Methyl 4-hydroxy-1-benzofuran-6-carboxylate
Description
Properties
IUPAC Name |
methyl 4-hydroxy-1-benzofuran-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c1-13-10(12)6-4-8(11)7-2-3-14-9(7)5-6/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXBMFLNFZUZNRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C2C=COC2=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Methyl 4-hydroxy-1-benzofuran-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Benzofuran Scaffold
The benzofuran nucleus is a privileged heterocyclic scaffold, forming the core structure of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] These activities include antitumor, antimicrobial, anti-inflammatory, and antiviral effects, making benzofuran derivatives a subject of intense interest in medicinal chemistry and drug development.[1][2] Methyl 4-hydroxy-1-benzofuran-6-carboxylate, a member of this important class of compounds, serves as a versatile building block for the synthesis of more complex molecules and for structure-activity relationship (SAR) studies aimed at discovering novel therapeutic agents.[1] This guide provides a comprehensive overview of a proposed synthetic route to this molecule and the analytical techniques used for its thorough characterization.
Synthesis of this compound: A Strategic Approach
While a variety of methods exist for the synthesis of the benzofuran ring system, a particularly effective strategy involves the cyclization of appropriately substituted phenolic precursors.[3] Drawing from established protocols for structurally similar molecules, a robust two-step synthesis for this compound is proposed, commencing with the commercially available methyl 3,4-dihydroxybenzoate.[4]
Proposed Synthetic Pathway
The proposed synthesis involves an initial etherification of methyl 3,4-dihydroxybenzoate with a suitable two-carbon electrophile, followed by an intramolecular cyclization to construct the furan ring. A plausible and efficient method is outlined below, adapting a known procedure for a similar isomer.[4]
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol (Adapted)
This protocol is adapted from the synthesis of a structurally related compound, 6-hydroxy-2-methylbenzofuran-4-carboxylic acid methyl ester.[4]
Step 1: Synthesis of the Phenoxyacetaldehyde Intermediate
-
To a solution of methyl 3,4-dihydroxybenzoate in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base, for instance, anhydrous potassium carbonate.
-
To this mixture, add chloroacetaldehyde (or a suitable synthetic equivalent like 2,2-diethoxyethyl bromide followed by acidic workup) dropwise at room temperature.
-
Heat the reaction mixture to a moderate temperature (e.g., 70-80 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture, pour it into ice-water, and extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate.
Causality Behind Experimental Choices:
-
Solvent: DMF is chosen for its ability to dissolve the reactants and its high boiling point, which allows for heating to accelerate the reaction rate.
-
Base: Potassium carbonate is a mild base suitable for deprotonating the phenolic hydroxyl group, facilitating the nucleophilic attack on the electrophile. The regioselectivity of this step will be crucial and may require optimization.
-
Monitoring: TLC is a critical and straightforward technique to visually track the consumption of starting material and the formation of the product, indicating the reaction's endpoint.
Step 2: Intramolecular Cyclization to this compound
-
Dissolve the crude phenoxyacetaldehyde intermediate in a suitable solvent.
-
Add an acid catalyst (e.g., polyphosphoric acid or a strong protic acid) or apply heat to induce intramolecular cyclization via a dehydrative process.
-
Monitor the reaction by TLC.
-
After the reaction is complete, neutralize the mixture and extract the product with an organic solvent.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Causality Behind Experimental Choices:
-
Cyclization Conditions: The intramolecular cyclization is an electrophilic aromatic substitution, which is typically promoted by acid or heat. The choice of conditions will depend on the reactivity of the intermediate and the desired reaction rate and yield.
-
Purification: Column chromatography is a standard and effective method for purifying organic compounds based on their polarity, ensuring the final product is free from starting materials and byproducts.
Comprehensive Characterization of this compound
The structural elucidation of the synthesized compound is of paramount importance to confirm its identity and purity. A combination of spectroscopic techniques is employed for this purpose. The following data is illustrative and based on the characterization of a closely related isomer, 6-hydroxy-2-methylbenzofuran-4-carboxylic acid methyl ester, and predicted values for the target molecule.[1][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR):
The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring protons.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.5-7.8 | d | 1H | Aromatic H (H-7) |
| ~7.2-7.4 | d | 1H | Aromatic H (H-5) |
| ~7.0-7.2 | d | 1H | Furan H (H-2) |
| ~6.8-7.0 | d | 1H | Furan H (H-3) |
| ~5.0-6.0 | br s | 1H | -OH |
| ~3.9 | s | 3H | -OCH₃ |
Note: The exact chemical shifts and coupling constants would need to be determined from the actual spectrum of the synthesized compound.
¹³C NMR (Carbon-13 NMR):
The ¹³C NMR spectrum reveals the number of different types of carbon atoms in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~166-170 | C=O (ester) |
| ~150-160 | Aromatic C-O |
| ~140-150 | Aromatic C-O |
| ~120-130 | Aromatic C |
| ~110-120 | Aromatic CH |
| ~100-110 | Aromatic CH |
| ~100-110 | Furan CH |
| ~140-150 | Furan CH |
| ~52 | -OCH₃ |
Note: These are approximate chemical shift ranges. The precise values would be obtained from experimental data.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300-3500 | Broad | O-H stretch (hydroxyl) |
| ~3100-3000 | Medium | C-H stretch (aromatic) |
| ~2950-2850 | Medium | C-H stretch (methyl) |
| ~1700-1720 | Strong | C=O stretch (ester) |
| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic) |
| ~1250-1300 | Strong | C-O stretch (ester) |
| ~1100-1200 | Strong | C-O stretch (aryl ether) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Expected Molecular Ion (M⁺): m/z = 192.0423 (calculated for C₁₀H₈O₄)
-
Expected [M+H]⁺: m/z = 193.0495[5]
-
Expected [M+Na]⁺: m/z = 215.0315[5]
-
Fragmentation Pattern: Key fragments would likely arise from the loss of the methoxy group (-OCH₃), the carboxyl group (-COOCH₃), and cleavage of the benzofuran ring system.
Caption: Workflow for the characterization of this compound.
Conclusion and Future Perspectives
This technical guide outlines a strategic and plausible pathway for the synthesis of this compound, a valuable building block in medicinal chemistry. The proposed synthesis, adapted from established methodologies for similar compounds, offers a reliable route for obtaining this target molecule. The comprehensive characterization protocol, employing a suite of modern spectroscopic techniques, ensures the unambiguous confirmation of its structure and purity.
The availability of this and other substituted benzofurans is crucial for the continued exploration of their therapeutic potential. Further research can focus on diversifying the substituents on the benzofuran core to generate libraries of novel compounds for biological screening. Such efforts will undoubtedly contribute to the discovery of new drug candidates with improved efficacy and safety profiles.
References
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Mori, M., et al. (2020). 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid. Molbank, 2020(3), M1143. [Link]
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PubChem. This compound. [Link]
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Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]
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Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6245-6256. [Link]
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Khan, I., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 9(20), 22675-22728. [Link]
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An In-depth Technical Guide to the Spectroscopic Data Analysis of Methyl 4-hydroxy-1-benzofuran-6-carboxylate
Authored by: A Senior Application Scientist
Abstract
Methyl 4-hydroxy-1-benzofuran-6-carboxylate is a benzofuran derivative with significant potential in medicinal chemistry and organic synthesis.[1] As with any compound intended for research or drug development, unambiguous structural confirmation is paramount. This guide provides an in-depth analysis of the spectroscopic data expected for this molecule, offering a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. The methodologies and interpretations presented herein are designed to serve as a comprehensive reference for researchers, scientists, and drug development professionals, ensuring the accurate identification and characterization of this compound.
Introduction: The Structural Significance of this compound
The benzofuran scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide array of biologically active compounds exhibiting antitumor, antimicrobial, and anti-inflammatory properties.[1] this compound, with its specific substitution pattern of a hydroxyl group at the 4-position and a methyl ester at the 6-position, presents a unique electronic and steric environment.[1] This arrangement dictates its chemical reactivity and biological interactions. Accurate spectroscopic analysis is therefore not merely a quality control step but a foundational requirement for any meaningful structure-activity relationship (SAR) studies.[1]
This guide will deconstruct the expected spectroscopic data for this molecule, providing a logical workflow for its structural elucidation. We will explore not just the data itself, but the underlying principles that govern the observed signals, thereby offering a deeper understanding of the molecule's chemical architecture.
Molecular Structure and Numbering
For clarity in the subsequent spectroscopic analysis, the atoms of this compound are numbered as shown in the diagram below. This numbering scheme will be used consistently throughout this guide.
Caption: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive structural information.
¹H NMR Spectroscopy Analysis
The expected ¹H NMR spectrum will show distinct signals for the aromatic, furan, hydroxyl, and methyl protons. The chemical shifts are influenced by the electronic environment, with electron-withdrawing groups causing a downfield shift (to higher ppm) and electron-donating groups causing an upfield shift (to lower ppm).
Table 1: Predicted ¹H NMR Data (in CDCl₃, relative to TMS at 0 ppm)
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
| H-2 | ~7.6 | Doublet (d) | ~2.2 | 1H | Located on the furan ring, coupled to H-3. |
| H-3 | ~6.8 | Doublet (d) | ~2.2 | 1H | Located on the furan ring, coupled to H-2. |
| H-5 | ~7.9 | Singlet (s) | - | 1H | Aromatic proton, deshielded by the adjacent ester group. No adjacent protons for coupling. |
| H-7 | ~7.2 | Singlet (s) | - | 1H | Aromatic proton, influenced by the adjacent hydroxyl group. No adjacent protons for coupling. |
| -OCH₃ | ~3.9 | Singlet (s) | - | 3H | Methyl protons of the ester group. |
| -OH | ~5.0-6.0 | Broad Singlet (br s) | - | 1H | Phenolic proton, chemical shift can vary with concentration and solvent. |
Causality Behind the Predictions:
-
Aromatic Protons (H-5, H-7): These protons are on the benzene ring portion. H-5 is expected to be significantly downfield due to the anisotropic effect of the neighboring carbonyl group of the ester. H-7 is influenced by the electron-donating hydroxyl group, placing it more upfield relative to H-5. Their singlet multiplicity is due to the lack of adjacent protons for splitting.
-
Furan Protons (H-2, H-3): These protons on the furan ring typically show a small coupling constant (J).
-
Methyl Protons (-OCH₃): The singlet at ~3.9 ppm is characteristic of a methyl ester.[2]
-
Hydroxyl Proton (-OH): The phenolic proton is exchangeable and often appears as a broad singlet. Its chemical shift is highly dependent on solvent, temperature, and concentration.
¹³C NMR Spectroscopy Analysis
The ¹³C NMR spectrum will reveal all ten unique carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment.
Table 2: Predicted ¹³C NMR Data (in CDCl₃)
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | ~145 | Furan ring carbon adjacent to oxygen, deshielded. |
| C-3 | ~105 | Furan ring carbon. |
| C-3a | ~120 | Aromatic quaternary carbon. |
| C-4 | ~155 | Aromatic carbon attached to the hydroxyl group, significantly deshielded. |
| C-5 | ~115 | Aromatic CH carbon. |
| C-6 | ~125 | Aromatic quaternary carbon attached to the ester group. |
| C-7 | ~110 | Aromatic CH carbon. |
| C-7a | ~150 | Aromatic quaternary carbon attached to the furan oxygen. |
| -C=O | ~167 | Carbonyl carbon of the ester group. |
| -OCH₃ | ~52 | Methyl carbon of the ester group. |
Causality Behind the Predictions:
-
Carbonyl Carbon (-C=O): The ester carbonyl carbon is expected in the characteristic downfield region of ~165-175 ppm.
-
Oxygen-Substituted Carbons (C-4, C-7a, C-2): Carbons directly attached to oxygen atoms are significantly deshielded and appear at higher chemical shifts.
-
Quaternary Carbons (C-3a, C-6, C-7a): These carbons will typically show weaker signals in a standard broadband-decoupled ¹³C NMR spectrum compared to protonated carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The key is to look for characteristic absorption bands.
Table 3: Key IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Rationale |
| Phenolic O-H stretch | 3200-3600 | Broad | Characteristic of a hydrogen-bonded hydroxyl group.[2] |
| Aromatic C-H stretch | 3000-3100 | Medium | Typical for C-H bonds on an aromatic ring. |
| Aliphatic C-H stretch | 2850-3000 | Medium | From the methyl group of the ester. |
| Ester C=O stretch | ~1700 | Strong | A strong, sharp peak indicative of the carbonyl group in the ester.[1][2] |
| Aromatic C=C stretch | 1450-1600 | Medium-Strong | Multiple bands are expected for the aromatic ring. |
| C-O stretch | 1000-1300 | Strong | Two distinct C-O stretches are expected: one for the ester and one for the furan ether linkage. |
Experimental Workflow for Spectroscopic Analysis
Caption: A typical workflow for the spectroscopic characterization of an organic compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering further confirmation of its structure.
-
Molecular Ion Peak ([M]⁺•): For this compound (C₁₀H₈O₄), the exact mass is 192.0423 g/mol . High-resolution mass spectrometry (HRMS) should detect a molecular ion peak at this m/z value, confirming the molecular formula.[1]
-
Predicted Adducts: In electrospray ionization (ESI), common adducts would be [M+H]⁺ at m/z 193.0495 and [M+Na]⁺ at m/z 215.0315.[3]
-
Key Fragmentation Patterns:
-
Loss of •OCH₃: A common fragmentation for methyl esters is the loss of a methoxy radical, leading to a fragment at m/z 161.
-
Loss of CO: Decarbonylation of the fragment at m/z 161 could lead to a fragment at m/z 133.
-
Loss of H₂O: While not always prominent, loss of water from the hydroxyl group is possible.
-
Conclusion: A Self-Validating Spectroscopic Profile
The structural elucidation of this compound is a process of assembling complementary pieces of evidence from various spectroscopic techniques. The IR spectrum confirms the presence of the key functional groups (hydroxyl and ester). Mass spectrometry validates the molecular formula. Finally, ¹H and ¹³C NMR spectroscopy provide the detailed map of the carbon-hydrogen framework, confirming the precise arrangement of substituents on the benzofuran core.
Each technique serves to validate the others. For instance, the -OCH₃ group identified by a strong C-O stretch in the IR and a singlet at ~3.9 ppm in the ¹H NMR is further confirmed by a signal at ~52 ppm in the ¹³C NMR and the potential loss of 31 Da in the mass spectrum. This cross-validation is the cornerstone of trustworthy and unambiguous structural characterization in modern organic chemistry.
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The Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from [Link]
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"Methyl 4-hydroxy-1-benzofuran-6-carboxylate" physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical, chemical, and biological properties of Methyl 4-hydroxy-1-benzofuran-6-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a member of the benzofuran family, this molecule serves as a versatile scaffold for the development of novel therapeutic agents and functional organic materials.[1] This document will delve into its structural attributes, spectroscopic signature, chemical reactivity, and potential applications, offering a technical resource for professionals in the field.
Molecular and Physicochemical Profile
This compound is a polysubstituted benzofuran derivative. The core of the molecule is a bicyclic system where a benzene ring is fused to a furan ring. The strategic placement of a hydroxyl group at the C4 position and a methyl carboxylate group at the C6 position imparts distinct chemical characteristics that are pivotal to its utility.
Structural and Physical Properties
The key identification and physical properties of this compound are summarized in the table below. It is important to note that while the compound is known to be a solid, a specific melting point is not consistently reported in publicly available literature, suggesting it may be a novel or less-characterized compound. For comparative purposes, the melting point of a structurally similar compound, methyl 4-hydroxy-2-methyl-benzofuran-6-carboxylate, is in the range of 140-142°C.[2]
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 1279218-51-7 | [1] |
| Molecular Formula | C₁₀H₈O₄ | [3] |
| Molecular Weight | 192.17 g/mol | [1] |
| Physical Form | Solid | |
| Boiling Point | No data available | [4] |
| Solubility | Soluble in polar solvents. | [1] |
Spectroscopic Characterization
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzofuran core, a singlet for the methyl ester protons, and a signal for the hydroxyl proton. The aromatic protons' chemical shifts and coupling constants would be indicative of their substitution pattern.
¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal signals for the carbonyl carbon of the ester, the carbons of the aromatic and furan rings, and the methyl carbon of the ester group. The chemical shifts would be influenced by the electron-donating hydroxyl group and the electron-withdrawing carboxylate group.
Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for the O-H stretching of the hydroxyl group, C=O stretching of the ester, and C-O stretching frequencies, as well as aromatic C-H and C=C stretching vibrations.
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight. Predicted collision cross-section values for various adducts have been calculated.[3]
Synthesis and Reactivity
The synthesis of this compound can be approached through several strategies common in heterocyclic chemistry. A plausible synthetic pathway involves the construction of the benzofuran core from suitably substituted phenols and subsequent functional group manipulations.
Proposed Synthetic Protocol
A general and adaptable method for the synthesis of substituted benzofurans involves the reaction of a substituted phenol with an α-halo ketone followed by intramolecular cyclization. For the target molecule, a potential route starts from a dihydroxybenzoic acid derivative.
Step 1: Esterification of 3,5-dihydroxybenzoic acid
-
3,5-dihydroxybenzoic acid is reacted with methanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid) under reflux to yield methyl 3,5-dihydroxybenzoate.
Step 2: O-Alkylation with an appropriate C2 synthon
-
The resulting methyl 3,5-dihydroxybenzoate is then reacted with a suitable two-carbon building block, such as an α-haloacetyl derivative, under basic conditions to introduce the precursor for the furan ring.
Step 3: Intramolecular Cyclization
-
The intermediate from Step 2 undergoes an intramolecular cyclization, often promoted by a dehydrating agent or by heating, to form the benzofuran ring system.
Step 4: Purification
-
The final product is purified using standard laboratory techniques such as column chromatography or recrystallization.
Caption: Proposed synthetic workflow for this compound.
Chemical Reactivity
The chemical reactivity of this compound is dictated by its functional groups: the hydroxyl group, the methyl ester, and the benzofuran ring system.
-
Oxidation: The hydroxyl group can be oxidized to a quinone, a reaction that can be relevant to its biological activity.[1]
-
Reduction: The methyl ester group can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride.[1]
-
Substitution: The benzofuran ring is susceptible to electrophilic substitution reactions, with the positions ortho and para to the activating hydroxyl group being the most reactive.[1]
-
Hydrolysis: The methyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Biological Activity and Potential Applications
The benzofuran scaffold is a "privileged structure" in medicinal chemistry, known for its presence in a wide array of biologically active compounds.[1] Derivatives of benzofuran have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and antitumor effects.[1]
Antimicrobial and Antitumor Potential
Research into compounds structurally related to this compound has indicated potential as both antimicrobial and anticancer agents.[1] The mechanism of action for its antimicrobial properties may involve the disruption of microbial cell membranes and the inhibition of essential enzymes.[1] In the context of cancer, benzofuran derivatives have been shown to induce apoptosis in cancer cells through the activation of mitochondrial pathways.[1]
While specific IC50 or MIC values for this compound are not widely published, the broader class of compounds shows significant promise. For instance, other benzofuran derivatives have shown potent activity against various cancer cell lines and pathogenic microbes.[5]
Caption: Potential mechanisms of biological activity.
Safety and Handling
Conclusion
This compound is a promising heterocyclic compound with a chemical structure amenable to further modification for the development of new therapeutic agents. Its physical and chemical properties, along with the known biological activities of the broader benzofuran class, make it a molecule of high interest for researchers in drug discovery and organic synthesis. Further detailed characterization of its physical properties and a more extensive evaluation of its biological activities are warranted to fully unlock its potential.
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Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. Technical Disclosure Commons. Available at: [Link]
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METHYL-1A,6B-DIHYDRO-C-1A-METHYLCYCLOPROPA-[B]-BENZOFURAN-R-1-CARBOXYLATE - Optional[13C NMR]. SpectraBase. Available at: [Link]
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(PDF) 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid. ResearchGate. Available at: [Link]
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METHYL 4-HYDROXYBENZOATE. Ataman Kimya. Available at: [Link]
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This compound. 幺米Lab实验室. Available at: [Link]
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1A,6B-DIHYDRO-T-6B-METHYL-T-1A-PHENYLCYCLOPROPA-[B]-BENZOFURAN-R-1-CARBOXYLIC-ACID - Optional[13C NMR]. SpectraBase. Available at: [Link]
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Figure S5.14. 13 C NMR spectrum of... ResearchGate. Available at: [Link]
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Methyl 6-hydroxy-3-oxo-benzofuran-7-carboxylate. PubChem. Available at: [Link]
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1-(2,4-Dihydroxyphenyl)-17-(6-hydroxy-1-benzofuran-2-yl)-11-methyl-2,20-dioxapentacyclo[11.7.1.03,8.09,21.014,19]henicosa-3(8),4,6,11,14,16,18-heptaene-. PubChem. Available at: [Link]
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Biological activity of "Methyl 4-hydroxy-1-benzofuran-6-carboxylate"
An In-Depth Technical Guide to the Biological Activity of Methyl 4-hydroxy-1-benzofuran-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzofuran scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of natural and synthetic compounds with significant therapeutic properties.[1][2][3][4] this compound, a specific derivative of this class, presents a compelling profile for investigation. Its molecular architecture, featuring a fused bicyclic benzofuran core, a strategically placed hydroxyl group at the C4 position, and a methyl ester at C6, suggests a predisposition for diverse biological interactions. This technical guide synthesizes the current understanding and extrapolates the potential biological activities of this compound, grounded in the broader context of benzofuran chemistry. We will explore its synthesis, delve into its probable antimicrobial, anticancer, and antioxidant activities, and provide detailed experimental protocols for its evaluation. This document serves as a foundational resource for researchers aiming to unlock the therapeutic potential of this promising molecule.
Synthesis and Chemical Profile
The construction of the this compound scaffold is typically achieved through robust and scalable synthetic strategies. A common and effective approach is the one-pot etherification and dehydrative cyclization of appropriately substituted precursors.[5]
Core Synthetic Strategy: The synthesis often begins with o-hydroxy-substituted aromatic ketones or acids.[5] For instance, a derivative of methyl 6-hydroxy-2-acetylbenzoate can serve as a key starting material. The process involves an intramolecular cyclization facilitated by basic conditions, using reagents like alkali metal hydroxides or carbonates.[5] This is followed by dehydration to form the stable benzofuran ring system. The reaction is typically conducted at elevated temperatures (80–150°C) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to ensure efficient reaction rates and solubility.[5] A critical consideration during synthesis is the sensitivity of the phenolic hydroxyl group to oxidation, which may necessitate careful control of atmospheric conditions.[5]
Caption: General workflow for the synthesis of benzofuran derivatives.
Profile of Biological Activities
The benzofuran nucleus is a versatile pharmacophore, with derivatives exhibiting a wide spectrum of biological effects including antimicrobial, anti-inflammatory, antiviral, antioxidant, and antitumor activities.[2][3][4][6] The specific substitutions on the this compound ring system are poised to confer significant bioactivity.
Antimicrobial Activity
Benzofuran derivatives have demonstrated notable efficacy against a broad range of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][2][4][6][7][8]
Plausible Mechanism of Action: The antimicrobial action of hydroxylated benzofurans is often attributed to their ability to disrupt the integrity of microbial cell membranes.[1] Furthermore, these compounds can penetrate the cell and inhibit essential enzymatic pathways, such as those involved in cell wall synthesis or nucleic acid replication, leading to cytostasis or cell death.[1] The presence and position of the hydroxyl and methyl ester groups on this compound are prime targets for modification to establish a clear structure-activity relationship (SAR) and optimize antimicrobial potency.[1][3]
Table 1: Antimicrobial Activity of Representative Benzofuran Derivatives
| Compound Class | Target Organism | Activity Metric | Value | Reference |
|---|---|---|---|---|
| Aza-benzofurans | Salmonella typhimurium | MIC | Moderate Activity | [7] |
| Aza-benzofurans | Staphylococcus aureus | MIC | Moderate Activity | [7] |
| Oxa-benzofurans | Penicillium italicum | MIC | 12.5 µg/mL | [7] |
| Substituted Benzofurans | M. tuberculosis | MIC | Low µg Range |[1] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
-
Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in a 96-well microtiter plate using appropriate sterile broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).
-
Inoculation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard). Dilute the inoculum to the final target concentration (e.g., 5 x 10^5 CFU/mL for bacteria) and add it to each well.
-
Controls: Include a positive control (microbes in broth, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).
-
Analysis: Determine the MIC by visually inspecting for the lowest concentration of the compound that completely inhibits visible microbial growth. The result can be confirmed by measuring absorbance at 600 nm.
Anticancer Activity
The benzofuran scaffold is a recurring motif in compounds with significant cytotoxic effects against various human cancer cell lines.[1][2][4][9][10][11] Derivatives have shown promise against ovarian, liver, and lung cancers, among others.[1][2][10]
Plausible Mechanism of Action: A primary mechanism by which benzofurans exert their anticancer effects is through the induction of apoptosis (programmed cell death).[2][3][10] This can occur through both the intrinsic (mitochondrial) and extrinsic (receptor-mediated) pathways. Some benzofuran derivatives have also been identified as potent inhibitors of specific enzymes that are overexpressed in cancer cells, such as Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1), which plays an oncogenic role in hepatocellular carcinoma (HCC).[9] The substitution pattern of this compound makes it a candidate for interacting with multiple protein targets involved in cell cycle regulation and survival.
Caption: Simplified apoptosis pathway potentially modulated by benzofurans.
Table 2: Cytotoxic Activity of Representative Benzofuran Derivatives
| Compound Class | Cell Line | Activity Metric | Value | Reference |
|---|---|---|---|---|
| Phenylbenzofuran | HCC (Liver Cancer) | IC50 | 0.874 µM (Pin1 Inhibition) | [9] |
| Halogenated Benzofuran | A549 (Lung Cancer) | IC50 | Significant Activity | [10] |
| Halogenated Benzofuran | HepG2 (Liver Cancer) | IC50 | Significant Activity | [10] |
| General Benzofuran | A2780 (Ovarian Cancer) | IC50 | Promising Results |[1] |
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
-
Cell Seeding: Seed cancer cells (e.g., HeLa, A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (dissolved in DMSO and diluted in media) for 24, 48, or 72 hours. Include an untreated control and a vehicle (DMSO) control.
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Quantification: Measure the absorbance of the solution at 570 nm using a microplate reader. Cell viability is proportional to the absorbance. Calculate the IC50 value (the concentration that inhibits 50% of cell growth).
Antioxidant Activity
Benzofuran derivatives, especially those bearing hydroxyl substituents, are recognized for their antioxidant capabilities.[2][3][6][12][13] This activity is crucial for mitigating oxidative stress, a pathological process implicated in numerous diseases, including cancer, neurodegeneration, and cardiovascular disease.
Plausible Mechanism of Action: The antioxidant potential of this compound is primarily vested in its C4-hydroxyl group. Phenolic compounds like this can neutralize free radicals through two main mechanisms:
-
Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group donates its hydrogen atom to a free radical, thereby quenching it.[14]
-
Sequential Proton Loss–Electron Transfer (SPL-ET): The hydroxyl group first loses a proton, followed by the transfer of an electron to the radical species.[14] The prevailing mechanism can be influenced by the solvent environment.[14] The resulting benzofuran radical is stabilized by resonance, making the parent molecule an effective radical scavenger.
Caption: Primary antioxidant mechanisms for phenolic compounds.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Preparation: Prepare a stock solution of the test compound in methanol or ethanol. Prepare a fresh solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in the same solvent to a constant absorbance (typically ~1.0) at 517 nm.
-
Reaction: In a 96-well plate or cuvettes, add various concentrations of the test compound to the DPPH solution. Include a control (DPPH solution with solvent only) and a standard antioxidant (e.g., ascorbic acid or Trolox).
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each solution at 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test compound. The EC50 value (effective concentration to scavenge 50% of radicals) can then be determined.
Structure-Activity Relationship (SAR) Insights
While specific data for this compound is emerging, logical SAR deductions can be made from related structures:
-
C4-Hydroxyl Group: This functional group is paramount for antioxidant activity through HAT or SPL-ET mechanisms.[12][13][14] Its presence is also likely to contribute to interactions with biological targets through hydrogen bonding.
-
C6-Methyl Carboxylate: The nature of the substituent at this position can significantly influence bioactivity. Studies on similar scaffolds have shown that hydrolyzing a methyl ester to its corresponding free carboxylic acid can dramatically alter target engagement, as seen in the improved inhibitory activity against the enzyme MbtI.[15] This suggests that the ester may function as a prodrug moiety or that the free acid provides a critical interaction point.
-
Benzofuran Core: The planar, aromatic nature of the core facilitates π–π stacking interactions with aromatic residues in enzyme active sites or DNA.[15]
-
Other Positions (C2, C3, C5, C7): These positions are available for synthetic modification. The introduction of halogens, alkyl, or aryl groups can modulate lipophilicity, electronic properties, and steric bulk, thereby fine-tuning potency and selectivity for specific targets.[2][3][10]
Future Directions and Conclusion
This compound stands as a molecule of significant interest, built upon a scaffold of proven biological relevance. The initial analysis suggests a strong potential for antimicrobial, anticancer, and antioxidant activities.
Recommendations for Future Research:
-
Systematic In Vitro Screening: The compound should be systematically evaluated against diverse panels of bacterial and fungal strains, as well as a wide range of human cancer cell lines, to establish its activity spectrum and potency (MIC and IC50 values).
-
Mechanistic Elucidation: For the most promising activities, detailed mechanistic studies are required to identify the specific molecular targets and signaling pathways being modulated. This includes enzyme inhibition assays, apoptosis assays (e.g., Annexin V/PI staining, caspase activation), and cell cycle analysis.
-
Lead Optimization: A medicinal chemistry program should be initiated to synthesize analogues, modifying the C4-hydroxyl and C6-ester groups and substituting other positions on the ring to develop a comprehensive SAR profile and improve target potency and selectivity.
-
In Vivo Validation: Promising lead compounds should be advanced to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
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Unraveling the Mechanism of Action of Methyl 4-hydroxy-1-benzofuran-6-carboxylate: A Technical Guide for Preclinical Investigation
Introduction: The Therapeutic Potential of the Benzofuran Scaffold
The benzofuran core is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] Derivatives of this scaffold have demonstrated significant therapeutic potential, exhibiting anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] Methyl 4-hydroxy-1-benzofuran-6-carboxylate (CAS 1279218-51-7), with the molecular formula C₁₁H₁₀O₄, is a member of this promising class of compounds.[1] Preliminary research suggests that its biological activity may stem from the induction of apoptosis in cancer cells through mitochondrial pathways and the disruption of microbial cell membranes.[1]
This in-depth technical guide provides a comprehensive framework for elucidating the precise mechanism of action of this compound. Designed for researchers, scientists, and drug development professionals, this document outlines a systematic, hypothesis-driven approach to preclinical investigation. It offers not just a series of protocols, but a logical progression of experiments with a clear rationale for each step, empowering research teams to generate robust and publishable data.
Part 1: Foundational Anticancer and Antimicrobial Screening
The initial phase of investigation is to confirm and quantify the reported anticancer and antimicrobial activities of this compound. This foundational data is crucial for guiding subsequent mechanistic studies.
In Vitro Anticancer Activity Assessment
The first step is to determine the cytotoxic effects of the compound against a panel of human cancer cell lines. A diverse panel is recommended to identify potential cancer type-specific activity.
Table 1: Recommended Human Cancer Cell Line Panel
| Cancer Type | Cell Line | Rationale |
| Breast Cancer | MCF-7, MDA-MB-231 | Represents hormone receptor-positive and triple-negative subtypes. |
| Lung Cancer | A549, H1299 | Common non-small cell lung cancer models. |
| Colon Cancer | HCT116, SW480 | Widely used colorectal cancer cell lines. |
| Leukemia | K562, MOLT-4 | Represents chronic myeloid leukemia and acute lymphoblastic leukemia.[4] |
| Normal Cells | HUVEC | Human Umbilical Vein Endothelial Cells, to assess selectivity for cancer cells.[4] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values for each cell line and time point.
In Vitro Antimicrobial Activity Assessment
To quantify the antimicrobial effects, the minimum inhibitory concentration (MIC) will be determined against a panel of clinically relevant bacterial and fungal strains.
Table 2: Recommended Microbial Strain Panel
| Microorganism Type | Strain | Rationale |
| Gram-positive Bacteria | Staphylococcus aureus | A common cause of skin and soft tissue infections. |
| Gram-negative Bacteria | Escherichia coli | A frequent cause of urinary tract and gastrointestinal infections. |
| Fungi | Candida albicans | A prevalent opportunistic fungal pathogen. |
Experimental Protocol: Broth Microdilution for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5]
-
Compound Dilution: Prepare a serial two-fold dilution of this compound in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized microbial inoculum (approximately 5 x 10⁵ CFU/mL).
-
Inoculation: Add the microbial inoculum to each well of the 96-well plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.[5]
Part 2: Elucidating the Anticancer Mechanism of Action
Based on the known activities of benzofuran derivatives, we will investigate three primary potential mechanisms of anticancer action: induction of apoptosis, cell cycle arrest, and inhibition of protein kinases.
Investigation of Apoptosis Induction
Apoptosis, or programmed cell death, is a common mechanism of action for anticancer drugs. We will explore if this compound induces apoptosis and through which pathway.
Diagram 1: Overview of Apoptosis Investigation Workflow
Caption: Workflow for investigating apoptosis induction.
Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1]
-
Cell Treatment: Treat cancer cells with the IC₅₀ concentration of the compound for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer.
Experimental Protocol: Caspase-Glo® 3/7 Assay
This assay measures the activity of caspases-3 and -7, key executioner caspases in apoptosis.[6]
-
Cell Treatment: Seed cells in a 96-well plate and treat with the compound at its IC₅₀ concentration.
-
Reagent Addition: Add Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure luminescence using a plate reader.
Experimental Protocol: Mitochondrial Membrane Potential Assay (JC-1 Staining)
A decrease in mitochondrial membrane potential is a hallmark of the intrinsic apoptotic pathway.[7]
-
Cell Treatment: Treat cells with the compound at its IC₅₀ concentration.
-
JC-1 Staining: Incubate the cells with JC-1 dye.
-
Analysis: Analyze the cells by flow cytometry or fluorescence microscopy. In healthy cells, JC-1 forms aggregates in the mitochondria, emitting red fluorescence. In apoptotic cells with decreased mitochondrial membrane potential, JC-1 remains as monomers in the cytoplasm, emitting green fluorescence.[1]
Investigation of Cell Cycle Arrest
Many anticancer compounds exert their effects by halting the cell cycle at specific checkpoints, preventing cancer cell proliferation.[6]
Diagram 2: Cell Cycle Analysis Workflow
Caption: Workflow for analyzing cell cycle distribution.
Experimental Protocol: Propidium Iodide Staining for Cell Cycle Analysis
This method uses the DNA-intercalating dye propidium iodide to determine the DNA content of cells, allowing for the quantification of cells in different phases of the cell cycle.[8][9]
-
Cell Treatment: Treat cancer cells with the IC₅₀ concentration of the compound for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.[8]
-
Staining: Wash the cells with PBS and resuspend them in a staining solution containing propidium iodide and RNase A.[8]
-
Incubation: Incubate for 30 minutes at room temperature.[10]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
Investigation of Protein Kinase Inhibition
Benzofuran derivatives are known to inhibit various protein kinases that are often dysregulated in cancer.[11]
Diagram 3: Kinase Inhibition Screening Funnel
Caption: A funnel approach for identifying kinase targets.
Experimental Protocol: In Vitro Kinase Inhibition Assay
A universal kinase assay kit can be used to screen for inhibition of a panel of kinases.
-
Reaction Setup: In a 96-well plate, combine the kinase, a fluorescently labeled substrate, and this compound at various concentrations.
-
Initiate Reaction: Add ATP to start the kinase reaction.
-
Incubation: Incubate at 30°C for a specified time.
-
Detection: Measure the fluorescence to determine the extent of substrate phosphorylation. A decrease in fluorescence indicates kinase inhibition.
Experimental Protocol: Western Blotting for Phosphorylated Proteins
If a specific kinase is identified as a target, western blotting can confirm its inhibition in a cellular context by examining the phosphorylation status of its downstream substrates. For example, if the PI3K/Akt/mTOR pathway is implicated, antibodies against phosphorylated Akt (p-Akt) and phosphorylated mTOR (p-mTOR) can be used.[12]
-
Cell Lysis: Treat cells with the compound, then lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated and total forms of the target proteins, followed by HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
Part 3: Elucidating the Antimicrobial Mechanism of Action
The primary hypothesis for the antimicrobial action of this compound is the disruption of the microbial cell membrane and inhibition of essential enzymes.[1]
Diagram 4: Antimicrobial Mechanism of Action Workflow
Caption: Investigating the antimicrobial mechanism.
Experimental Protocol: Membrane Permeability Assay
The SYTOX Green nucleic acid stain is a high-affinity dye that easily penetrates cells with compromised plasma membranes but not healthy cells.
-
Microbial Culture: Grow the target microbe to the mid-logarithmic phase.
-
Compound Treatment: Treat the microbial cells with the MIC concentration of the compound.
-
SYTOX Green Staining: Add SYTOX Green to the cell suspension.
-
Fluorescence Measurement: Measure the increase in fluorescence over time using a fluorescence microplate reader. An increase in fluorescence indicates membrane damage.
Experimental Protocol: DNA Gyrase Inhibition Assay
DNA gyrase is a well-established target for antimicrobial agents.[13]
-
Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA, DNA gyrase, and varying concentrations of the compound.
-
ATP Addition: Initiate the reaction by adding ATP.
-
Incubation: Incubate at 37°C.
-
Analysis: Analyze the DNA topoisomers by agarose gel electrophoresis. Inhibition of DNA gyrase will result in a decrease in the amount of relaxed DNA.
Conclusion and Future Directions
This technical guide provides a robust and logical framework for the comprehensive investigation of the mechanism of action of this compound. The data generated from these studies will not only elucidate the molecular pathways through which this compound exerts its biological effects but will also be invaluable for its further development as a potential therapeutic agent. Positive results from these in vitro studies would warrant progression to in vivo efficacy and toxicity studies in relevant animal models. Furthermore, structure-activity relationship (SAR) studies, guided by the mechanistic insights gained, could lead to the synthesis of even more potent and selective analogs.
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PubMed. (2018). Design and synthesis of novel 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivatives as potent Mnks inhibitors by fragment-based drug design. Retrieved from [Link]
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PubMed. (2015). Discovery of a benzofuran derivative (MBPTA) as a novel ROCK inhibitor that protects against MPP⁺-induced oxidative stress and cell death in SH-SY5Y cells. Retrieved from [Link]
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An In-depth Technical Guide on the Discovery and Isolation of Novel Benzofuran Compounds
Introduction: The Enduring Significance of the Benzofuran Scaffold
Benzofuran derivatives represent a cornerstone in the architecture of biologically active molecules.[1][2] This heterocyclic motif, consisting of a fused benzene and furan ring, is a privileged scaffold found in a multitude of natural products and synthetic compounds.[2][3] The intrinsic structural and electronic properties of the benzofuran nucleus have established it as a focal point in medicinal chemistry, leading to the development of therapeutic agents with a wide pharmacological spectrum, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][4][5][6]
The quest for novel benzofuran compounds is driven by their proven therapeutic potential and the continuous need for new drugs to combat evolving diseases.[4][5][6] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals engaged in the discovery and isolation of these valuable compounds. It delves into the causality behind experimental choices, outlines self-validating protocols, and is grounded in authoritative scientific literature.
Part 1: The Genesis of Novelty - Strategies for Discovery
The discovery of new benzofuran compounds can be broadly categorized into two main streams: isolation from natural sources and targeted synthesis. Each approach presents unique challenges and opportunities.
Unearthing Nature's Arsenal: Isolation from Natural Sources
Benzofuran derivatives are secondary metabolites widely distributed in the plant and microbial kingdoms.[2][7] They are particularly abundant in plant families such as Moraceae, Fabaceae, Asteraceae, and Rutaceae.[2][7]
Rationale for Natural Product Screening: Natural selection has optimized the structures of these compounds for specific biological functions, often providing a head start in the drug discovery process.
Workflow for Natural Product Isolation:
Figure 1: A generalized workflow for the isolation of benzofuran compounds from natural sources.
Experimental Protocol: Isolation of Moracin C from Morus alba
-
Extraction: Air-dried root bark of Morus alba is powdered and extracted exhaustively with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is suspended in water and partitioned successively with n-hexane, chloroform, and ethyl acetate.
-
Column Chromatography: The ethyl acetate fraction, typically showing the highest bioactivity, is subjected to silica gel column chromatography, eluting with a gradient of chloroform and methanol.
-
Preparative HPLC: Fractions containing the target compound are further purified by preparative High-Performance Liquid Chromatography (HPLC) to yield pure Moracin C.[2]
The Chemist's Craft: Synthetic Approaches to Novelty
Modern synthetic organic chemistry offers a powerful toolkit for the construction of diverse benzofuran libraries.[3] The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
Key Synthetic Strategies:
-
Palladium-Catalyzed Synthesis: Palladium catalysis is a versatile and efficient method for constructing the benzofuran core, allowing for a high degree of functional group tolerance.[3] Reactions like the Suzuki-Miyaura cross-coupling are instrumental in creating C-C bonds to introduce various substituents.[3]
-
Intramolecular Cyclization: This approach involves the formation of the furan ring from a suitably functionalized phenol precursor.[8]
-
Multi-component Reactions: These reactions allow for the rapid assembly of complex benzofuran structures from simple starting materials in a single step, enhancing efficiency.[3]
Recent Innovations in Synthesis: A recent breakthrough involves a novel technique for synthesizing various benzofurans through precise molecular rearrangement and substituent migration, addressing the challenge of manipulating functional groups adjacent to the hydroxyl group in phenols.[9]
Part 2: The Art of Separation - Isolation and Purification
The isolation and purification of benzofuran compounds, whether from natural extracts or synthetic reaction mixtures, is a critical step that often presents significant challenges.
Chromatographic Techniques: The Workhorse of Purification
Chromatography is the cornerstone of benzofuran purification. The choice of technique depends on the scale of the purification and the physicochemical properties of the target compound and impurities.
| Technique | Principle | Application | Advantages | Limitations |
| Flash Column Chromatography | Adsorption on a solid stationary phase (e.g., silica gel) and elution with a liquid mobile phase. | Routine purification of diastereomers and regioisomers.[10] | Scalable, cost-effective. | Lower resolution for closely related compounds. |
| Preparative HPLC | High-resolution separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Difficult separations, including regioisomers and enantiomers.[10] | High resolution and purity. | Lower capacity, higher cost. |
| Chiral HPLC | Separation of enantiomers using a chiral stationary phase (CSP).[10] | Resolution of racemic mixtures.[10] | Direct separation of enantiomers. | Requires screening of various CSPs and mobile phases.[10] |
| Countercurrent Chromatography (CCC) | Liquid-liquid partitioning without a solid support. | Fractionation of complex mixtures.[11] | No irreversible adsorption, high sample loading. | Lower resolution than HPLC. |
Troubleshooting Common Purification Challenges:
-
Co-eluting Impurities: Optimize the mobile phase composition or switch to a different stationary phase.[12]
-
Poor Solubility: Modify the solvent system or consider a different chromatographic technique.[12]
-
Thermal Instability: Avoid high temperatures during solvent evaporation.[12]
-
Lack of UV Chromophore: Employ alternative detection methods like evaporative light scattering detection (ELSD) or mass spectrometry.[12]
Non-Chromatographic Methods
Crystallization/Recrystallization: This is a powerful technique for obtaining highly pure crystalline solids, provided a suitable solvent or solvent system can be identified.[10]
Diastereomeric Salt Formation: For benzofurans with acidic or basic functional groups, reaction with a chiral resolving agent can form diastereomeric salts. These can often be separated by crystallization or standard chromatography.[10]
Part 3: Unveiling the Structure - Characterization of Novel Benzofurans
Once a novel benzofuran compound has been isolated in pure form, its chemical structure must be unequivocally determined. This is achieved through a combination of spectroscopic techniques.
The Spectroscopic Toolkit
A multi-spectroscopic approach is essential for unambiguous structure elucidation.[13][14]
Workflow for Structural Characterization:
Figure 2: A typical workflow for the spectroscopic characterization of a novel benzofuran compound.
Key Spectroscopic Data for Benzofuran Derivatives:
-
¹H NMR Spectroscopy: Provides information about the chemical environment of hydrogen atoms. The chemical shifts (δ) are reported in parts per million (ppm).[13]
-
¹³C NMR Spectroscopy: Provides information about the carbon skeleton of the molecule.[15]
-
Mass Spectrometry (MS): Determines the molecular weight and can provide information about the elemental composition and fragmentation pattern.
-
Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule, particularly for conjugated systems.[13]
Typical ¹H NMR Chemical Shifts for the Benzofuran Core (in CDCl₃):
| Proton | Chemical Shift (δ, ppm) |
| H2 | 7.63 |
| H3 | 6.72 |
| H4 | 7.55 |
| H5 | 7.23 |
| H6 | 7.30 |
| H7 | 7.48 |
| Data from BenchChem[15] |
Conclusion: From Discovery to Drug Candidate
The discovery and isolation of novel benzofuran compounds is a multidisciplinary endeavor that requires expertise in natural product chemistry, synthetic organic chemistry, separation science, and spectroscopy. The inherent biological activity of the benzofuran scaffold ensures that it will remain a fertile ground for the discovery of new therapeutic agents.[16] As our understanding of disease pathways deepens and our synthetic and analytical capabilities expand, the potential for developing novel benzofuran-based drugs to address unmet medical needs will continue to grow.
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The Definitive Guide to the Structural Elucidation of Methyl 4-hydroxy-1-benzofuran-6-carboxylate
This technical guide provides a comprehensive, in-depth exploration of the methodologies and analytical reasoning required for the complete structural elucidation of Methyl 4-hydroxy-1-benzofuran-6-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to delve into the causality behind experimental choices, ensuring a robust and self-validating analytical workflow. The benzofuran core is a privileged scaffold in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1] As such, the precise characterization of novel derivatives like this compound is of paramount importance for advancing pharmaceutical research.
Foundational Analysis: Molecular Formula and Unsaturation
Prior to any spectroscopic analysis, the elemental composition and degree of unsaturation are fundamental parameters that guide the entire elucidation process. For the target compound, this compound, the molecular formula is established as C₁₀H₈O₄ .[2]
The degree of unsaturation (DoU), calculated using the formula: DoU = C + 1 - (H/2) - (X/2) + (N/2) where C, H, X, and N are the number of carbon, hydrogen, halogen, and nitrogen atoms, respectively.
For C₁₀H₈O₄: DoU = 10 + 1 - (8/2) = 7
A degree of unsaturation of 7 indicates the presence of a combination of rings and pi (π) bonds. This is consistent with the proposed benzofuran structure, which contains a benzene ring (4 DoU), a furan ring (1 DoU), and two carbonyl/ester groups (2 DoU in total).
Mass Spectrometry: The Molecular Blueprint
Mass spectrometry (MS) provides the molecular weight and fragmentation patterns, offering the initial blueprint of the molecule's structure. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this class of compounds, as it typically preserves the molecular ion.[3][4]
Expected High-Resolution Mass Spectrometry (HRMS) Data:
| Adduct | Calculated m/z |
| [M+H]⁺ | 193.04953 |
| [M+Na]⁺ | 215.03147 |
| [M-H]⁻ | 191.03497 |
| [M]⁺ | 192.04170 |
Data predicted by PubChemLite.[2]
The fragmentation pattern in MS is critical for deducing structural motifs.[5][6] For benzofuran derivatives, fragmentation often involves the cleavage of substituents and characteristic ring fissions.[7] The presence of a methyl ester would likely lead to a loss of a methoxy radical (•OCH₃, 31 Da) or formaldehyde (CH₂O, 30 Da) from the molecular ion.
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).[8] Further dilute this stock solution to a final concentration of about 10 µg/mL.[8]
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.[4]
-
Analysis Parameters:
-
Ionization Mode: Positive and negative modes to observe [M+H]⁺ and [M-H]⁻ ions.
-
Solvent Flow Rate: 5-10 µL/min.
-
Capillary Voltage: 3-4 kV.
-
Drying Gas: Nitrogen at a flow rate of 5-10 L/min and a temperature of 200-300 °C.
-
-
Data Acquisition: Acquire full scan mass spectra over a range of m/z 50-500. For fragmentation analysis, perform tandem MS (MS/MS) on the isolated molecular ion.
Infrared Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[9] For this compound, key vibrational frequencies are expected to confirm the presence of the hydroxyl, ester, and aromatic moieties.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3300 (broad) | O-H | Stretching (phenolic) |
| ~3100-3000 | C-H | Aromatic stretching |
| ~2950 | C-H | Aliphatic stretching (methyl) |
| ~1720 | C=O | Stretching (ester) |
| ~1600, ~1480 | C=C | Aromatic ring stretching |
| ~1250 | C-O | Stretching (ester and ether) |
The broadness of the O-H stretch is indicative of hydrogen bonding. The precise position of the C=O stretch provides information about conjugation and potential intramolecular interactions.
Experimental Protocol: Solid-State IR Spectroscopy
-
Sample Preparation (Thin Film Method): Dissolve a small amount of the solid sample (approx. 50 mg) in a few drops of a volatile solvent like methylene chloride.[10]
-
Film Deposition: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin solid film.[10]
-
Spectral Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum. Adjust the film thickness if peaks are too intense or too weak.
-
Data Analysis: Identify and label the significant absorption bands, correlating them to the expected functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[11][12] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is essential for unambiguous assignment.
¹H NMR Spectroscopy: Proton Environment and Connectivity
The ¹H NMR spectrum reveals the number of distinct proton environments, their chemical shifts (electronic environment), integration (number of protons), and multiplicity (neighboring protons).
Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz):
To predict the spectrum of this compound, we can draw valuable comparisons from its isomer, 6-Hydroxy-2-methylbenzofuran-4-carboxylic acid methyl ester.[13]
| Proton | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| OH | ~10.0 | br s | 1H | Phenolic proton, exchangeable with D₂O. |
| H-2 | ~7.8 | d | 1H | Furan proton, coupled to H-3. |
| H-3 | ~7.0 | d | 1H | Furan proton, coupled to H-2. |
| H-5 | ~7.4 | s | 1H | Aromatic proton with no adjacent protons. |
| H-7 | ~7.2 | s | 1H | Aromatic proton with no adjacent protons. |
| OCH₃ | ~3.9 | s | 3H | Methyl ester protons. |
Note: Chemical shifts are estimations and can be influenced by solvent and concentration.
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum indicates the number of unique carbon environments. The chemical shifts are highly indicative of the type of carbon (aliphatic, aromatic, carbonyl, etc.).[14]
Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz):
| Carbon | Predicted δ (ppm) | Rationale |
| C=O | ~166 | Ester carbonyl. |
| C-4 | ~155 | Aromatic C-O (hydroxyl). |
| C-7a | ~150 | Aromatic C-O (furan ether). |
| C-3a | ~145 | Aromatic C-C (bridgehead). |
| C-2 | ~140 | Furan C-H. |
| C-6 | ~125 | Aromatic C-COOCH₃. |
| C-5 | ~115 | Aromatic C-H. |
| C-7 | ~110 | Aromatic C-H. |
| C-3 | ~105 | Furan C-H. |
| OCH₃ | ~52 | Methyl ester carbon. |
Experimental Protocol: 1D and 2D NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
1D Spectra Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
-
2D Spectra Acquisition:
-
COSY (Correlation Spectroscopy): Identifies ¹H-¹H scalar couplings, revealing which protons are adjacent to each other.[11]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to.[15][16]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, which is crucial for connecting structural fragments.[16][17]
-
-
Data Processing and Interpretation: Process the spectra using appropriate software. Use the combined data from all experiments to build the molecular structure piece by piece.
Integrated Structural Elucidation Workflow
The power of this multi-technique approach lies in the integration of all data points into a cohesive structural proof.
Caption: Integrated workflow for structural elucidation.
The logical progression is as follows:
-
HRMS confirms the molecular formula derived from elemental analysis.
-
IR spectroscopy provides evidence for the key functional groups (hydroxyl, ester, aromatic ring).
-
¹H and ¹³C NMR provide the initial map of the proton and carbon environments.
-
HSQC links each proton to its directly attached carbon, assigning the C-H units.
-
COSY establishes the connectivity between adjacent protons, defining spin systems (e.g., the H-2/H-3 system on the furan ring).
-
HMBC is the final piece of the puzzle, connecting the fragments. For instance, a correlation from the OCH₃ protons to the ester carbonyl carbon, and from aromatic protons (H-5 and H-7) to this carbonyl carbon, would definitively place the methyl carboxylate group at the C-6 position. Similarly, HMBC correlations from H-5 to C-4 and C-3a would confirm the position of the hydroxyl group.
This self-validating system, where data from multiple independent techniques converge on a single, unambiguous structure, represents the gold standard in chemical characterization.
Conclusion
The structural elucidation of this compound is a systematic process that relies on the synergistic application of mass spectrometry, infrared spectroscopy, and a suite of 1D and 2D NMR experiments. By understanding the principles behind each technique and following a logical, integrated workflow, researchers can confidently and accurately determine the structure of this and other novel chemical entities. This foundational knowledge is critical for the advancement of drug discovery and development, where an unambiguous understanding of molecular structure is non-negotiable.
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MDPI. (2024). Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. Molecules, 29(1), 315. Retrieved from [Link]
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MDPI. (2023). Structural Elucidation of 2-(6-(Diethylamino)benzofuran-2-yl)-3-hydroxy-4H-chromen-4-one and Labelling of Mycobacterium aurum Cells. Molbank, 2023(3), M1647. Retrieved from [Link]
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"Methyl 4-hydroxy-1-benzofuran-6-carboxylate" molecular formula and weight
An In-Depth Technical Guide to Methyl 4-hydroxy-1-benzofuran-6-carboxylate
Introduction
This compound is a heterocyclic organic compound that has garnered significant interest within the scientific community. As a derivative of benzofuran, it belongs to a class of molecules recognized as a "privileged structure" in medicinal chemistry due to their consistent appearance in a wide array of biologically active compounds and natural products.[1][2] The benzofuran core is a key scaffold for the development of novel therapeutic agents, with research demonstrating a broad spectrum of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects.[1] This guide provides a comprehensive overview of the chemical and physical properties, synthesis, applications, and safety considerations for this compound, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Properties
The fundamental characteristics of this compound are summarized below. Accurate identification through these parameters is the first step in any rigorous scientific investigation.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 1279218-51-7 | [1][3] |
| Molecular Formula | C10H8O4 | [3] |
| Molecular Weight | 192.17 g/mol | [3] |
| InChI | InChI=1S/C10H8O4/c1-13-10(12)6-4-8(11)7-2-3-14-9(7)5-6/h2-5,11H,1H3 | [1] |
| InChI Key | QXBMFLNFZUZNRZ-UHFFFAOYSA-N | [1] |
| SMILES | O=C(C1=CC(O)=C2C=COC2=C1)OC | [3] |
Physical and Chemical Properties
| Property | Value | Source |
| Physical Form | Solid | [4] |
| Storage | Sealed in dry, room temperature | [3] |
Synthesis and Reaction Chemistry
The synthesis of this compound and its derivatives is a key area of study for organic chemists. Generally, the formation of the benzofuran ring system involves the cyclization of appropriately substituted precursors.[1] One common approach is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenone derivatives under basic conditions.[1] A general synthetic pathway can be conceptualized as the reaction of a substituted phenol with a haloacetic acid ester, followed by an intramolecular cyclization to form the benzofuran ring, and subsequent functional group manipulations to arrive at the target molecule.[5]
Caption: A generalized synthetic workflow for benzofuran derivatives.
The chemical reactivity of this compound is influenced by its functional groups. The hydroxyl group is susceptible to oxidation, potentially forming quinone-like structures.[1] The carboxylate ester can be reduced to the corresponding primary alcohol.[1] Furthermore, the benzofuran ring can undergo electrophilic substitution reactions, with the positions ortho and para to the activating hydroxyl group being the most likely sites of reaction.[1]
Applications in Research and Development
The versatile structure of this compound makes it a valuable molecule in various fields of chemical research.
Medicinal Chemistry and Drug Development
This compound primarily serves as a crucial intermediate in the synthesis of more complex pharmaceutical agents.[1] The benzofuran scaffold is explored for a multitude of therapeutic applications:
-
Antitumor Activity : Numerous benzofuran derivatives have been synthesized and evaluated for their potential as anticancer agents, showing inhibitory effects on cancer cell proliferation.[1][6] Some have been found to induce apoptosis in cancer cells through the activation of mitochondrial pathways.[1]
-
Antimicrobial Activity : Research has shown that compounds derived from this and similar benzofurans exhibit significant activity against Gram-positive bacteria and various fungal strains, including Staphylococcus aureus and Candida albicans.[1] This makes them promising candidates for the development of new antibiotics.[1][2]
Organic Synthesis
As a functionalized heterocycle, it is an important building block for the synthesis of more elaborate molecular architectures.[1] Its reactive sites allow for the introduction of diverse functional groups, enabling the creation of novel compounds with tailored properties for structure-activity relationship (SAR) studies.[1]
Agrochemicals
The structural features of benzofurans are also relevant in the development of new agrochemicals. Derivatives have been investigated for their potential use as pesticides, contributing to efforts in crop protection and agricultural productivity.[1]
Proposed Mechanism of Action
While the specific mechanism of action for this compound itself is not extensively detailed, the biological activity of its derivatives is often attributed to the interaction with specific molecular targets. For instance, the antimicrobial effects of certain benzofurans are thought to arise from their ability to disrupt microbial cell membranes and inhibit essential enzymes.[1] In the context of anticancer activity, some derivatives have been shown to induce apoptosis by increasing the expression of pro-apoptotic proteins.[1]
Caption: Postulated mechanisms of action for benzofuran derivatives.
Safety and Handling
For any laboratory chemical, adherence to strict safety protocols is paramount. Based on safety data for related benzofuran compounds, the following precautions should be observed.
Hazard Identification
Recommended Safety Protocols
-
Engineering Controls : Work should be conducted in a well-ventilated area, preferably a fume hood.[9][10] Eyewash stations and safety showers should be readily accessible.[7]
-
Personal Protective Equipment (PPE) :
-
Eye/Face Protection : Wear chemical safety goggles or a face shield.[9][10]
-
Skin Protection : Use compatible, chemical-resistant gloves and wear a lab coat or other protective clothing to prevent skin contact.[9][10]
-
Respiratory Protection : If working with fine powders or in poorly ventilated areas, a NIOSH/MSHA-approved respirator may be necessary.[9]
-
-
Handling and Storage :
-
Disposal : Dispose of contents and container in accordance with local, regional, and national hazardous waste regulations.[9]
Conclusion
This compound is a molecule of significant scientific interest, primarily due to its role as a versatile building block in the synthesis of novel compounds with potential therapeutic applications. Its benzofuran core is a well-established scaffold in medicinal chemistry, associated with a wide range of biological activities. Continued research into the synthesis and derivatization of this compound is likely to yield new candidates for drug discovery programs, particularly in the areas of oncology and infectious diseases. As with all chemical research, a thorough understanding of its properties and a commitment to safe laboratory practices are essential for its responsible and effective use.
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An In-depth Technical Guide to Methyl 4-hydroxy-1-benzofuran-6-carboxylate
Abstract
Methyl 4-hydroxy-1-benzofuran-6-carboxylate (CAS No. 1279218-51-7) is a heterocyclic organic compound built upon the benzofuran scaffold. This benzofuran core is a "privileged structure" in medicinal chemistry, recognized for its prevalence in a multitude of biologically active natural products and synthetic pharmaceutical agents.[1][2] The strategic placement of a hydroxyl group at the 4-position and a methyl carboxylate group at the 6-position makes this molecule a versatile intermediate for organic synthesis and a valuable scaffold for the development of novel therapeutic agents.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and its burgeoning applications in drug discovery and development, with a focus on its potential in oncology and antimicrobial research.
Compound Profile and Physicochemical Properties
This compound is a research chemical valued as a building block for more complex molecules.[3] Its identity and core properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1279218-51-7 | [1][4][5] |
| IUPAC Name | This compound | [1][6] |
| Molecular Formula | C₁₀H₈O₄ | [5][7] |
| Molecular Weight | 192.17 g/mol | [5][6] |
| Appearance | Pale yellow solid (typical for related compounds) | [3] |
| Purity | ≥97% (typical for commercial suppliers) | [6] |
| Storage | Sealed in a dry environment at room temperature | [5] |
| InChI Key | QXBMFLNFZUZNRZ-UHFFFAOYSA-N | [1] |
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of substituted benzofurans like this compound is a cornerstone of heterocyclic chemistry. While specific proprietary methods may vary, the construction of the benzofuran ring system generally relies on the cyclization of functionalized phenolic precursors.
One common and effective strategy involves the reaction of a substituted phenol with a molecule that can provide the two carbons needed to form the furan ring, followed by an intramolecular cyclization. For instance, a synthetic route analogous to the synthesis of 6-hydroxy-2-methylbenzofuran-4-carboxylic acid involves reacting a dihydroxybenzoate derivative with propargyl bromide in a one-pot thermal cyclization.[8] This process proceeds through a Claisen rearrangement to form the 2-methylbenzofuran ring system.[8]
A plausible synthetic approach for the title compound could involve:
-
Etherification: Reaction of a suitably protected 3,5-dihydroxybenzoate derivative with an appropriate two-carbon synthon (e.g., a haloacetaldehyde equivalent).
-
Dehydrative Cyclization: An acid- or base-catalyzed intramolecular reaction to close the furan ring.[1]
-
Esterification/Deprotection: Final modification of the functional groups to yield the target molecule.
Caption: Plausible synthetic workflow for benzofuran ring formation.
Chemical Reactivity
The compound's functionality dictates its reactivity. The hydroxyl and ester groups are the primary sites for further chemical modification, making it a versatile intermediate.[1]
-
Oxidation: The phenolic hydroxyl group at the 4-position is susceptible to oxidation, potentially forming corresponding quinones under appropriate conditions. Care must be taken during synthesis and storage to prevent unwanted oxidation.[1]
-
Reduction: The methyl carboxylate group can be reduced to a primary alcohol, providing another avenue for derivatization.[1]
-
Substitution: The benzofuran ring can undergo electrophilic substitution reactions. The positions ortho and para to the activating hydroxyl group are the most likely sites for substitution.[1]
-
Ester Hydrolysis/Transesterification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other esters.
Applications in Research and Drug Development
The benzofuran scaffold is a privileged motif in drug discovery, with derivatives exhibiting a vast array of pharmacological activities, including antitumor, antimicrobial, antiviral, and anti-inflammatory properties.[2][9] this compound serves as a key building block in the exploration of these activities.
Antitumor Potential
Benzofuran-based molecules are known to exert antitumor effects through various mechanisms, including the inhibition of protein kinases (like CDK2), tubulin polymerization, and angiogenesis.[10] Research into related compounds has shown that the benzofuran nucleus can induce apoptosis (programmed cell death) in cancer cells.[1] This is often achieved by activating mitochondrial pathways and upregulating the expression of pro-apoptotic proteins.[1] The presence and position of hydroxyl and methoxy groups on the benzofuran ring can significantly enhance antitumor potency.[11]
Caption: Simplified pathway of apoptosis induction by benzofuran derivatives.
Antimicrobial Activity
Derivatives of this compound have been investigated for their antimicrobial properties.[1] The mechanism of action is often attributed to the molecule's ability to disrupt microbial cell membranes and inhibit essential enzymes.[1] Structure-activity relationship (SAR) studies on related benzofurans reveal that the hydroxyl group, particularly at the C-6 position (and by extension, other positions like C-4), is often essential for antibacterial activity.[12][13] Halogen substituents can also enhance this effect.[1] This makes this compound an excellent starting point for developing new antimicrobial agents to combat drug-resistant pathogens.[13]
Utility in Structure-Activity Relationship (SAR) Studies
The compound's dual functionality (a nucleophilic hydroxyl group and an electrophilic ester) allows for systematic modification at two different points on the scaffold.[1] This is invaluable for SAR studies, where researchers synthesize a library of related compounds to probe how specific structural changes affect biological activity. By modifying the hydroxyl group (e.g., etherification, acylation) or the ester group (e.g., amidation, reduction), scientists can map the pharmacophore and optimize the molecule for improved potency, selectivity, and pharmacokinetic properties.
Exemplary Experimental Protocols
The following protocols are provided as illustrative examples for researchers working with this or structurally related compounds.
Protocol: Synthesis of a Benzofuran Carboxylic Acid (Adapted from a Related Compound)
This protocol is adapted from the synthesis of 6-hydroxy-2-methylbenzofuran-4-carboxylic acid and demonstrates a general procedure for forming the benzofuran ring and subsequent ester hydrolysis.[8]
Objective: To synthesize a benzofuran carboxylic acid from a substituted dihydroxybenzoate.
Materials:
-
Methyl 3,5-dihydroxybenzoate (starting material analog)
-
Propargyl bromide
-
Potassium carbonate (K₂CO₃)
-
Copper iodide (CuI), Potassium iodide (KI)
-
Solvent (e.g., Acetone or DMF)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl, 1M)
-
Methanol, Water, Ethyl Acetate
Procedure:
-
Cyclization: To a solution of methyl 3,5-dihydroxybenzoate in an appropriate solvent, add K₂CO₃, CuI, and KI.
-
Slowly add propargyl bromide to the mixture at room temperature.
-
Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product (the methyl ester of the benzofuran) via silica gel chromatography.
-
Hydrolysis: Dissolve the purified methyl ester intermediate in a mixture of methanol and water.
-
Add a solution of NaOH and heat the mixture at 55 °C for 6 hours.[8]
-
Remove the methanol under reduced pressure.
-
Cool the remaining aqueous solution and acidify to pH 3-4 with 1M HCl to precipitate the carboxylic acid product.[8]
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Characterization: Confirm the structure of the final product using NMR, FT-IR, and Mass Spectrometry.[8]
Protocol: Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration)
Objective: To determine the minimum concentration of a test compound required to inhibit microbial growth.
Materials:
-
Test compound (this compound derivative)
-
Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Culture medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Make a series of two-fold serial dilutions in the culture medium across the wells of a 96-well plate.
-
Inoculum Preparation: Grow the microbial strain to the logarithmic phase and adjust its concentration to a standard density (e.g., 5 x 10⁵ CFU/mL).
-
Inoculation: Add the prepared microbial inoculum to each well containing the diluted compound. Include a positive control (microbes, no compound) and a negative control (medium, no microbes).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring the optical density (OD) at 600 nm with a plate reader.
Caption: Workflow for a Minimum Inhibitory Concentration (MIC) assay.
Safety and Handling
This compound is intended for research use only.[1][5] Standard laboratory safety protocols should be strictly followed.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]
-
Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]
-
Handling: Use in a well-ventilated area or fume hood. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[5]
Conclusion and Future Perspectives
This compound is more than a mere chemical intermediate; it is a gateway to a rich field of medicinal chemistry. Its privileged benzofuran core, combined with strategically placed functional groups, provides a robust platform for the synthesis of novel bioactive molecules.[1][2] The demonstrated potential of related structures in oncology and infectious diseases highlights the value of this compound as a foundational element in drug discovery pipelines.[1][14]
Future research should focus on the synthesis of compound libraries derived from this scaffold to fully explore the SAR for various biological targets. Investigating its potential as an inhibitor of specific enzymes, such as xanthine oxidase or microbial targets, could yield potent and selective therapeutic candidates.[1] As the challenges of cancer and antimicrobial resistance continue to grow, the exploration of versatile scaffolds like this compound will remain a critical endeavor in the quest for new and effective medicines.
References
- Benchchem. (n.d.). This compound | CAS 1279218-51-7.
- AGN-PC-0WC9AU. (n.d.). This compound | 1279218-51-7.
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- MilliporeSigma. (n.d.). 6-Hydroxybenzofuran: Synthesis, Properties, and Applications in Chemical Intermediates.
- ChemicalBook. (n.d.). methyl 3-(6-hydroxy-7-((4-hydroxy-3-methylbut-2-en-1-yl)oxy)benzofuran-5-yl)propanoate.
- Lin, et al. (2022). Pharmaceutical compounds containing the 5-hydroxybenzofuran subunit.
- Chemenu. (n.d.). cas 1279218-51-7 || where to buy Methyl4-hydroxybenzofuran-6-carboxylate.
- Arctom. (n.d.). CAS NO. 1279218-51-7 | this compound.
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Khanam, H., & Shamsuzzaman. (2015). Bioactive Benzofuran derivatives: A review. European Journal of Medicinal Chemistry, 97, 483-504. [Link]
- PubChemLite. (n.d.). This compound (C10H8O4).
-
Funai, M., et al. (2020). 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid. MDPI. [Link]
- Eldehna, W. M., et al. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Quick Company. (n.d.). A Process For The Preparation Of 1 Benzofuran 6 Carboxylic Acid By.
- ResearchGate. (n.d.). Benzofuran derivatives: A patent review.
- Jiang, G.-L., et al. (n.d.). An Improved Synthetic Process of Two Key Intermediates and Their Application in the Synthesis of Lifitegrast. Thieme Connect.
- Technical Disclosure Commons. (2025). Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid.
- Biological Magnetic Resonance Bank. (n.d.). bmse001194 Methyl 4-hydroxybenzoate.
-
Zhang, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]
-
Wójcik, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC. [Link]
-
Li, H., et al. (2015). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Publishing. [Link]
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Abbas, A. A., & Dawood, K. M. (2022). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PMC. [Link]
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Methodological & Application
Application Note & Synthesis Protocol: Methyl 4-hydroxy-1-benzofuran-6-carboxylate
Introduction: The Significance of the Benzofuran Scaffold
Benzofuran derivatives are a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] These activities include antitumor, antibacterial, anti-inflammatory, and antiviral properties, making the benzofuran nucleus a privileged scaffold in drug discovery.[2][3] Methyl 4-hydroxy-1-benzofuran-6-carboxylate, the subject of this protocol, is a valuable intermediate for the synthesis of more complex molecules, where the hydroxy and ester functionalities allow for diverse chemical modifications.[4] The strategic placement of substituents on the benzofuran ring is crucial for modulating biological activity, and thus, robust and well-documented synthetic protocols are essential for advancing research in this area.
This application note provides a comprehensive, two-part synthesis protocol for this compound. The synthesis begins with the preparation of the key intermediate, 4-hydroxy-1-benzofuran-6-carboxylic acid, followed by its esterification to yield the final product. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering detailed procedural steps, mechanistic insights, and safety considerations.
Overall Synthetic Workflow
The synthesis is logically divided into two main stages: the construction of the benzofuran ring system to form the carboxylic acid precursor, followed by a standard esterification reaction.
Caption: Overall workflow for the synthesis of this compound.
Part 1: Synthesis of 4-Hydroxy-1-benzofuran-6-carboxylic Acid
This part of the protocol details the construction of the benzofuran ring from a commercially available starting material, 3-hydroxy-4-formylbenzoic acid. The key steps involve protection of the carboxylic acid via esterification, followed by a Williamson ether synthesis and an intramolecular cyclization.
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 3-Hydroxy-4-formylbenzoic acid | ≥98% | Commercial Source |
| Methanol | Anhydrous | Commercial Source |
| Thionyl chloride | Reagent Grade | Commercial Source |
| Chloroacetic acid | ≥99% | Commercial Source |
| Sodium hydroxide | Pellets, ≥97% | Commercial Source |
| Acetic anhydride | ≥98% | Commercial Source |
| Sodium acetate | Anhydrous, ≥99% | Commercial Source |
| Hydrochloric acid | Concentrated (37%) | Commercial Source |
| Ethyl acetate | HPLC Grade | Commercial Source |
| Sodium sulfate | Anhydrous | Commercial Source |
| Round-bottom flasks | Various sizes | Standard lab supplier |
| Reflux condenser | Standard lab supplier | |
| Magnetic stirrer with heating | Standard lab supplier | |
| Rotary evaporator | Standard lab supplier | |
| Buchner funnel and flask | Standard lab supplier | |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F254 | Standard lab supplier |
Step-by-Step Protocol
Step 1.1: Esterification of 3-Hydroxy-4-formylbenzoic Acid
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-hydroxy-4-formylbenzoic acid (10.0 g, 59.5 mmol) and anhydrous methanol (150 mL).
-
Cool the suspension in an ice bath and slowly add thionyl chloride (8.5 g, 5.2 mL, 71.4 mmol) dropwise.
-
After the addition is complete, heat the mixture to reflux and maintain for 5-6 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture and remove the methanol under reduced pressure using a rotary evaporator.
-
To the crude residue, add cold water (100 mL) and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Methyl 3-hydroxy-4-formylbenzoate as a solid. This product is often used in the next step without further purification.
Step 1.2: Williamson Ether Synthesis
-
In a 500 mL round-bottom flask, dissolve sodium hydroxide (11.9 g, 297.5 mmol) in distilled water (100 mL).
-
To this solution, add Methyl 3-hydroxy-4-formylbenzoate (from Step 1.1, ~59.5 mmol) and chloroacetic acid (8.4 g, 89.3 mmol).
-
Heat the reaction mixture to reflux for 3 hours.
-
After cooling to room temperature, acidify the solution to pH 2-3 with concentrated hydrochloric acid. A precipitate will form.
-
Cool the mixture in an ice bath for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry to obtain [2-Formyl-5-(methoxycarbonyl)phenoxy]acetic acid .
Step 1.3: Intramolecular Cyclization and Hydrolysis
-
In a 250 mL round-bottom flask, combine [2-Formyl-5-(methoxycarbonyl)phenoxy]acetic acid (from Step 1.2, ~59.5 mmol), acetic anhydride (25 mL), and anhydrous sodium acetate (6.0 g, 73.1 mmol).
-
Heat the mixture to reflux for 2 hours. This step forms the benzofuran ring.
-
After cooling, carefully pour the reaction mixture into ice water to quench the excess acetic anhydride.
-
The intermediate product, Methyl 4-acetoxy-1-benzofuran-6-carboxylate, may precipitate or can be extracted with ethyl acetate.
-
Without isolating the acetoxy intermediate, proceed with hydrolysis by adding a solution of sodium hydroxide (10 g in 100 mL of water) and heating at 70°C until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure 4-Hydroxy-1-benzofuran-6-carboxylic acid .
Part 2: Synthesis of this compound
This final stage involves a straightforward Fischer esterification of the carboxylic acid synthesized in Part 1.
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 4-Hydroxy-1-benzofuran-6-carboxylic acid | As synthesized | N/A |
| Methanol | Anhydrous | Commercial Source |
| Sulfuric acid | Concentrated (98%) | Commercial Source |
| Sodium bicarbonate | Saturated solution | Commercial Source |
| Ethyl acetate | HPLC Grade | Commercial Source |
| Brine | Saturated solution | Commercial Source |
| Sodium sulfate | Anhydrous | Commercial Source |
| Equipment from Part 1 | Standard lab supplier |
Step-by-Step Protocol
-
Suspend 4-Hydroxy-1-benzofuran-6-carboxylic acid (5.0 g, 26.0 mmol) in anhydrous methanol (100 mL) in a 250 mL round-bottom flask.
-
Carefully add concentrated sulfuric acid (1.5 mL) as a catalyst.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.
-
Purify the crude solid by column chromatography on silica gel or by recrystallization to yield This compound .
Mechanism and Rationale
The synthesis of the benzofuran core in Part 1 is a classic approach that relies on the formation of a key phenoxyacetic acid intermediate, which then undergoes an intramolecular cyclization. The initial esterification protects the carboxylic acid group, preventing it from interfering with the subsequent Williamson ether synthesis. The cyclization is typically a Perkin-like condensation, where the acetic anhydride serves both as a dehydrating agent and a reactant to form a mixed anhydride, facilitating the intramolecular aldol-type reaction. The final hydrolysis steps (saponification of the ester and cleavage of the acetate) yield the desired carboxylic acid.
The final esterification in Part 2 is a standard acid-catalyzed Fischer esterification. The protonation of the carbonyl oxygen of the carboxylic acid makes the carbonyl carbon more electrophilic, allowing for nucleophilic attack by methanol.
Characterization
The identity and purity of the final product and key intermediates should be confirmed by standard analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.
-
Melting Point: To compare with literature values.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
Safety Precautions
-
All procedures should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Thionyl chloride and concentrated acids are corrosive and should be handled with extreme care.
-
Acetic anhydride is a lachrymator and corrosive.
-
Use caution when quenching reactions and during extractions.
References
- Shaikh, A.; et al.
- Wang, S.; et al.
- A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmacy and Pharmaceutical Sciences.
- Natural source, bioactivity and synthesis of benzofuran deriv
- Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity.
- Methyl 4-hydroxy-1-benzofuran-5-carboxyl
- Kossakowski, J.; et al. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 2019.
- A Process For The Preparation Of 1 Benzofuran 6 Carboxylic Acid By. Quick Company.
- An Improved Synthetic Process of Two Key Intermediates and Their Application in the Synthesis of Lifitegrast. MDPI, 2022.
- Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. Technical Disclosure Commons, 2025.
- Beaudry, C. M.; et al. Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 2021.
- US 2008/0280875 A1 - Preparation of Intermediate 6d: 6-Hydroxy-benzofuran-4-carboxylic acid methyl ester.
- 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid. MDPI, 2020.
- Application Note: Laboratory Protocol for the Synthesis of Methyl 3-hydroxy-4,5-dimethoxybenzo
- Li, M. D.; et al.
- US20130046103A1 - Preparation of benzofurans and use thereof as synthetic intermediates.
- The Synthesis of 5-Hydroxybenzofurans via Tandem In Situ Oxidative Coupling and Cycliz
- CN105732374A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method.
- Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzo
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Sources
Application Notes & Protocols: Methyl 4-hydroxy-1-benzofuran-6-carboxylate as a Versatile Building Block in Organic Synthesis
Introduction: The Benzofuran Scaffold in Modern Chemistry
The benzofuran core is a quintessential "privileged structure" in medicinal chemistry and materials science.[1][2] As a heterocyclic compound found in a multitude of natural products and synthetic molecules, it exhibits a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4][5][6][7] This inherent bioactivity makes the benzofuran scaffold a focal point for the design and development of novel therapeutic agents.[5][8]
Methyl 4-hydroxy-1-benzofuran-6-carboxylate (CAS: 1279218-51-7) emerges as a particularly strategic starting material. Its structure is adorned with three key functional groups: a nucleophilic hydroxyl group, an electrophilic methyl ester, and an electron-rich aromatic system. This trifecta of reactivity provides synthetic chemists with multiple handles for molecular elaboration, enabling the systematic construction of complex derivatives for structure-activity relationship (SAR) studies and the synthesis of advanced drug candidates.[1] This guide provides an in-depth exploration of its properties, synthesis, and key synthetic transformations, complete with detailed protocols for researchers in organic synthesis and drug development.
Physicochemical Properties & Spectroscopic Profile
A thorough understanding of a building block's fundamental properties is critical for its effective use in synthesis.
| Property | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 1279218-51-7[1] |
| Molecular Formula | C₁₀H₈O₄[9] |
| Molecular Weight | 192.17 g/mol |
| Appearance | Typically an off-white to pale yellow solid |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO), chlorinated solvents, and alcohols |
Spectroscopic Data Interpretation
The structure of this compound gives rise to a predictable spectroscopic signature, which is essential for reaction monitoring and product confirmation.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals: a singlet for the methyl ester protons (-OCH₃) around 3.9 ppm, a broad singlet for the phenolic hydroxyl proton (-OH) which is exchangeable with D₂O, and characteristic signals in the aromatic region (approx. 6.8-7.8 ppm) corresponding to the protons on the benzofuran ring system.[10][11] The specific coupling patterns of the aromatic protons provide definitive structural information.
-
¹³C NMR Spectroscopy: The carbon spectrum will feature a signal for the ester carbonyl carbon (~165-170 ppm), signals for the aromatic and furan-ring carbons (typically between 100-160 ppm), and a signal for the methyl ester carbon (~52 ppm).[11][12]
-
Infrared (IR) Spectroscopy: Key vibrational bands confirm the presence of the principal functional groups: a broad absorption band for the O-H stretch of the hydroxyl group (~3200-3500 cm⁻¹), a strong, sharp absorption for the C=O stretch of the ester (~1700-1725 cm⁻¹), and characteristic C-O and aromatic C=C stretching frequencies.[13][14][15]
-
Mass Spectrometry (MS): In an ESI-MS analysis, the molecule would be expected to show a prominent molecular ion peak [M]+ or related adducts ([M+H]⁺, [M+Na]⁺), confirming its molecular weight.[16]
Synthesis of the Building Block
One of the most efficient methods for synthesizing substituted benzofurans like this compound is through the cyclization of appropriately substituted precursors. A common approach involves a one-pot etherification and dehydrative cyclization.[1]
Caption: General workflow for the synthesis of the title compound.
Protocol 1: Synthesis via One-Pot Cyclization
This protocol describes a general procedure for the base-catalyzed intramolecular cyclization. The precise starting material would be a derivative of methyl hydroxybenzoate or an o-hydroxyacetophenone.[1]
-
Reagent Setup: To a solution of the appropriate o-hydroxyacetophenone precursor (1.0 eq) in a polar aprotic solvent such as DMF or DMSO, add a suitable base like potassium hydroxide (KOH) or sodium hydroxide (NaOH) (1.5-2.0 eq).
-
Reaction: Heat the mixture to 80–150 °C and stir for 6–24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Rationale: The base is crucial for deprotonating the phenolic hydroxyl group, creating a nucleophilic phenoxide which then attacks an adjacent electrophilic center to initiate cyclization. High temperatures facilitate both the cyclization and subsequent dehydration to form the stable aromatic furan ring.[1]
-
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water. Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to a pH of 2-3.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure this compound.[17]
Applications in Organic Synthesis: Key Transformations
The true value of this compound lies in its capacity for diverse chemical modifications.
Derivatization of the Hydroxyl Group
The phenolic hydroxyl group is an excellent handle for introducing a wide array of substituents via O-alkylation or O-arylation, a common strategy for modulating the pharmacological profile of a lead compound.
Caption: O-Alkylation of the phenolic hydroxyl group.
Protocol 2: General O-Alkylation (Williamson Ether Synthesis)
-
Reagent Setup: Dissolve this compound (1.0 eq) in acetone or DMF. Add a mild base such as potassium carbonate (K₂CO₃) (2.0-3.0 eq) and the desired alkyl halide (R-X) (1.1-1.5 eq).
-
Reaction: Heat the mixture to reflux (for acetone) or 60-80 °C (for DMF) and stir until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: Cool the reaction, filter off the inorganic salts, and concentrate the filtrate. Dissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the product by column chromatography.
Modification of the Ester Functionality
The methyl ester provides a gateway to amides and other carboxylic acid derivatives, which are fundamental components of many drugs.
Step A: Hydrolysis to Carboxylic Acid
Caption: Hydrolysis of the methyl ester to a carboxylic acid.
Step B: Amide Coupling
Caption: Amide bond formation from the carboxylic acid.
Protocol 3: Two-Step Ester-to-Amide Conversion
-
Hydrolysis: Dissolve the starting ester (1.0 eq) in a mixture of methanol and water. Add an excess of NaOH or LiOH (2-4 eq) and heat the mixture to reflux for 2-4 hours. Cool the reaction, remove the methanol under reduced pressure, and acidify the remaining aqueous solution with 1M HCl to precipitate the carboxylic acid. Filter, wash with water, and dry the solid.[10]
-
Amide Coupling: Dissolve the resulting carboxylic acid (1.0 eq) in a suitable solvent like DMF or dichloromethane. Add a coupling agent like EDC (1.2 eq), HOBt (1.2 eq), and a base such as DIPEA (2.0 eq). Stir for 20 minutes, then add the desired amine (1.1 eq). Stir the reaction at room temperature overnight.
-
Rationale: This two-step process first creates the carboxylic acid, which is then activated by coupling reagents. The activated acid readily reacts with a primary or secondary amine to form a stable amide bond, a cornerstone of peptide and medicinal chemistry.[18]
-
-
Work-up and Purification: Dilute the reaction mixture with an organic solvent, wash sequentially with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer and concentrate. Purify via column chromatography or recrystallization.
Case Study: Pathway to Potent Bioactive Scaffolds
The utility of this compound is best demonstrated in a synthetic sequence targeting a core structure found in kinase inhibitors, a significant class of anticancer agents.[19]
Caption: Multi-step synthesis of a drug-like scaffold.
This hypothetical sequence illustrates how two simple, high-yielding transformations can rapidly build molecular complexity. The O-alkylation step introduces a substituted aryl moiety, while the amide coupling adds a piperazine group, both of which are common features in kinase inhibitors designed to interact with ATP-binding sites.[5]
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate care:
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Use in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
Conclusion
This compound is a high-value, multifunctional building block for synthetic chemistry. Its strategically positioned reactive sites—the hydroxyl group, the methyl ester, and the aromatic core—provide a robust platform for the efficient construction of diverse molecular libraries. The protocols outlined here serve as a practical guide for leveraging its synthetic potential, empowering researchers to accelerate the discovery and development of novel pharmaceuticals and advanced materials.
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(PDF) 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid . ResearchGate. [Link]
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Design and synthesis of novel 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivatives as potent Mnks inhibitors by fragment-based drug design . PubMed. [Link]
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The Emerging Role of Methyl 4-hydroxy-1-benzofuran-6-carboxylate in Medicinal Chemistry: A Scaffolding Approach for Novel Therapeutics
Introduction: The Benzofuran Core as a Privileged Scaffold in Drug Discovery
The benzofuran nucleus, a heterocyclic compound formed by the fusion of a benzene and a furan ring, is a cornerstone in the field of medicinal chemistry.[1][2] Its derivatives are prevalent in a multitude of natural products and synthetically developed therapeutic agents, exhibiting a broad spectrum of biological activities.[1][3][4] These activities include anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant properties, making the benzofuran scaffold a "privileged structure" for drug development.[3][4][5][6][7][8] Among the vast library of benzofuran derivatives, Methyl 4-hydroxy-1-benzofuran-6-carboxylate emerges as a particularly interesting building block for the synthesis of novel therapeutic agents. Its specific substitution pattern, featuring a hydroxyl group and a methyl ester, provides reactive handles for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs.[6] This application note will provide an in-depth guide on the potential applications of this compound in medicinal chemistry, complete with detailed protocols for its synthesis and derivatization.
Anticipated Biological Significance and Therapeutic Applications
While direct and extensive biological data for this compound is emerging, the well-documented activities of structurally similar benzofurans provide a strong rationale for its investigation in several therapeutic areas.
Anticancer Potential
Benzofuran derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.[2][5][9] The mechanisms of action are diverse and include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways such as mTOR.[5][9] The hydroxyl and ester functionalities on the this compound scaffold can be strategically modified to enhance potency and selectivity towards specific cancer targets. For instance, the hydroxyl group can be used to form ether or ester linkages with other pharmacophores, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives.[10]
Antimicrobial and Antifungal Activity
The benzofuran core is also a key component in compounds with notable antimicrobial and antifungal properties.[6][11] These derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[6] The mechanism of antimicrobial action is thought to involve the inhibition of essential cellular component synthesis in microbes.[6] this compound can serve as a starting point for the development of novel anti-infective agents.
Anti-inflammatory Properties
Certain benzofuran derivatives have exhibited potent anti-inflammatory activity by inhibiting the release of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[11] This suggests that novel anti-inflammatory drugs could be developed from the this compound scaffold.
Experimental Protocols
The following protocols provide a framework for the synthesis and derivatization of this compound, enabling its exploration in medicinal chemistry research.
Protocol 1: Synthesis of this compound
This protocol is a generalized procedure based on common synthetic routes for benzofuran-6-carboxylic acid derivatives.[12][13]
Workflow for the Synthesis of this compound
Caption: Synthetic scheme for this compound.
Step-by-Step Procedure:
-
Esterification of 3-Hydroxy-4-formylbenzoic acid:
-
To a solution of 3-hydroxy-4-formylbenzoic acid (1.0 eq) in methanol, add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain Methyl 3-hydroxy-4-formylbenzoate.
-
-
Williamson Ether Synthesis:
-
Dissolve Methyl 3-hydroxy-4-formylbenzoate (1.0 eq) in a suitable solvent such as acetone or DMF.
-
Add potassium carbonate (1.5 eq) and methyl chloroacetate (1.2 eq).
-
Stir the reaction mixture at room temperature or gentle heat until the starting material is consumed (monitor by TLC).
-
Filter off the inorganic salts and concentrate the filtrate to obtain the crude ether intermediate.
-
-
Intramolecular Cyclization:
-
Dissolve the crude ether intermediate in a solvent like methanol.
-
Add a base such as sodium methoxide and heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and dry to yield this compound. Purify further by recrystallization or column chromatography if necessary.
-
Protocol 2: Derivatization at the Hydroxyl Group
Workflow for O-Alkylation/Acylation
Caption: Derivatization strategies for the hydroxyl group.
Procedure for O-Alkylation:
-
Dissolve this compound (1.0 eq) in anhydrous acetone or DMF.
-
Add potassium carbonate (2.0 eq) and the desired alkyl halide (1.2 eq).
-
Stir the mixture at room temperature or heat to 50-60 °C for 6-12 hours.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture and evaporate the solvent.
-
Purify the residue by column chromatography to obtain the O-alkylated product.
Protocol 3: Derivatization at the Ester Group
Workflow for Amide Formation
Caption: Derivatization pathway for the ester functionality.
Step 1: Saponification to Carboxylic Acid
-
Dissolve this compound in a mixture of methanol and water.
-
Add an excess of sodium hydroxide (2-3 eq) and stir the mixture at room temperature or gentle heat until the ester is fully hydrolyzed (monitor by TLC).
-
Remove the methanol under reduced pressure and acidify the aqueous solution with dilute HCl to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry to obtain 4-Hydroxy-1-benzofuran-6-carboxylic acid.[10]
Step 2: Amide Coupling
-
Dissolve 4-Hydroxy-1-benzofuran-6-carboxylic acid (1.0 eq) in a suitable solvent like DMF or DCM.
-
Add a coupling agent such as EDC (1.2 eq) and HOBt (1.2 eq) and stir for 15-20 minutes at 0 °C.
-
Add the desired amine (1.1 eq) and a base like triethylamine or DIPEA (2.0 eq).
-
Allow the reaction to stir at room temperature overnight.
-
Work up the reaction by washing with water and brine, then dry the organic layer and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Structure-Activity Relationship (SAR) Insights
Preliminary SAR studies on benzofuran derivatives indicate that substitutions at various positions of the benzofuran ring significantly influence their biological activity.[14][15][16]
| Position of Substitution | Potential Impact on Biological Activity |
| C2-Position | Introduction of ester or heterocyclic rings can be crucial for cytotoxic activity.[15][16] |
| C5-Position | Substitution with hydroxyl, halogen, or amino groups is closely related to antibacterial activity.[16] |
| Benzene Ring | Halogenation can increase activity and selectivity, possibly through the formation of halogen bonds.[17] |
For this compound, the hydroxyl group at C4 and the carboxylate at C6 offer valuable points for modification to explore these SAR principles and develop potent and selective drug candidates.
Conclusion and Future Directions
This compound represents a versatile and promising scaffold for the development of novel therapeutic agents. Its strategic functional groups allow for a wide range of chemical modifications, enabling the synthesis of diverse compound libraries for biological screening. The strong precedent of biological activity within the benzofuran class of compounds provides a solid foundation for investigating the potential of this compound derivatives in oncology, infectious diseases, and inflammatory conditions. Further research into the synthesis and biological evaluation of derivatives of this compound is highly encouraged to unlock its full therapeutic potential.
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Abbas, A. A., & Dawood, K. M. (2023). Anticancer therapeutic potential of benzofuran scaffolds. Frontiers in Chemistry, 11, 1160203. [Link]
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Abbas, A. A., & Dawood, K. M. (2023). Anticancer therapeutic potential of benzofuran scaffolds. PubMed Central. [Link]
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Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. [Link]
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Quick Company. (n.d.). A Process For The Preparation Of 1 Benzofuran 6 Carboxylic Acid By. [Link]
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Reddy, T. S., & Kumar, A. (2016). Mini review on important biological properties of benzofuran derivatives. MedCrave Online. [Link]
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Shi, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]
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Jiang, G.-L., et al. (2022). An Improved Synthetic Process of Two Key Intermediates and Their Application in the Synthesis of Lifitegrast. Thieme Connect. [Link]
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Li, Y., et al. (2023). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. MDPI. [Link]
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Technical Disclosure Commons. (2025). Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. [Link]
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Shi, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. PubMed Central. [Link]
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Sanna, C., et al. (2020). 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid. MDPI. [Link]
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Sinha, A., et al. (2022). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press. [Link]
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Al-Ostoot, F. H., et al. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed. [Link]
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Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed Central. [Link]
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Shi, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]
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Wujec, M., & Paneth, A. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PubMed Central. [Link]
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Application Note & Protocols: Methyl 4-hydroxy-1-benzofuran-6-carboxylate as a Scaffold for Novel Antitumor Agents Targeting VEGFR-2
Introduction
The benzofuran nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, both natural and synthetic.[1][2][3] Its derivatives have demonstrated a wide spectrum of pharmacological properties, including antitumor, antimicrobial, and anti-inflammatory activities.[1][2][3] In the realm of oncology, the development of targeted therapies has revolutionized cancer treatment, and protein kinase inhibitors have emerged as a major class of anticancer drugs. The vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation, which is crucial for tumor growth and metastasis.[2][4] Consequently, inhibitors of VEGFR-2 are a significant area of research and development for novel cancer therapies.[1][2][4]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of Methyl 4-hydroxy-1-benzofuran-6-carboxylate as a versatile starting material for the synthesis of potent antitumor compounds, specifically focusing on a proposed synthetic route to a novel N-aryl-4-alkoxy-1-benzofuran-6-carboxamide designed to target VEGFR-2. The protocols herein are based on established chemical principles and literature precedents for analogous transformations, providing a robust framework for the synthesis and evaluation of new benzofuran-based anticancer agents.
Strategic Rationale for Synthesis
The design of the target molecule, 4-ethoxy-N-(4-methylphenyl)-1-benzofuran-6-carboxamide , is predicated on the known structure-activity relationships of benzofuran-based kinase inhibitors. The core benzofuran scaffold serves as a rigid backbone for the attachment of various functional groups. The proposed synthetic strategy involves a three-step sequence:
-
O-Alkylation: The phenolic hydroxyl group at the C4 position will be alkylated. This modification can influence the compound's solubility and its interaction with the hydrophobic regions of the kinase active site. An ethoxy group is chosen for this initial exploration due to its common presence in bioactive molecules.
-
Saponification: The methyl ester at the C6 position will be hydrolyzed to the corresponding carboxylic acid. This is a necessary step to enable the subsequent amidation.
-
Amidation: The resulting carboxylic acid will be coupled with an appropriate aniline derivative. The amide bond is a key feature in many kinase inhibitors, often participating in hydrogen bonding interactions with the hinge region of the kinase. 4-methylaniline (p-toluidine) is selected as the amine component to introduce a substituted aryl group that can occupy the hydrophobic pocket of the VEGFR-2 active site.
This synthetic approach provides a flexible platform for generating a library of analogs by varying the alkylating agent and the amine coupling partner, allowing for a thorough exploration of the structure-activity relationship.
Experimental Protocols
Step 1: Synthesis of Methyl 4-ethoxy-1-benzofuran-6-carboxylate
Causality: This step introduces an alkoxy group at the C4 position, a common modification in bioactive benzofurans to enhance lipophilicity and modulate binding to the target protein. The use of a mild base like potassium carbonate and a polar aprotic solvent like DMF is a standard and effective method for the O-alkylation of phenols, minimizing side reactions.
Protocol:
-
To a stirred solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl iodide (EtI, 1.5 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford Methyl 4-ethoxy-1-benzofuran-6-carboxylate.
Step 2: Synthesis of 4-ethoxy-1-benzofuran-6-carboxylic acid
Causality: Saponification of the methyl ester is a crucial step to generate the carboxylic acid functionality required for the subsequent amide coupling. The use of a strong base like sodium hydroxide in a mixture of methanol and water is a standard procedure for ester hydrolysis.
Protocol:
-
Dissolve Methyl 4-ethoxy-1-benzofuran-6-carboxylate (1.0 eq) in a mixture of methanol and water.
-
Add sodium hydroxide (NaOH, 3.0 eq) to the solution.
-
Reflux the reaction mixture for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Acidify the remaining aqueous solution to pH 2-3 with 1M hydrochloric acid (HCl).
-
The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield 4-ethoxy-1-benzofuran-6-carboxylic acid.
Step 3: Synthesis of 4-ethoxy-N-(4-methylphenyl)-1-benzofuran-6-carboxamide
Causality: The formation of the amide bond is a key step in the synthesis of the target compound. The use of a peptide coupling reagent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) is a widely used and efficient method for amide bond formation that minimizes side reactions and racemization (if applicable).[5][6] A tertiary amine base like N,N-diisopropylethylamine (DIPEA) is used to neutralize the hydrochloride salt of EDC and to facilitate the reaction.
Protocol:
-
To a solution of 4-ethoxy-1-benzofuran-6-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) or DMF, add EDC (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at 0 °C for 15 minutes.
-
Add 4-methylaniline (p-toluidine, 1.1 eq) and DIPEA (2.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain the final product, 4-ethoxy-N-(4-methylphenyl)-1-benzofuran-6-carboxamide.
Visualization of Synthetic Workflow
Caption: Proposed three-step synthesis of the target antitumor compound.
Biological Evaluation and Data Presentation
The synthesized compound, 4-ethoxy-N-(4-methylphenyl)-1-benzofuran-6-carboxamide, and its analogs can be evaluated for their antitumor activity through a series of in vitro assays.
In Vitro Cytotoxicity Assay
The antiproliferative activity of the synthesized compounds should be assessed against a panel of human cancer cell lines, particularly those known to overexpress VEGFR-2, such as hepatocellular carcinoma (e.g., HepG-2), colorectal cancer (e.g., HCT-116), and lung cancer (e.g., A549) cell lines.[2] The MTT or SRB assay is a standard method for determining cell viability.
Table 1: Hypothetical In Vitro Cytotoxicity Data (IC₅₀ in µM)
| Compound | HepG-2 (Liver) | HCT-116 (Colon) | A549 (Lung) | Normal Fibroblasts |
| Target Compound | 5.2 | 8.1 | 12.5 | > 50 |
| Sorafenib (Control) | 3.8 | 6.5 | 5.9 | > 30 |
Data is hypothetical and for illustrative purposes. Sorafenib is a known VEGFR-2 inhibitor.
VEGFR-2 Kinase Inhibition Assay
To confirm the mechanism of action, a direct enzymatic assay should be performed to measure the inhibitory activity of the synthesized compounds against VEGFR-2 kinase. Commercially available kits can be used for this purpose.
Table 2: VEGFR-2 Kinase Inhibition Data
| Compound | VEGFR-2 IC₅₀ (nM) |
| Target Compound | 85 |
| Sorafenib (Control) | 50 |
Data is hypothetical and for illustrative purposes.
Mechanism of Action: Targeting the VEGFR-2 Signaling Pathway
The target compound is designed to inhibit the tyrosine kinase activity of VEGFR-2. Upon binding of its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating a downstream signaling cascade that promotes cell proliferation, survival, migration, and angiogenesis. By inhibiting the kinase activity of VEGFR-2, the synthesized benzofuran derivative is expected to block these downstream signaling pathways, thereby exerting its antitumor effects.
Caption: Inhibition of the VEGFR-2 signaling pathway by the target compound.
Conclusion
This application note outlines a strategic and scientifically grounded approach for the synthesis of novel antitumor compounds derived from this compound. The provided protocols for O-alkylation, saponification, and amidation offer a robust and adaptable methodology for medicinal chemists. The proposed target compound, 4-ethoxy-N-(4-methylphenyl)-1-benzofuran-6-carboxamide, represents a promising lead structure for the development of new VEGFR-2 inhibitors. The described workflow, from synthesis to biological evaluation, provides a comprehensive guide for researchers aiming to explore the rich chemical space of benzofuran derivatives in the quest for more effective cancer therapies.
References
-
Shehata, M. A., et al. (2024). Design and synthesis of sorafenib-inspired benzofuran hybrids as VEGFR-2 inhibitors: antiproliferative evaluation, mechanistic insights, and docking studies in hepatocellular carcinoma. RSC Medicinal Chemistry. [Link]
-
Abdel-Wahab, B. F., et al. (2022). Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase. RSC Advances. [Link]
-
Asati, V., et al. (2022). Benzofuran-Chalcone Derivatives as VEGFR-2 Inhibitors: Synthesis and Anticancer Evaluation. Chemistry & Biodiversity. [Link]
-
Prakash, H., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ACS Omega. [Link]
-
Choi, M., et al. (2015). Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. Bioorganic & Medicinal Chemistry Letters. [Link]
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Napiórkowska, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules. [Link]
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Aapptec. (n.d.). Coupling Reagents. [Link]
-
Lavanya, A., et al. (2015). Synthesis and biological evaluation of new benzofuran carboxamide derivatives. ResearchGate. [Link]
-
Abbas, A. A., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances. [Link]
-
Vaskevich, R. I., et al. (2020). Synthesis and Anticancer Activity of Novel Benzofurancarboxamides. Biointerface Research in Applied Chemistry. [Link]
-
El-Karim, S. S. A., et al. (2025). Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity. RSC Advances. [Link]
-
El-Sayed, M. A. A., et al. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Abdel-Ghani, T. M., et al. (2021). Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors. European Journal of Medicinal Chemistry. [Link]
-
Zhang, H., et al. (2021). Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors. European Journal of Medicinal Chemistry. [Link]
- Google Patents. (n.d.).
-
Appiani, E., et al. (2022). 4-, 5-, 6-, and 7-Hydroxybenzofuran: a unified strategy for a two-step synthesis of versatile benzofuranic building blocks. Arkat USA. [Link]
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- 3. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: A Step-by-Step Guide to the Synthesis of Methyl 4-hydroxy-1-benzofuran-6-carboxylate
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Benzofuran scaffolds are of significant interest in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1][2] These heterocyclic systems are prevalent in natural products and have been extensively utilized in the development of therapeutic agents with a wide range of activities, including anticancer, anti-inflammatory, and antiviral properties.[3][4] This document provides a detailed, research-grade protocol for the synthesis of Methyl 4-hydroxy-1-benzofuran-6-carboxylate, a valuable building block for creating more complex pharmaceutical agents. The narrative explains the causality behind experimental choices, ensuring both technical accuracy and practical, field-proven insights.
Introduction: The Significance of the Benzofuran Scaffold
The benzofuran moiety, an aromatic heterocyclic compound consisting of a fused benzene and furan ring, is a privileged structure in drug discovery.[5][6] Its rigid, planar structure and the presence of an oxygen atom provide unique electronic and steric properties that facilitate interactions with various biological targets.[7] Notable drugs containing this core include the antiarrhythmic agent Amiodarone and the naturally derived photochemotherapeutic agent Angelicin.[1]
The target molecule, this compound, is a specifically functionalized derivative. The hydroxyl group at the 4-position and the methyl ester at the 6-position offer versatile handles for subsequent chemical modifications. This makes it an ideal starting material or intermediate for constructing a library of novel compounds in a structure-activity relationship (SAR) study, aiming to optimize potency, selectivity, and pharmacokinetic properties.[8]
Synthetic Strategy and Mechanistic Rationale
The chosen synthetic pathway is a robust and efficient method adapted from established literature procedures for constructing substituted benzofurans. The strategy involves a three-step sequence starting from commercially available Methyl 3,5-dihydroxybenzoate :
-
Selective O-Alkylation (Propargylation) : The synthesis commences with the selective etherification of one of the phenolic hydroxyl groups with propargyl bromide. The key to this step is achieving mono-alkylation. Using a controlled amount of the alkylating agent and a suitable base in a polar aprotic solvent like DMF facilitates this selective reaction.
-
Thermal Intramolecular Cyclization (Claisen/Annulation Cascade) : The resulting propargyl ether undergoes a thermal rearrangement. This transformation is believed to proceed through a Claisen rearrangement to form an allenyl intermediate, which then undergoes an intramolecular cyclization (annulation) to construct the furan ring fused to the benzene core.[9] This one-pot cyclization is an efficient method for creating the 2-methylbenzofuran system.[9]
-
Final Esterification : While the starting material already contains a methyl ester, this guide will assume the synthesis starts from the corresponding carboxylic acid for broader applicability. Therefore, the final step involves the straightforward esterification of the carboxylic acid to yield the target methyl ester.
This approach is advantageous due to the accessibility of the starting materials and the efficiency of the cyclization step.
Visualizing the Synthetic Pathway
Caption: Overall reaction scheme for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Reagents
| Reagent | CAS No. | Mol. Weight ( g/mol ) | Quantity | Molar Eq. | Notes |
| Methyl 3,5-dihydroxybenzoate | 2150-44-9 | 168.15 | 5.00 g | 1.00 | Starting Material |
| Propargyl Bromide (80% in toluene) | 106-96-7 | 118.96 | 3.8 mL | 1.10 | Lachyrmator, handle with care |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 12.3 g | 3.00 | Anhydrous, finely powdered |
| Dimethylformamide (DMF) | 68-12-2 | 73.09 | 50 mL | - | Anhydrous grade |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ~500 mL | - | For extraction and chromatography |
| Hexanes | 110-54-3 | 86.18 | ~500 mL | - | For chromatography |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | As needed (1M aq.) | - | For work-up |
| Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed | - | Anhydrous, for drying |
| Silica Gel | 7631-86-9 | 60.08 | As needed | - | For column chromatography (230-400 mesh) |
Equipment
-
250 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Nitrogen/Argon gas inlet
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glass chromatography column
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware
Step-by-Step Synthesis Procedure
Step 1: Synthesis of Methyl 3-hydroxy-5-(prop-2-yn-1-yloxy)benzoate
-
To a 250 mL round-bottom flask, add Methyl 3,5-dihydroxybenzoate (5.00 g, 29.7 mmol) and anhydrous potassium carbonate (12.3 g, 89.1 mmol).
-
Add 50 mL of anhydrous DMF to the flask.
-
Stir the suspension under a nitrogen atmosphere at room temperature.
-
Slowly add propargyl bromide (3.8 mL of 80% solution in toluene, ~32.7 mmol) to the suspension dropwise over 15 minutes.
-
Heat the reaction mixture to 75°C and stir for 24 hours.[9]
-
Monitor the reaction progress by TLC (3:1 Hexanes:EtOAc). The starting material should be consumed, and a new, less polar spot should appear.
-
After completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Step 2: Synthesis of this compound via Thermal Cyclization
-
The crude product from the previous step is often used directly. Transfer the crude oil/solid into a suitable flask.
-
Heat the material under a nitrogen atmosphere at a high temperature (typically 180-200°C) for 2-4 hours. The high temperature is crucial for the Claisen rearrangement and subsequent annulation.
-
Monitor the reaction by TLC. The intermediate from Step 1 should be converted into a new product.
-
Cool the reaction mixture to room temperature. The crude product should solidify or become a viscous oil.
Step 3: Purification of the Final Product
-
Purify the crude product by silica gel column chromatography.
-
Prepare the column using a slurry of silica gel in hexanes.
-
Load the crude product onto the column (dissolved in a minimal amount of dichloromethane or adsorbed onto a small amount of silica).
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 95:5 Hexanes:EtOAc and gradually increasing the polarity to 80:20).
-
Collect the fractions containing the desired product, as identified by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield This compound as a solid.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H NMR & ¹³C NMR : To confirm the chemical structure and the absence of impurities.
-
Mass Spectrometry (MS) : To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy : To identify key functional groups (e.g., -OH, C=O ester, C-O-C ether).
-
Melting Point : To assess the purity of the crystalline solid.
Experimental Workflow and Troubleshooting
Workflow Diagram
Caption: Step-by-step experimental workflow from setup to analysis.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield in Step 1 | Incomplete reaction; moisture in the reaction; impure reagents. | Ensure anhydrous conditions (dry DMF, fresh K₂CO₃). Increase reaction time or temperature slightly. Check the purity of propargyl bromide. |
| Formation of Dialkylated Product | Excess propargyl bromide or prolonged reaction time at high temperature. | Use a controlled amount of propargyl bromide (1.05-1.1 eq.). Add the alkylating agent slowly at a lower temperature before heating. |
| Incomplete Cyclization (Step 2) | Insufficient temperature or heating time. | Ensure the temperature reaches at least 180°C. Increase the heating time and monitor by TLC until the starting material is consumed. |
| Difficult Purification | Presence of closely-related byproducts or charring during cyclization. | Use a slow, shallow gradient during column chromatography for better separation. If charring occurs, lower the cyclization temperature and extend the reaction time. |
| Product is an Oil, not a Solid | Presence of residual solvent or impurities. | Dry the product under high vacuum for an extended period. If it remains an oil, attempt to recrystallize from a suitable solvent system (e.g., EtOAc/Hexanes or Dichloromethane/Hexanes). |
Safety Precautions
-
Propargyl Bromide : Is a lachrymator and is toxic. Always handle it in a fume hood with appropriate gloves and eye protection.
-
Dimethylformamide (DMF) : Is a skin irritant and can be absorbed through the skin. Avoid contact and use in a well-ventilated area.
-
High-Temperature Reactions : The thermal cyclization step involves high temperatures. Use appropriate heating mantles and ensure the setup is secure. Do not heat a closed system.
-
General Handling : Standard laboratory safety practices should be followed at all times.
Conclusion
This guide outlines a reliable and reproducible synthesis of this compound. By understanding the mechanistic principles behind each step and adhering to the detailed protocol, researchers can efficiently produce this versatile chemical intermediate. The strategic placement of functional groups on the benzofuran core makes this compound a highly valuable platform for the development of novel therapeutic agents, contributing to the ever-evolving field of medicinal chemistry.[10][11]
References
- Benchchem. (n.d.). Applications of Benzofuranones in Medicinal Chemistry: A Detailed Overview.
- Sinha, A., et al. (2025). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press.
- Various Authors. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing.
- Various Authors. (n.d.). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. NIH.
- Various Authors. (n.d.). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing.
- Various Authors. (n.d.). Important benzofurans as pharmaceutical agents. ResearchGate.
- Various Authors. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. PMC - PubMed Central.
- Benchchem. (n.d.). Methyl 4-hydroxy-1-benzofuran-5-carboxylate | CAS 60077-57-8.
- Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. JOCPR.
- ResearchGate. (n.d.). Synthesis of benzofuran derivatives.
- Quick Company. (n.d.). A Process For The Preparation Of 1 Benzofuran 6 Carboxylic Acid By.
- MDPI. (n.d.). 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid.
Sources
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. atlantis-press.com [atlantis-press.com]
- 7. researchgate.net [researchgate.net]
- 8. Methyl 4-hydroxy-1-benzofuran-5-carboxylate|CAS 60077-57-8 [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. jocpr.com [jocpr.com]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging Methyl 4-hydroxy-1-benzofuran-6-carboxylate Derivatives for Modern Drug Discovery
Introduction: The Benzofuran Scaffold as a Privileged Motif in Medicinal Chemistry
The benzofuran nucleus, a heterocyclic compound formed by the fusion of a benzene and a furan ring, is a cornerstone in the architecture of numerous biologically active molecules.[1][2] Its prevalence in natural products and synthetic pharmaceuticals underscores its status as a "privileged scaffold" in medicinal chemistry.[3][4] Derivatives of benzofuran have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective effects.[5][6][7][8][9] The structural rigidity of the benzofuran ring system, combined with the diverse intermolecular interactions facilitated by its oxygen atom, allows for precise ثلاثية الأبعاد (3D) orientation of substituents to interact with biological targets like enzymes and receptors.[1]
This guide focuses on the therapeutic potential of derivatives based on the Methyl 4-hydroxy-1-benzofuran-6-carboxylate core (CAS 60077-57-8). This specific scaffold offers a unique combination of functional groups—a hydroxyl group, a methyl ester, and the benzofuran core itself—that serve as versatile handles for chemical modification. These features enable the systematic exploration of structure-activity relationships (SAR) to develop novel therapeutic agents with enhanced potency and selectivity.[10][11]
This document provides a comprehensive overview of the synthesis, in vitro screening, and potential therapeutic applications of this promising class of compounds, complete with detailed experimental protocols for researchers in the field of drug discovery.
Part 1: Synthesis of a Focused Library of Derivatives
The strategic diversification of the this compound core is paramount for generating a library of compounds with a wide range of physicochemical properties and biological activities. The hydroxyl and ester functionalities are primary sites for modification.
Protocol 1: O-Alkylation of the Phenolic Hydroxyl Group
The hydroxyl group at the C4 position can be readily alkylated to introduce a variety of side chains, which can modulate lipophilicity, introduce new binding motifs, and alter metabolic stability.
Objective: To synthesize a series of 4-O-alkylated derivatives of this compound.
Materials:
-
This compound
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Various alkyl halides (e.g., benzyl bromide, 4-chlorobenzyl bromide, ethyl bromoacetate)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous K₂CO₃ (3.0 eq).
-
Stir the suspension at room temperature for 20 minutes.
-
Add the desired alkyl halide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and dilute with water.
-
Extract the aqueous layer three times with DCM.
-
Combine the organic extracts, wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired O-alkylated derivative.
Causality Behind Choices:
-
K₂CO₃: A mild base is used to deprotonate the phenolic hydroxyl group, making it a more potent nucleophile without causing hydrolysis of the ester.
-
DMF: A polar aprotic solvent is chosen to dissolve the reactants and facilitate the Sₙ2 reaction.
-
60 °C: Moderate heating increases the reaction rate without promoting side reactions.
Protocol 2: Amidation of the Carboxylate Group
Conversion of the methyl ester at the C6 position to a diverse set of amides is a classic strategy to enhance biological activity. Amides can introduce hydrogen bonding capabilities and improve metabolic stability compared to esters.
Objective: To synthesize a series of 6-carboxamide derivatives.
Step 1: Saponification of the Methyl Ester
-
Dissolve this compound (1.0 eq) in a mixture of methanol and water.
-
Add Sodium Hydroxide (NaOH, 2.0 eq) and heat the mixture to 65°C for 4 hours.[11]
-
After cooling, acidify the mixture with 1 M HCl to precipitate the 4-hydroxy-1-benzofuran-6-carboxylic acid.
-
Filter the solid, wash with cold water, and dry under vacuum.
Step 2: Amide Coupling
-
To a solution of the carboxylic acid from Step 1 (1.0 eq) in anhydrous DCM, add oxalyl chloride (1.5 eq) and a catalytic amount of DMF.
-
Stir the reaction at room temperature for 1-2 hours until gas evolution ceases, indicating the formation of the acyl chloride.
-
In a separate flask, dissolve the desired primary or secondary amine (1.2 eq) and triethylamine (2.0 eq) in anhydrous DCM.
-
Slowly add the freshly prepared acyl chloride solution to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the resulting amide by column chromatography or recrystallization.
Causality Behind Choices:
-
Saponification: The ester must first be hydrolyzed to the carboxylic acid to enable amide bond formation.
-
Oxalyl Chloride/DMF: This combination efficiently converts the carboxylic acid to a highly reactive acyl chloride intermediate, which readily reacts with amines.
-
Triethylamine: A non-nucleophilic base is used to quench the HCl generated during the reaction.
Synthesis Workflow Diagram
Caption: Synthetic routes to generate derivative libraries.
Part 2: In Vitro Biological Evaluation Protocols
Once a library of derivatives is synthesized, a cascade of in vitro assays is essential to identify promising lead compounds. Benzofuran derivatives have shown significant potential as anticancer and antimicrobial agents.[3][6][12]
Protocol 3: Anticancer Activity Screening (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[10] It is a standard initial screening method to evaluate the cytotoxic potential of novel compounds.[13]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized derivatives against various cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).[1]
-
Normal human cell line for cytotoxicity comparison (e.g., HUVEC).[10]
-
DMEM or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Synthesized benzofuran derivatives (dissolved in DMSO).
-
Doxorubicin or Combretastatin A-4 (CA-4) as a positive control.[1]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO (cell culture grade).
-
96-well microplates.
-
Multichannel pipette, incubator, microplate reader.
Step-by-Step Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds and the positive control in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the plates and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include wells with vehicle control (medium with DMSO) and untreated cells.
-
Incubate the plates for 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Data Presentation: Representative Anticancer Activity
| Compound | Modification | Target Cell Line | IC₅₀ (µM) |
| Parent | - | MCF-7 | >100 |
| D-01 | 4-O-benzyl | MCF-7 | 15.2 |
| D-02 | 4-O-(4-chlorobenzyl) | MCF-7 | 8.7 |
| D-03 | 6-(phenyl)carboxamide | MCF-7 | 21.5 |
| D-04 | 6-(4-pyridyl)carboxamide | MCF-7 | 12.1 |
| Doxorubicin | Positive Control | MCF-7 | 0.9 |
Note: Data are hypothetical and for illustrative purposes, based on trends observed for other benzofuran derivatives.[1][14]
Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4]
Objective: To evaluate the antibacterial and antifungal activity of the synthesized derivatives.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Fungal strains (e.g., Candida albicans).
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.
-
Synthesized compounds (dissolved in DMSO).
-
Ciprofloxacin (for bacteria) or Fluconazole (for fungi) as positive controls.
-
96-well microplates.
-
Bacterial/fungal inoculum standardized to 0.5 McFarland standard.
Step-by-Step Procedure:
-
Add 50 µL of sterile MHB or RPMI medium to each well of a 96-well plate.
-
Add 50 µL of the test compound at 2x the highest desired concentration to the first well of a row.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate.
-
Prepare a standardized inoculum of the microorganism and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add 50 µL of the standardized inoculum to each well.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at 37 °C for 18-24 hours for bacteria, or at 35 °C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.
Screening Cascade for Hit Identification
Caption: A typical screening cascade for drug discovery.
Part 3: Mechanistic Insights and Future Directions
Initial hits from primary screening must be further investigated to understand their mechanism of action. For anticancer agents, this may involve assays to assess apoptosis induction, cell cycle arrest, or inhibition of specific kinases or enzymes like tubulin polymerization.[3] For instance, some benzofuran derivatives have been shown to induce apoptosis in cancer cells by modulating proteins in the Bcl-2 family.[3]
For promising lead compounds, in vivo studies are the next critical step. This involves evaluating the compound's efficacy in animal models, such as a mouse xenograft model for cancer or an infection model for antimicrobial agents.[5][15][16] These studies provide crucial data on the compound's therapeutic potential, tolerability, and pharmacokinetic profile.[16]
The this compound scaffold represents a fertile ground for the discovery of new therapeutic agents. The synthetic accessibility and the potential for diverse biological activities make it an attractive starting point for medicinal chemistry campaigns targeting a range of diseases.
References
- Benchchem. (n.d.). In Vivo Applications of Benzofuran Derivatives: A Guide for Researchers.
- Benchchem. (n.d.). Applications of Benzofuranones in Medicinal Chemistry: A Detailed Overview.
- Benchchem. (n.d.). In Vivo Efficacy of Benzofuran Derivatives: A Comparative Analysis in Inflammation and Cancer Models.
- Al-Ostoot, F. H., Al-Ghorbani, M., Al-Ghamdi, S., Al-Massarani, S., Al-Anazi, M., Al-Said, M. S., ... & El-Emam, A. A. (2022). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 27(23), 8234.
- Khan, H., & Shamsuzzaman. (2015). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. European Journal of Medicinal Chemistry, 97, 483-504.
- Kumar, A., & Kumar, R. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. Journal of Drug Discovery and Therapeutics, 4(1), 1-5.
- Sinha, A., et al. (2025). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press.
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Reddy, V. M., et al. (2023). Synthesis and biological evaluation of benzofuran piperazine derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 93, 129425. Retrieved from [Link]
- World Journal of Pharmaceutical Research. (2024). Benzofuran Derivatives: Significance and symbolism.
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Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2205. Retrieved from [Link]
- Hiremathad, A., et al. (2015). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances, 5(115), 95221-95234.
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ResearchGate. (n.d.). In vitro assay of benzofuran derivatives 3. Retrieved from [Link]
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Gu, Y., et al. (2021). Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors. European Journal of Medicinal Chemistry, 220, 113501. Retrieved from [Link]
-
ACS Omega. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Retrieved from [Link]
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Zawadzka, A., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1573. Retrieved from [Link]
-
MDPI. (2020). 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid. Retrieved from [Link]
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Khanam, H., & Shamsuzzaman. (2015). Bioactive Benzofuran derivatives: A review. European Journal of Medicinal Chemistry, 97, 483-504. Retrieved from [Link]
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Experimental procedures for working with "Methyl 4-hydroxy-1-benzofuran-6-carboxylate"
An In-Depth Technical Guide to the Experimental Procedures for Methyl 4-hydroxy-1-benzofuran-6-carboxylate
Authored by a Senior Application Scientist
This document provides a comprehensive guide for researchers, scientists, and drug development professionals working with this compound. This guide delves into the synthesis, purification, characterization, and potential biological applications of this compound, emphasizing the rationale behind the experimental choices to ensure procedural success and data integrity.
Introduction: The Significance of a Privileged Scaffold
This compound belongs to the benzofuran family of heterocyclic compounds. The benzofuran core is considered a "privileged structure" in medicinal chemistry, a distinction given to molecular scaffolds that are capable of binding to multiple biological targets.[1][2] Consequently, natural and synthetic benzofuran derivatives have demonstrated a vast array of therapeutic properties, including antitumor, antimicrobial, anti-inflammatory, and antiviral activities.[1][2][3][4][5][6]
The specific structure of this compound, featuring both a hydroxyl group and a methyl ester, makes it a highly versatile intermediate for chemical modification and structure-activity relationship (SAR) studies in drug discovery programs.[1][2] This guide offers detailed protocols to empower researchers in harnessing the potential of this valuable chemical entity.
Physicochemical Properties and Structural Characterization
A thorough characterization is the bedrock of any chemical research. It confirms the identity and purity of the compound, ensuring that subsequent biological data is reliable.
Key Properties
| Property | Value / Description | Source |
| CAS Number | 1279218-51-7 | [1] |
| Molecular Formula | C₁₀H₈O₄ | [1] |
| Molecular Weight | 192.17 g/mol | [1] |
| Appearance | Typically a solid at room temperature. | [7] |
| Solubility | Generally soluble in polar aprotic solvents like DMF and DMSO; slightly soluble in water.[1][8] |
Analytical Protocols for Structural Validation
The following protocols are essential for confirming the structural integrity and purity of synthesized this compound.
Protocol 2.2.1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Rationale: NMR is the most powerful technique for elucidating the precise atomic structure of a molecule. ¹H NMR identifies the chemical environment of hydrogen atoms, while ¹³C NMR does the same for carbon atoms.
-
Procedure:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Acquire ¹H NMR and ¹³C NMR spectra on a 300 MHz or higher spectrometer.[9]
-
Expected ¹H NMR Signals: Look for distinct peaks corresponding to the aromatic protons on the benzofuran ring, a singlet for the hydroxyl proton (which may be broad and exchangeable with D₂O), a singlet for the three protons of the methyl ester group, and protons on the furan ring.
-
Expected ¹³C NMR Signals: Expect signals in the aromatic region (~100-160 ppm), a signal for the ester carbonyl carbon (~165-170 ppm), and a signal for the methyl ester carbon (~50-55 ppm).[9]
-
Utilize 2D NMR techniques like COSY and HSQC to confirm proton-proton and proton-carbon connectivities if the structure is ambiguous.[9]
-
Protocol 2.2.2: Infrared (IR) Spectroscopy
-
Rationale: IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.
-
Procedure:
-
Prepare a sample using either a KBr pellet or as a thin film.
-
Acquire the spectrum using an FT-IR spectrometer.
-
Expected Absorption Bands:
-
~3200-3500 cm⁻¹ (broad): O-H stretch from the hydroxyl group.
-
~1700 cm⁻¹ (strong): C=O stretch from the ester carbonyl group.[1]
-
~1600 cm⁻¹ and ~1450 cm⁻¹: C=C stretching within the aromatic ring.
-
~1250-1000 cm⁻¹: C-O stretching from the ester and furan ether linkage.
-
-
Protocol 2.2.3: Mass Spectrometry (MS) and Purity Analysis (HPLC)
-
Rationale: MS confirms the molecular weight of the compound, while HPLC is the gold standard for assessing its purity.
-
Procedure:
-
Mass Spectrometry: Analyze a dilute solution of the compound using Electrospray Ionization Mass Spectrometry (ESI-MS) to find the molecular ion peak [M+H]⁺ or [M-H]⁻, confirming the molecular weight.[9]
-
Purity Analysis:
-
Develop an HPLC method, typically using a C18 reverse-phase column.
-
Use a mobile phase gradient of water and acetonitrile (both often containing 0.1% formic acid or TFA).
-
Monitor the elution profile using a UV detector at a wavelength where the compound has strong absorbance.
-
A pure sample should exhibit a single major peak. Purity should be >95% for use in biological assays.[1][10]
-
-
Synthesis and Purification
The most common route to benzofurans involves the cyclization of appropriately substituted precursors.[1] The following protocol is a representative method adapted from established literature for related structures.[1][9]
Synthetic Workflow Diagram
Caption: Synthetic pathway for this compound.
Detailed Synthesis Protocol
-
Rationale: This two-step, one-pot reaction involves the formation of a phenyl propargyl ether followed by a thermally induced Claisen rearrangement and cyclization to form the benzofuran ring.[9] Using a dihydroxybenzoate precursor allows for regioselective synthesis.
-
Materials:
-
Methyl 3,5-dihydroxybenzoate
-
Propargyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Copper (I) iodide (CuI)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for eluent
-
-
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add methyl 3,5-dihydroxybenzoate (1.0 eq), potassium carbonate (2.5 eq), and a catalytic amount of copper (I) iodide.
-
Solvent and Reagent Addition: Add anhydrous DMF to dissolve the solids. Add propargyl bromide (1.1 eq) dropwise to the stirred mixture at room temperature.
-
Cyclization: Heat the reaction mixture to 80–100°C and stir for several hours until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).[1][2]
-
Work-up: Cool the mixture to room temperature and pour it into ice-cold water. Extract the aqueous mixture three times with ethyl acetate.[11]
-
Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[9]
-
Purification: Purify the crude residue by silica gel column chromatography, using a hexane/ethyl acetate gradient as the eluent, to yield the pure this compound.[3][12]
-
Safety and Handling
Proper handling is crucial as the toxicological properties of this specific compound have not been fully investigated.[8]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.[13]
-
Ventilation: Conduct all manipulations in a properly functioning chemical fume hood to avoid inhalation of dust or vapors.[8]
-
Chemical Hazards: The compound is a combustible solid.[7] Avoid contact with strong oxidizing agents and strong bases.[8] It may cause skin and eye irritation.[13]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[14]
-
Disposal: Dispose of chemical waste in accordance with institutional and local environmental regulations.
Application Notes: Protocols for Biological Evaluation
The benzofuran scaffold is a promising starting point for discovering new therapeutic agents.[1][6] The following are standard protocols to screen for potential anticancer and antimicrobial activity.
Biological Screening Workflow
Caption: Workflow for primary biological screening assays.
Protocol: In Vitro Cytotoxicity (MTT Assay)
-
Rationale: The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability. It is widely used to determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).[1]
-
Procedure: [15]
-
Cell Seeding: Seed human cancer cells (e.g., A549 lung carcinoma) into a 96-well plate at a density of 5,000–10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in the cell culture medium.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include vehicle controls (medium with DMSO) and untreated controls.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value.
-
Protocol: Antimicrobial Susceptibility (Broth Microdilution)
-
Rationale: This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Procedure: [15]
-
Preparation: In a 96-well plate, add 50 µL of sterile Mueller-Hinton broth (MHB) to each well.
-
Serial Dilution: Add 50 µL of the compound stock solution (at 2x the highest desired concentration) to the first column of wells. Perform a 2-fold serial dilution across the plate by transferring 50 µL from one column to the next.
-
Inoculation: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus) adjusted to a 0.5 McFarland standard and dilute it to the final concentration of ~5 x 10⁵ CFU/mL. Add 50 µL of this inoculum to each well.
-
Controls: Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
-
References
- Benchchem. (n.d.). This compound | CAS 1279218-51-7.
- Sigma-Aldrich. (n.d.). Methyl 4-hydroxy-2-methyl-benzofuran-6-carboxylate AldrichCPR.
- Fisher Scientific. (2014). SAFETY DATA SHEET - Methyl 4-hydroxybenzoate.
- Benchchem. (n.d.). Methyl 4-hydroxy-1-benzofuran-5-carboxylate | CAS 60077-57-8.
- Quick Company. (n.d.). A Process For The Preparation Of 1 Benzofuran 6 Carboxylic Acid By.
- Fisher Scientific. (2009). SAFETY DATA SHEET - Methyl 4-hydroxybenzoate, sodium salt.
- TCI Chemicals. (2025). SAFETY DATA SHEET - 2,3-Benzofuran.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET - Methyl 4-hydroxybenzoate.
- MDPI. (2020). 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid.
- Jiang, G.-L., et al. (n.d.). An Improved Synthetic Process of Two Key Intermediates and Their Application in the Synthesis of Lifitegrast.
- Benchchem. (n.d.). The Emergence of 6-Methyl-Substituted Benzofurans: A Technical Guide to Synthesis, Biological Activity, and Mechanistic.
- Zawadzka, A., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC.
- ResearchGate. (2025). (PDF) 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid.
- RSC Publishing. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives.
- Liu, X., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. PMC - NIH.
- RSC Publishing. (n.d.). Natural source, bioactivity and synthesis of benzofuran derivatives.
- Ataman Kimya. (n.d.). METHYL 4-HYDROXYBENZOATE.
- PMC - NIH. (n.d.). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review.
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- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methyl 4-hydroxy-2-methyl-benzofuran-6-carboxylate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
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- 10. “A Process For The Preparation Of 1 Benzofuran 6 Carboxylic Acid By [quickcompany.in]
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Application Notes and Protocols for Methyl 4-hydroxy-1-benzofuran-6-carboxylate in Agrochemical Research
Introduction: The Potential of the Benzofuran Scaffold in Agrochemical Discovery
The benzofuran core is a privileged heterocyclic structure found in a multitude of biologically active natural products and synthetic compounds.[1][2] Its derivatives have garnered significant attention in medicinal chemistry and, increasingly, in agrochemical research due to their broad spectrum of biological activities, including antifungal, herbicidal, and insecticidal properties.[3][4][5][6] Methyl 4-hydroxy-1-benzofuran-6-carboxylate (CAS 1279218-51-7) is a functionalized benzofuran derivative that presents a promising scaffold for the development of novel pesticides.[1] The presence of a hydroxyl group and a carboxylate ester provides reactive handles for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.
These application notes provide a comprehensive guide for researchers on the synthesis, characterization, and systematic evaluation of this compound as a potential lead compound in the discovery of new agrochemicals. The protocols are designed to be robust and self-validating, enabling researchers to generate reliable data for hit-to-lead optimization programs.
PART 1: Synthesis and Characterization
A reliable and scalable synthesis is paramount for the exploration of any new chemical entity. The following protocol outlines a plausible and efficient laboratory-scale synthesis of this compound, based on established benzofuran synthesis methodologies involving intramolecular cyclization of resorcinol derivatives.[7][8][9]
Proposed Synthesis Pathway
The synthesis commences with a commercially available resorcinol derivative, which undergoes a series of transformations to build the benzofuran core.
Caption: Proposed synthetic route to this compound.
Protocol 1: Synthesis of this compound
Materials:
-
Methyl 2,4-dihydroxybenzoate
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Sodium borohydride (NaBH₄)
-
Phosphorus tribromide (PBr₃)
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Hydrochloric acid (HCl), 1M
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Formylation: To a stirred solution of Methyl 2,4-dihydroxybenzoate (1 equivalent) in DMF at 0°C, slowly add POCl₃ (1.2 equivalents). Allow the reaction to warm to room temperature and then heat to 60°C for 2-3 hours. Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-water and extract with EtOAc. Wash the organic layer with water and brine, dry over MgSO₄, and concentrate under reduced pressure to yield crude Methyl 2,4-dihydroxy-3-formylbenzoate. Purify by column chromatography (EtOAc/Hexanes gradient).
-
Reduction and Bromination: Dissolve the formylated product (1 equivalent) in MeOH and cool to 0°C. Add NaBH₄ (1.5 equivalents) portion-wise. Stir for 1 hour at 0°C, then allow to warm to room temperature. Quench the reaction with 1M HCl and extract with DCM. Dry the organic layer over MgSO₄ and concentrate. To the crude alcohol in DCM at 0°C, add PBr₃ (0.5 equivalents) dropwise. Stir for 2 hours at room temperature. Carefully quench with saturated sodium bicarbonate solution and extract with DCM. Dry and concentrate to give the crude brominated intermediate.
-
Intramolecular Cyclization: Dissolve the crude brominated intermediate (1 equivalent) in acetone and add K₂CO₃ (2.5 equivalents). Reflux the mixture for 4-6 hours, monitoring by TLC. After completion, filter off the K₂CO₃ and concentrate the filtrate. Dissolve the residue in EtOAc, wash with water and brine, dry over MgSO₄, and concentrate. Purify the crude product by column chromatography (EtOAc/Hexanes gradient) to afford this compound.
Characterization:
-
¹H and ¹³C NMR: Confirm the structure and purity of the final product.
-
Mass Spectrometry: Determine the molecular weight.
-
Melting Point: Assess the purity of the crystalline solid.
PART 2: Agrochemical Screening Protocols
A tiered screening approach is recommended to efficiently evaluate the potential of this compound. Primary in vitro screens provide a rapid assessment of activity, followed by more complex in vivo assays for promising candidates.
Experimental Workflow for Agrochemical Screening
Caption: A tiered workflow for agrochemical screening and lead development.
Protocol 2: Primary Herbicidal Activity Screening (Arabidopsis thaliana Seed Germination and Seedling Growth Assay)
Arabidopsis thaliana is a widely used model organism for phytotoxicity bioassays due to its small size, rapid life cycle, and sensitivity to a wide range of herbicides.[10][11][12]
Materials:
-
Arabidopsis thaliana (Col-0) seeds
-
Murashige and Skoog (MS) medium including vitamins, solidified with 0.8% agar
-
Sterile petri dishes (60 mm)
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Sterile water
-
Positive control (e.g., Glyphosate)
-
Negative control (DMSO)
-
Growth chamber (22°C, 16h light/8h dark cycle)
Procedure:
-
Preparation of Test Plates: Prepare MS agar plates containing various concentrations of the test compound (e.g., 1, 10, 50, 100 µM). Add the appropriate volume of the stock solution to the molten MS agar before pouring the plates. Prepare control plates with DMSO (at the highest concentration used for the test compound) and a positive control.
-
Seed Sterilization and Plating: Surface-sterilize A. thaliana seeds by washing with 70% ethanol for 1 minute, followed by 20% bleach with 0.05% Triton X-100 for 10 minutes, and then rinse five times with sterile water. Resuspend the seeds in sterile 0.1% agar and plate approximately 50-100 seeds on each test and control plate.
-
Incubation and Data Collection: Stratify the seeds by incubating the plates at 4°C for 48 hours in the dark. Transfer the plates to a growth chamber. After 7-10 days, record the germination rate and measure the primary root length of the seedlings.
-
Data Analysis: Calculate the percentage of germination inhibition and root growth inhibition relative to the DMSO control. Determine the IC₅₀ (half-maximal inhibitory concentration) values.
| Compound | Concentration (µM) | Germination Inhibition (%) | Root Growth Inhibition (%) |
| This compound | 1 | ||
| 10 | |||
| 50 | |||
| 100 | |||
| Glyphosate (Positive Control) | 10 | ||
| DMSO (Negative Control) | 0.1% | 0 | 0 |
Protocol 3: Primary Fungicidal Activity Screening (Mycelial Growth Inhibition Assay)
This assay evaluates the ability of the test compound to inhibit the growth of key phytopathogenic fungi.[4][6][13]
Materials:
-
Phytopathogenic fungi (e.g., Fusarium graminearum, Rhizoctonia solani, Sclerotinia sclerotiorum)
-
Potato Dextrose Agar (PDA)
-
Sterile petri dishes (90 mm)
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Positive control (e.g., Carbendazim)
-
Negative control (DMSO)
-
Sterile cork borer (5 mm)
-
Incubator (25-28°C)
Procedure:
-
Preparation of Test Plates: Prepare PDA plates amended with the test compound at various concentrations (e.g., 10, 50, 100, 200 µg/mL). Add the stock solution to the molten PDA before pouring. Prepare control plates with DMSO and a positive control.
-
Inoculation: From a 5-7 day old culture of the test fungus, take a 5 mm mycelial plug using a sterile cork borer and place it in the center of each test and control plate.
-
Incubation and Measurement: Incubate the plates at the optimal growth temperature for the specific fungus until the mycelium in the control plate reaches the edge of the dish.
-
Data Analysis: Measure the diameter of the fungal colony on each plate. Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(C-T)/C] x 100, where C is the colony diameter of the control and T is the colony diameter of the treated plate. Determine the EC₅₀ (half-maximal effective concentration) values.
| Compound | Concentration (µg/mL) | Fungus | Mycelial Growth Inhibition (%) |
| This compound | 10 | F. graminearum | |
| 50 | F. graminearum | ||
| 100 | F. graminearum | ||
| 200 | F. graminearum | ||
| Carbendazim (Positive Control) | 10 | F. graminearum | |
| DMSO (Negative Control) | 0.2% | F. graminearum | 0 |
Protocol 4: Primary Insecticidal Activity Screening (Larval Contact Toxicity Assay)
This assay assesses the contact toxicity of the compound against a common agricultural pest, Spodoptera litura (tobacco cutworm).[14][15][16][17]
Materials:
-
Second or third instar larvae of Spodoptera litura
-
This compound stock solution (e.g., 100 mM in acetone)
-
Acetone (solvent control)
-
Positive control (e.g., Emamectin benzoate)
-
Micro-applicator
-
Petri dishes with artificial diet
-
Incubator (25 ± 2°C, 60-70% RH)
Procedure:
-
Preparation of Test Solutions: Prepare serial dilutions of the test compound in acetone to obtain a range of concentrations.
-
Topical Application: Using a micro-applicator, apply 1 µL of each test solution to the dorsal thoracic region of each larva. Treat control groups with acetone only and a positive control. Use at least 10-20 larvae per concentration.
-
Incubation and Observation: Place the treated larvae individually in petri dishes containing a small amount of artificial diet. Incubate under controlled conditions.
-
Mortality Assessment: Record larval mortality at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they do not move when prodded with a fine brush.
-
Data Analysis: Correct the mortality data for control mortality using Abbott's formula. Calculate the LD₅₀ (median lethal dose) values using probit analysis.
| Compound | Dose (µ g/larva ) | Mortality (%) at 48h |
| This compound | 1 | |
| 5 | ||
| 10 | ||
| 25 | ||
| Emamectin benzoate (Positive Control) | 0.1 | |
| Acetone (Solvent Control) | - |
Conclusion and Future Directions
The protocols outlined in these application notes provide a systematic framework for the initial investigation of this compound as a potential agrochemical. Positive results in these primary screens will warrant progression to more advanced secondary screening, including whole-plant assays, dose-response studies on a broader range of target species, and preliminary mode of action studies. The versatile chemistry of the benzofuran scaffold offers ample opportunities for the synthesis of analogs to build a robust structure-activity relationship, ultimately guiding the design of more potent and selective next-generation crop protection agents.
References
-
Synthesis and Antifungal Activity of Derivatives of 2-and 3-Benzofurancarboxylic Acids. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Wang, L., et al. (2014). Benzofurazan derivatives as antifungal agents against phytopathogenic fungi. European Journal of Medicinal Chemistry, 80, 535-542. [Link]
-
Benzofurazan derivatives as antifungal agents against phytopathogenic fungi. (n.d.). Sci-Hub. Retrieved January 19, 2026, from [Link]
-
Synthesis and antifungal activity of derivatives of 2- and 3-benzofurancarboxylic acids. (n.d.). Europe PMC. Retrieved January 19, 2026, from [Link]
-
Benzofurazan derivatives as antifungal agents against phytopathogenic fungi | Request PDF. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2023). ACS Omega. [Link]
-
Rinella, M. J., et al. (2025). Simple Bioassay for Phytotoxic Concentrations of the Herbicide Indaziflam in Soil. Rangeland Ecology & Management, 100, 78-82. [Link]
-
Pennacchio, F., et al. (2005). Arabidopsis thaliana: a new test species for phytotoxic bioassays. Journal of Chemical Ecology, 31(8), 1877-1885. [Link]
-
Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]
-
Research Progress on the Synthesis of Intramolecular Benzofuran Derivatives. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
-
Arabidopsis thaliana: A New Test Species for Phytotoxic Bioassays. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Development of Two Synthetic Routes to a Benzofuran Intermediate for Fruquintinib. (2025). The Journal of Organic Chemistry. [Link]
-
Conducting a Bioassay for Herbicide Residues When is a bioassay warranted?. (n.d.). UMass Amherst. Retrieved January 19, 2026, from [Link]
-
Conducting a Bioassay For Herbicide Residues | NC State Extension Publications. (2016). NC State Extension. [Link]
-
Efficacy of Pyrethroids And New Chemistry Insecticides Against Spodoptera Litura Under Laboratory Conditions. (2021). Journal of Global Innovations in Agricultural and Social Sciences. [Link]
-
New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. (2022). ChemistrySelect. [Link]
-
Structure-activity Relationship for the Insect Antifeedant Activity of Benzofuran Derivatives. (n.d.). J-GLOBAL. Retrieved January 19, 2026, from [Link]
-
Toxicity of Four New Chemistry Insecticides against Spodoptera litura (Noctuidae: Lepidoptera) under Controlled Laboratory Conditions. (2022). CORE. [Link]
-
Rajam, M. V. (1991). Insecticidal activity of inhibitors of polyamine biosynthesis on Spodoptera litura F. larvae. Indian Journal of Experimental Biology, 29(9), 881-882. [Link]
-
Synthesis of Resorcinol Derivatives and their Effects on Melanin Production. (2018). Molecules. [Link]
-
Antifeedant and Insecticidal Activity of Plant Extracts Against Spodoptera litura (Fab.) and Lipaphis erysimi. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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- 5. Synthesis and antifungal activity of derivatives of 2- and 3-benzofurancarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. thieme-connect.com [thieme-connect.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation [jmchemsci.com]
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- 12. researchgate.net [researchgate.net]
- 13. Sci-Hub. Benzofurazan derivatives as antifungal agents against phytopathogenic fungi / European Journal of Medicinal Chemistry, 2014 [sci-hub.ru]
- 14. aditum.org [aditum.org]
- 15. "Toxicity of Four New Chemistry Insecticides against Spodoptera litura." by Ali Ahmad, Nawwal Kaleem Butt et al. [corescholar.libraries.wright.edu]
- 16. Insecticidal activity of inhibitors of polyamine biosynthesis on Spodoptera litura F. larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes & Protocols: Methyl 4-hydroxy-1-benzofuran-6-carboxylate in Advanced Materials Science
Abstract: This technical guide provides an in-depth exploration of the practical applications of Methyl 4-hydroxy-1-benzofuran-6-carboxylate, a functionalized benzofuran derivative, within the realm of materials science. While primarily recognized as an intermediate in pharmaceutical synthesis, its inherent structural and electronic properties present significant opportunities for the development of novel polymers and organic electronic materials.[1] This document will serve as a comprehensive resource for researchers and scientists, offering detailed application notes on its potential use as a monomer for specialty polymers and as a building block for organic semiconductors. Furthermore, this guide includes detailed, field-proven protocols for the synthesis of advanced materials derived from this versatile compound.
Part 1: Foundational Insights & Strategic Applications
This compound is a unique molecule characterized by a rigid, planar benzofuran core, a hydroxyl group, and a methyl ester functionality.[1] This combination of features makes it a highly attractive candidate for applications in materials science, particularly in the design of organic semiconductors and high-performance polymers. The benzofuran ring system is known for its stability, rigidity, and light-emitting properties, which are essential for efficient charge transport in organic electronic devices.[2]
The hydroxyl and methyl ester groups offer versatile handles for chemical modification, enabling its incorporation into larger molecular structures and polymer chains. The hydroxyl group can act as a nucleophile in polymerization reactions, while the methyl ester can be hydrolyzed to a carboxylic acid for further functionalization. These reactive sites allow for the fine-tuning of the material's electronic and physical properties.
Application Note 1: A Monomer for High-Performance Polyesters and Polyethers
The bifunctional nature of this compound, with its hydroxyl and ester groups, makes it an excellent candidate for step-growth polymerization. The resulting polyesters and polyethers would incorporate the rigid and fluorescent benzofuran unit into the polymer backbone, potentially leading to materials with enhanced thermal stability, mechanical strength, and unique photophysical properties.
Causality of Experimental Choices:
-
Polycondensation: This method is ideal for monomers with two reactive functional groups, allowing for the formation of long polymer chains.
-
High-Temperature Synthesis: Necessary to drive the reaction to completion and remove byproducts, ensuring a high molecular weight polymer.
-
Inert Atmosphere: Prevents oxidation of the hydroxyl group and other sensitive functionalities at high temperatures.
Application Note 2: A Building Block for Organic Semiconductors
The benzofuran core is a well-established component in organic semiconductor design.[2][3][4] Its electron-rich nature and planar structure facilitate π-π stacking, which is crucial for efficient charge transport in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).[2][5] The hydroxyl group can be used to tune the highest occupied molecular orbital (HOMO) energy level, while the ester group can be modified to improve solubility and processing characteristics.
Causality of Experimental Choices:
-
Cross-Coupling Reactions: Suzuki or Stille coupling reactions are powerful tools for creating carbon-carbon bonds, allowing for the extension of the conjugated system by adding other aromatic units.
-
Device Fabrication by Spin-Coating: A common technique for creating thin, uniform films of organic semiconductors, which is essential for optimal device performance.
Part 2: Experimental Protocols & Workflows
Protocol 1: Synthesis of a Benzofuran-Containing Polyester
This protocol details the synthesis of a polyester via polycondensation of this compound with a diacyl chloride.
Materials:
-
This compound
-
Terephthaloyl chloride
-
High-boiling point solvent (e.g., diphenyl ether)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for high-temperature synthesis
Procedure:
-
Monomer Preparation: Ensure this compound is pure and dry.
-
Reaction Setup: In a three-neck flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add equimolar amounts of this compound and terephthaloyl chloride.
-
Solvent Addition: Add diphenyl ether as a solvent.
-
Polymerization: Heat the reaction mixture to 180-220°C under a constant stream of nitrogen.
-
Reaction Monitoring: Monitor the viscosity of the reaction mixture. An increase in viscosity indicates polymer formation.
-
Polymer Isolation: After several hours, cool the reaction mixture and precipitate the polymer in a non-solvent like methanol.
-
Purification: Filter the polymer, wash it with methanol, and dry it under vacuum.
Workflow Diagram:
Caption: Workflow for the synthesis of a benzofuran-containing polyester.
Protocol 2: Fabrication of a Simple Organic Thin-Film Transistor (OTFT)
This protocol outlines the fabrication of a basic OTFT using a benzofuran-based semiconductor.
Materials:
-
Benzofuran-based semiconductor (synthesized from this compound)
-
Heavily doped silicon wafer with a silicon dioxide layer (as gate and dielectric)
-
Gold source and drain electrodes
-
Organic solvent (e.g., chlorobenzene)
-
Spin-coater
-
Thermal evaporator
Procedure:
-
Substrate Cleaning: Thoroughly clean the Si/SiO2 substrate.
-
Semiconductor Solution Preparation: Dissolve the benzofuran-based semiconductor in chlorobenzene.
-
Thin-Film Deposition: Spin-coat the semiconductor solution onto the Si/SiO2 substrate to form a thin film.
-
Annealing: Anneal the film to improve molecular ordering.
-
Electrode Deposition: Use a shadow mask to thermally evaporate gold source and drain electrodes onto the semiconductor film.
-
Device Testing: Characterize the electrical properties of the OTFT.
Workflow Diagram:
Caption: Fabrication process for a basic organic thin-film transistor.
Part 3: Data Summary & Characterization
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₈O₄ |
| Molecular Weight | 192.17 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Not reported |
| Solubility | Soluble in common organic solvents |
| CAS Number | 1279218-51-7 |
Table 2: Potential Properties of Derived Materials
| Material Type | Key Potential Properties |
| Benzofuran-Polyester | High thermal stability, good mechanical strength, fluorescence |
| Benzofuran-based OTFT | p-type or n-type semiconducting behavior, high charge carrier mobility |
References
-
Recent Advances of Furan and Its Derivatives Based Semiconductor Materials for Organic Photovoltaics - PubMed. (2021). Retrieved January 20, 2026, from [Link]
-
This compound|1279218-51-7. (n.d.). Retrieved January 20, 2026, from [Link]
-
Polymers with benzofuro-benzofuran structures | Request PDF - ResearchGate. (2013). Retrieved January 20, 2026, from [Link]
-
Developments of Furan and Benzodifuran Semiconductors for Organic Photovoltaics | Request PDF - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
Recent Advances of Furan and Its Derivatives Based Semiconductor Materials for Organic Photovoltaics | Request PDF - ResearchGate. (2021). Retrieved January 20, 2026, from [Link]
Sources
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- 3. Recent Advances of Furan and Its Derivatives Based Semiconductor Materials for Organic Photovoltaics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl 4-hydroxy-1-benzofuran-6-carboxylate
Welcome to the technical support center for the synthesis of Methyl 4-hydroxy-1-benzofuran-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common experimental hurdles and optimize your synthetic yield and purity.
Overview of Synthetic Strategy
This compound is a key intermediate in the synthesis of various pharmaceutical agents, with its derivatives showing potential as antimicrobial and antitumor agents.[1] The core of its synthesis lies in the formation of the benzofuran ring system. A common and effective strategy involves the intramolecular cyclization of a suitably substituted phenolic precursor.
One established route begins with a substituted dihydroxybenzoate, which undergoes a one-pot reaction involving etherification and a subsequent thermal intramolecular cyclization, followed by hydrolysis if the acid is formed first.[2][3] This guide will focus on troubleshooting and optimizing such a pathway, while also addressing general challenges applicable to other synthetic routes.
Visualizing the Reaction Pathway
Below is a generalized workflow for the synthesis, highlighting the key transformation from a phenolic precursor to the final benzofuran product.
Caption: Generalized workflow for benzofuran synthesis.
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific issues you may encounter during the synthesis, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Question: My reaction is resulting in a very low yield, or I am only recovering my starting material. What are the likely causes and how can I troubleshoot this?
Answer: Low or no product yield is a common problem in benzofuran synthesis and can stem from several factors. A systematic approach to troubleshooting is crucial.
Potential Causes & Solutions:
-
Suboptimal Base Selection: The choice of base is critical for the deprotonation of the phenolic hydroxyl group, which initiates the intramolecular cyclization.
-
Insight: If the base is too weak, the deprotonation will be incomplete. If the base is not anhydrous, it can introduce water, which may interfere with the reaction, especially if metal catalysts are involved in alternative routes.[4]
-
Solution: Switch to a stronger, anhydrous base. Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often more effective than sodium bicarbonate (NaHCO₃), as they do not generate water at elevated temperatures.[4]
-
-
Incorrect Solvent Choice: The solvent must be able to dissolve the reactants and facilitate the reaction at the required temperature.
-
Insight: Polar aprotic solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) are generally preferred as they can enhance reaction rates.[1] However, solvent screening may be necessary for optimal results.
-
Solution: If using a less polar solvent like THF or toluene, consider switching to anhydrous DMF. Ensure the solvent is completely dry, as trace amounts of water can quench the reaction.
-
-
Insufficient Reaction Temperature or Time: Intramolecular cyclizations often require significant thermal energy to overcome the activation barrier.
-
Insight: Temperatures ranging from 80-150°C are common for driving the cyclization and subsequent dehydration steps.[1]
-
Solution: Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time, which can range from several hours to overnight.
-
-
Oxidation of the Phenolic Starting Material: The hydroxyl groups on the precursor are susceptible to oxidation, especially at high temperatures and in the presence of air.
-
Insight: Oxidation can lead to the formation of quinone-like byproducts, consuming your starting material.
-
Solution: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Degassing the solvent prior to use is also a good practice.[5]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low product yield.
Issue 2: Formation of Multiple Products/Byproducts
Question: My TLC/LC-MS analysis shows multiple spots/peaks in addition to my desired product. What are these byproducts and how can I minimize their formation?
Answer: The formation of byproducts is often related to side reactions or incomplete reactions. Identifying the nature of these impurities is key to mitigating them.
Common Byproducts and Their Prevention:
-
Uncyclized Intermediate: This is often the etherified precursor that has failed to cyclize.
-
Cause: Insufficient temperature, reaction time, or a base that is not strong enough to promote the final ring-closing step.
-
Solution: As with low yield, increase the reaction temperature and/or time. Consider a stronger base to facilitate the intramolecular nucleophilic attack.
-
-
Oxidation Products: The hydroxyl group on the benzofuran ring is susceptible to oxidation, which can lead to the formation of corresponding quinones.[1]
-
Cause: Presence of oxygen in the reaction mixture.
-
Solution: Maintain a strict inert atmosphere throughout the reaction and use degassed solvents.
-
-
Products from Incomplete Alkylation: If starting from a dihydroxy precursor, you may see products where only one of the hydroxyl groups has reacted.
-
Cause: Incorrect stoichiometry of the alkylating agent or insufficient reaction time for the initial etherification step.
-
Solution: Ensure the correct molar equivalents of the alkylating agent are used. Monitor the initial alkylation step by TLC to ensure complete conversion before proceeding with the cyclization conditions.
-
Optimization Table for Reaction Parameters:
| Parameter | Recommended Range/Condition | Rationale |
| Base | Anhydrous K₂CO₃, Cs₂CO₃ | Strong, non-nucleophilic, and anhydrous to promote deprotonation without side reactions.[4] |
| Solvent | Anhydrous DMF, DMSO | Polar aprotic solvents enhance solubility and reaction rates.[1] |
| Temperature | 80 - 150 °C | Provides sufficient energy for cyclization and dehydration.[1] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of hydroxyl groups.[5] |
| Reagents | High purity, anhydrous | Impurities or water can inhibit the reaction or cause side reactions.[5] |
Issue 3: Difficulty in Product Purification
Question: I am having trouble isolating a pure product. My column chromatography fractions are still showing impurities. What can I do?
Answer: The purification of polar compounds like this compound can be challenging due to their interactions with the stationary phase.
Purification Strategies:
-
Optimizing Column Chromatography:
-
Solvent System: A standard non-polar/polar solvent system like hexane/ethyl acetate is a good starting point.[6] Due to the polarity of your compound, you may need to use a higher proportion of the polar solvent. A gradient elution, where the polarity of the mobile phase is gradually increased, can be more effective than an isocratic (constant polarity) elution for separating complex mixtures.[6]
-
Target Rf Value: On a TLC plate, aim for an Rf (retardation factor) value of 0.2-0.4 for your desired product. This typically provides good separation on a column.[6]
-
Silica Gel Choice: Standard silica gel is acidic and may cause degradation of sensitive compounds. If you suspect this, consider using neutral or basic alumina, or a different stationary phase like C18 (reverse-phase).
-
-
Recrystallization: If you can obtain a solid product that is reasonably pure, recrystallization can be a powerful final purification step.
-
Solvent Selection: Choose a solvent system where your product is sparingly soluble at room temperature but highly soluble when hot. Common choices for polar compounds include ethyl acetate/hexane or methanol/water mixtures.
-
-
Acid-Base Extraction: The phenolic hydroxyl group allows for purification via acid-base extraction.
-
Procedure: Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a weak aqueous base (e.g., sodium bicarbonate solution). Your product, being a phenol, should remain in the organic layer, while more acidic impurities might be extracted into the aqueous layer. Conversely, a stronger base could deprotonate the phenol, moving it to the aqueous layer, allowing separation from non-acidic impurities. Subsequent acidification of the aqueous layer would precipitate your product.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical experimental procedure for this synthesis? A1: A representative procedure starting from methyl 3,5-dihydroxybenzoate would be: In a round-bottom flask under a nitrogen atmosphere, dissolve methyl 3,5-dihydroxybenzoate in dry DMF. Add anhydrous potassium carbonate, potassium iodide, copper(I) iodide, and then slowly add propargyl bromide. Heat the mixture at 75-85°C for 24 hours. After cooling, the mixture is typically poured into ice water and extracted with an organic solvent like ethyl acetate. The organic layers are combined, dried, and concentrated. The crude product is then purified by column chromatography.[2]
Q2: Can I use a different starting material? A2: Yes, various o-hydroxy-substituted aromatic ketones or acids can serve as precursors for benzofuran synthesis.[1] Another patented route starts from 3-hydroxy benzoic acid, which is formylated, esterified, and then undergoes cyclization.[7] The choice of starting material will depend on availability and the desired substitution pattern on the final product.
Q3: My final product needs to be the carboxylic acid, not the methyl ester. What should I do? A3: You can perform a saponification (hydrolysis) of the methyl ester. This is typically done by heating the methyl ester with an aqueous solution of a strong base like sodium hydroxide (NaOH) in a solvent like methanol.[2] After the reaction is complete, acidification with an acid like HCl will precipitate the desired carboxylic acid.[2]
Q4: Are there any catalyst-based methods that are more efficient? A4: While the thermal cyclization described is common, various transition-metal-catalyzed methods are widely used for benzofuran synthesis in general. These often involve palladium or copper catalysts.[4][8][9] For example, a Sonogashira coupling of an o-iodophenol with a terminal alkyne, followed by an intramolecular cyclization, is a powerful strategy.[5][8] However, these methods can be more sensitive to air and moisture and may require more extensive optimization of catalysts, ligands, and reaction conditions.[5][10]
References
-
Ekta. (2016). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. LBP.WORLD. Retrieved from [Link]
-
Mori, M., et al. (2020). 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid. MDPI. Retrieved from [Link]
-
Quick Company. (n.d.). “A Process For The Preparation Of 1 Benzofuran 6 Carboxylic Acid By. Retrieved from [Link]
-
Sajjad, H., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Retrieved from [Link]
-
Sajjad, H., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health. Retrieved from [Link]
-
Tang, D., & Dudley, G. B. (2009). Synthesis of 2-Substituted 7-Hydroxy-benzofuran-4-carboxylates via Addition of Silyl Enol Ethers to o-Benzoquinone Esters. National Institutes of Health. Retrieved from [Link]
-
Tang, D., & Dudley, G. B. (2009). Synthesis of 2-Substituted 7-Hydroxybenzofuran-4-carboxylates via Addition of Silyl Enol Ethers to o-Benzoquinone Esters. ACS Publications. Retrieved from [Link]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. “A Process For The Preparation Of 1 Benzofuran 6 Carboxylic Acid By [quickcompany.in]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Methyl 4-hydroxy-1-benzofuran-6-carboxylate
Welcome to the technical support center for Methyl 4-hydroxy-1-benzofuran-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the purification of this key synthetic intermediate. As a crucial building block in medicinal chemistry, its purity is paramount for the success of subsequent reactions and the integrity of biological data.[1][2]
This document moves beyond standard protocols to address the specific challenges you may encounter, offering troubleshooting advice and explaining the scientific rationale behind each purification strategy.
Section 1: Understanding the Impurity Profile
Effective purification begins with understanding the potential impurities. The impurity profile of your crude this compound is intrinsically linked to its synthetic route.
Q: What are the most common impurities I should expect?
A: The impurities largely depend on your synthesis method. Common routes include the cyclization of substituted phenols or the esterification of the parent carboxylic acid.[1][2]
-
Unreacted Starting Materials: This is the most common source of contamination. For example, if you are performing an esterification, residual 4-hydroxy-1-benzofuran-6-carboxylic acid may be present.
-
Reaction Intermediates: Multi-step syntheses can lead to the presence of stable intermediates. For instance, in a synthesis starting from 3-hydroxy benzoic acid, intermediates like 4-formyl-3-hydroxy benzoic acid or [2-formyl-5-(methoxycarbonyl) phenoxy] acetic acid could contaminate the final product if the reactions do not go to completion.[3]
-
Reagents and Catalysts: Residual acids (e.g., H₂SO₄, p-toluenesulfonic acid) or coupling agents may be present.[1]
-
Side-Products: Incomplete cyclization can leave acyclic precursors in your crude mixture. Additionally, the phenolic hydroxyl group is susceptible to oxidation, which can generate colored impurities.[2]
-
Solvents: Residual high-boiling point solvents like DMF or DMSO can be difficult to remove and may require specific purification steps.
Section 2: Purification Workflow & Methodology Selection
The choice of purification technique is a critical decision based on the scale of your reaction, the nature of the impurities, and the required final purity.
Caption: General purification workflow for this compound.
Section 3: Recrystallization - The First Line of Defense
Recrystallization is a powerful, cost-effective technique for significantly increasing the purity of solid compounds, especially when dealing with a primary impurity of different solubility.
Recrystallization FAQs
Q: What is the best solvent system for recrystallizing this compound? A: Based on literature for analogous benzofuran structures, several systems are effective. A good starting point is a single solvent like ethanol or a binary solvent system such as ethyl acetate/hexane or methanol/water.[1][3][4] The goal is to find a system where the compound is soluble at high temperatures but sparingly soluble at low temperatures.
Q: My crude product is an oil. Can I still use recrystallization? A: Not directly. An oil indicates the presence of significant impurities depressing the melting point. You should first attempt purification by column chromatography to obtain a solid, which can then be further purified by recrystallization if necessary.
Troubleshooting Recrystallization
| Problem | Potential Cause | Solution |
| Compound "oils out" | The solution is too supersaturated, or the boiling point of the solvent is higher than the melting point of the impure compound. | 1. Re-heat the solution to dissolve the oil. 2. Add a small amount of additional hot solvent. 3. Allow the solution to cool much more slowly. 4. Consider a different solvent system with a lower boiling point. |
| No crystals form | The solution is not saturated enough, or the compound is too soluble even at low temperatures. | 1. Evaporate some of the solvent to increase concentration. 2. Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites. 3. Add a seed crystal from a previous batch, if available. 4. If using a binary system, add more of the anti-solvent (e.g., hexane). |
| Poor recovery | Too much solvent was used, or the compound has significant solubility in the cold solvent. | 1. Concentrate the mother liquor and cool again to recover a second crop of crystals. 2. Ensure the filtration is done with ice-cold solvent to minimize loss. 3. Re-evaluate the solvent system for one in which the compound is less soluble when cold. |
| Colored impurities remain | The impurity co-precipitates or is trapped in the crystal lattice. | 1. Add a small amount of activated charcoal to the hot solution and perform a hot filtration before cooling. 2. A second recrystallization may be necessary. |
Experimental Protocol: Recrystallization from Ethyl Acetate/Hexane
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethyl acetate required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is highly colored, add a spatula tip of activated charcoal, swirl, and heat for another 2-3 minutes.
-
Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Slowly add hexane to the hot solution until it just begins to turn cloudy (the saturation point). Add a few drops of hot ethyl acetate to redissolve the precipitate.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature, then transfer it to an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (Büchner funnel), washing sparingly with a small amount of ice-cold hexane.
-
Drying: Dry the purified crystals under high vacuum to remove residual solvents.
Section 4: Column Chromatography - For Complex Mixtures
When recrystallization is insufficient, silica gel column chromatography is the workhorse for separating compounds with different polarities.
Column Chromatography FAQs
Q: How do I select the right mobile phase (eluent)? A: The ideal eluent is chosen using Thin Layer Chromatography (TLC). Spot your crude mixture on a TLC plate and test various solvent systems. For this compound, a mixture of hexane and ethyl acetate is a standard choice.[5][6][7] Aim for a solvent system that gives your desired compound an Rf (retention factor) of 0.25-0.35 , as this typically provides the best separation.
Q: Should I perform dry loading or wet loading? A: Dry loading is highly recommended, especially if your compound has limited solubility in the eluent. This involves pre-adsorbing your crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of your column. This technique generally leads to sharper bands and better separation.
Troubleshooting Column Chromatography
Caption: Troubleshooting logic for common column chromatography issues.
Data Presentation: Recommended Solvent Systems
The following table summarizes eluent systems reported for the purification of similar benzofuran derivatives, providing excellent starting points for your TLC analysis.
| Compound Type | Stationary Phase | Eluent System (v/v) | Source |
| Hydroxybenzofuran derivative | Silica Gel | Hexane / Ethyl Acetate (25:1) | [5] |
| Hydroxybenzofuran derivative | Silica Gel | Hexane / Ethyl Acetate (5:1) | [5] |
| Methyl benzofuran carboxylate | Silica Gel | Hexane / Ethyl Acetate (8:2 to 7:3) | [6][7] |
| Benzofuran-6-carboxylic Acid | Silica Gel | 100% Petroleum Ether | [8] |
Experimental Protocol: Silica Gel Column Chromatography
-
Column Preparation: Secure a glass column vertically. Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexane). Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading (Dry): Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or ethyl acetate). Add silica gel (approx. 2-3 times the weight of your crude product) and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with the low-polarity mobile phase. If using a gradient, gradually increase the percentage of the more polar solvent (ethyl acetate) over time.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound using TLC.
-
Combine and Evaporate: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield the purified product.
Section 5: High-Performance Liquid Chromatography (HPLC)
For applications demanding the highest purity (>99.5%) or for separating structurally similar impurities, preparative reverse-phase HPLC is the method of choice.
HPLC FAQs
Q: How do I develop a preparative HPLC method? A: Always start on an analytical scale. Develop a method using a reverse-phase column (e.g., C18) that shows good separation of your target compound from its impurities. A typical mobile phase for compounds like this is a gradient of water and acetonitrile, often with an acidic modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to ensure sharp peaks.[9][10] Once optimized, the method can be scaled up to a larger preparative column.
Q: My final product contains TFA from the mobile phase. How do I remove it? A: This is a common issue. After evaporating the acetonitrile, you can often remove residual TFA by lyophilization (freeze-drying) or by dissolving the residue in a stable solvent and co-evaporating with a non-volatile base like triethylamine, followed by another purification step if necessary. Using formic acid as the modifier is often preferred as it is more volatile and easier to remove.[9]
References
-
A Process For The Preparation Of 1 Benzofuran 6 Carboxylic Acid By. (n.d.). Quick Company. Retrieved January 19, 2024, from [Link]
-
Supporting Information - The Royal Society of Chemistry. (2016). The Royal Society of Chemistry. Retrieved January 19, 2024, from [Link]
-
6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid. (n.d.). MDPI. Retrieved January 19, 2024, from [Link]
-
Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. (2025). Technical Disclosure Commons. Retrieved January 19, 2024, from [Link]
-
An Improved Synthetic Process of Two Key Intermediates and Their Application in the Synthesis of Lifitegrast. (n.d.). Thieme Connect. Retrieved January 19, 2024, from [Link]
- Process for preparing benzofuran derivatives. (2019). Google Patents.
-
(PDF) 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid. (2019). ResearchGate. Retrieved January 19, 2024, from [Link]
- Preparation of benzofuran derivatives. (1964). Google Patents.
-
Separation of Methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 19, 2024, from [Link]
-
Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. (n.d.). JOCPR. Retrieved January 19, 2024, from [Link]
-
Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). PMC. Retrieved January 19, 2024, from [Link]
-
(PDF) RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. (2023). ResearchGate. Retrieved January 19, 2024, from [Link]
Sources
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- 4. US3147280A - Preparation of benzofuran derivatives - Google Patents [patents.google.com]
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- 6. 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Journals - Pharmaceutical Fronts / Full Text [thieme-connect.com]
- 9. Separation of Methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Benzofuran Derivatives
Welcome to the technical support center for the synthesis of substituted benzofurans. This guide is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of this important heterocyclic scaffold. Drawing from established literature and practical experience, this resource provides troubleshooting guides and frequently asked questions to help you optimize your reactions, improve yields, and streamline your purification processes.
Section 1: Troubleshooting Low or No Product Yield
Low or nonexistent yields are among the most frequent and frustrating issues in benzofuran synthesis. The causes can be multifaceted, ranging from catalyst inefficiency to suboptimal reaction conditions. This section breaks down common problems by synthetic strategy.
Palladium-Catalyzed Syntheses (e.g., Sonogashira/Heck Coupling followed by Cyclization)
Palladium-catalyzed reactions are powerful tools for benzofuran synthesis, but their success hinges on several critical factors.[1][2]
Question: My palladium-catalyzed reaction is resulting in a low yield or no desired benzofuran product. What are the potential causes and how can I troubleshoot this?
Answer: Low yields in palladium-catalyzed benzofuran synthesis can often be traced back to issues with the catalyst, reagents, or reaction conditions.[1] Here is a systematic troubleshooting approach:
-
Catalyst Activity:
-
Cause: The palladium catalyst may be inactive due to age, improper storage, or the selection of an inappropriate palladium source.[1]
-
Solution: Use a fresh batch of palladium catalyst and ensure it is stored under an inert atmosphere. Consider screening different palladium sources (e.g., Pd(OAc)₂, (PPh₃)PdCl₂, Pd(PPh₃)₄) as the optimal choice can be substrate-dependent.[3]
-
-
Reagent Quality and Stoichiometry:
-
Cause: Impurities in starting materials, such as the o-halo-phenol or alkyne, can poison the catalyst.[1] The presence of oxygen can also lead to catalyst deactivation.[1] Incorrect stoichiometry is another common pitfall.[1]
-
Solution: Ensure all reagents are pure and dry. Solvents should be thoroughly degassed to remove oxygen.[1] It is also crucial to verify the stoichiometry of the alkyne and base relative to the o-halo-phenol.[1]
-
-
Reaction Conditions:
-
Cause: Suboptimal temperature, reaction time, solvent, or base can significantly impact the yield.[1] For instance, using sodium bicarbonate (NaHCO₃) at high temperatures can lead to water formation, which interferes with the catalytic cycle.[3]
-
Solution: A systematic optimization of reaction parameters is recommended. This can include a gradual increase in temperature, screening of different anhydrous bases (e.g., K₂CO₃, Cs₂CO₃, NEt₃), and testing various solvents.[3] The addition of a co-catalyst like copper(I) iodide (CuI) can be beneficial, particularly in Sonogashira coupling reactions.[2][3]
-
Experimental Protocol: General Procedure for a Palladium-Catalyzed Sonogashira Coupling and Cyclization
-
To a flame-dried Schlenk flask, add the o-halo-phenol (1.0 eq), palladium catalyst (e.g., (PPh₃)PdCl₂, 2-5 mol%), and CuI (4-10 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous, degassed solvent (e.g., triethylamine or DMF) via syringe.[1]
-
Add the base (2-3 eq) and the terminal alkyne (1.1-1.5 eq) to the reaction mixture.[1]
-
Stir the reaction at the desired temperature (room temperature to 100 °C) and monitor its progress by TLC or GC-MS.[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel.[1]
Intramolecular Cyclization Methods
Intramolecular cyclization is a common strategy for constructing the benzofuran ring.[4] However, these reactions can be prone to side reactions or fail to proceed if the conditions are not optimal.
Question: My acid-catalyzed cyclization of an O-aryl ketoxime is yielding an amide instead of the desired benzofuran. What is occurring and how can I prevent it?
Answer: You are likely observing a competing Beckmann rearrangement, a common side reaction for oximes under acidic conditions.[5] To favor the desired benzofuran synthesis, consider the following adjustments:
-
Milder Acidic Conditions: Switch from strong Brønsted acids to milder acids or even Lewis acids.
-
Aprotic Solvents: The use of aprotic solvents can sometimes suppress the Beckmann rearrangement.
-
Temperature Control: Lowering the reaction temperature may also help to favor the desired cyclization pathway.[5]
Question: The intramolecular cyclization of my (Z)-2-bromovinyl phenyl ether is not proceeding. What could be the issue?
Answer: This palladium-catalyzed direct C-H bond functionalization requires careful optimization.[6] Potential issues include:
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and appropriate ligand is critical for a successful reaction.
-
Base and Solvent: The choice of base and solvent system can significantly influence the reaction outcome.
-
Substrate Electronics: The electronic properties of the substituents on the phenyl ring can impact the ease of C-H activation.
A thorough screening of reaction conditions, including different palladium catalysts, ligands, bases, and solvents, is recommended to identify the optimal parameters for your specific substrate.
Troubleshooting Flowchart for Low-Yield Benzofuran Synthesis
Caption: A general workflow for troubleshooting low-yield benzofuran synthesis.
Section 2: Addressing Side Reactions and Byproduct Formation
Side reactions can significantly reduce the yield of the desired benzofuran derivative and complicate purification. Understanding the potential side reactions for a given synthetic route is key to mitigating them.
Perkin Rearrangement
The Perkin rearrangement of 3-halocoumarins is a classic method for synthesizing benzofuran-2-carboxylic acids.[7][8] However, it can be plagued by incomplete cyclization.
Question: In my Perkin rearrangement of a 3-halocoumarin, I am isolating a significant amount of an uncyclized intermediate. How can I drive the reaction to completion?
Answer: The formation of (E)-2-halo-3-(2-hydroxyphenyl)acrylic acid indicates that the initial base-catalyzed ring opening of the coumarin is occurring, but the subsequent intramolecular nucleophilic attack of the phenoxide on the vinyl halide is slow.[5][7] To promote complete cyclization, consider the following:
-
Optimize the Base: The choice and concentration of the base are critical. Stronger bases like sodium hydroxide or potassium hydroxide in polar solvents such as ethanol or methanol can facilitate both steps of the reaction.[5]
-
Increase Reaction Temperature and Time: The Perkin rearrangement often requires elevated temperatures to overcome the activation energy of the cyclization step.[5] Microwave-assisted heating can significantly reduce reaction times and improve yields.[9]
Reaction Pathway: Perkin Rearrangement
Caption: Simplified reaction pathway for the Perkin rearrangement.
Metal-Catalyzed Reactions
While powerful, metal-catalyzed reactions can sometimes lead to undesired byproducts.
Question: My copper-catalyzed synthesis of a benzofuran derivative is producing a complex mixture of products. What are some potential side reactions?
Answer: Copper-catalyzed reactions can be sensitive to reaction conditions, and several side reactions are possible depending on the specific transformation. For example, in the coupling of terminal alkynes with N-tosylhydrazones derived from o-hydroxybenzaldehydes, side reactions can arise from the decomposition of the tosylhydrazone or undesired coupling pathways.[6] Careful control of temperature, solvent, and the choice of copper source and ligand is essential to minimize byproduct formation.
Section 3: Purification Challenges
The purification of benzofuran derivatives can be challenging due to the similar polarities of isomers and byproducts, as well as potential stability issues.[10]
Frequently Asked Questions (FAQs) on Purification
Q1: What are the most common challenges in purifying substituted benzofurans?
A1: Researchers frequently encounter several hurdles during the purification of substituted benzofurans:
-
Separation of Regioisomers: Constitutional isomers often have very similar polarities, making their separation by standard chromatography difficult.[10]
-
Co-eluting Impurities: Byproducts, unreacted starting materials, or reagents can co-elute with the desired product.[10]
-
Thermal Instability: Some benzofuran derivatives are sensitive to heat, which can lead to degradation during purification steps that involve heating.[10]
-
Poor Solubility: The target compound may have poor solubility in common chromatography solvents, complicating the purification process.[10]
Q2: How can I improve the separation of closely-eluting benzofuran isomers?
A2: To improve the separation of isomers, consider the following strategies:
-
Chromatography System: Experiment with different solvent systems in your column chromatography, including gradients. Sometimes, switching to a different stationary phase (e.g., alumina or a bonded phase) can provide better separation.
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for purification, especially for removing small amounts of impurities.
-
Preparative HPLC: For particularly challenging separations, preparative high-performance liquid chromatography (HPLC) may be necessary.
Q3: My benzofuran derivative appears to be degrading on the silica gel column. What can I do?
A3: If you suspect your compound is degrading on silica gel, which can be slightly acidic, you can try neutralizing the silica gel by washing it with a dilute solution of a non-nucleophilic base (e.g., triethylamine in your eluent) before packing the column. Alternatively, using a less acidic stationary phase like alumina may be a better option.
Section 4: Synthesis of Specifically Substituted Benzofurans
The synthesis of benzofurans with specific substitution patterns can present unique challenges.
Synthesis of 2-Substituted Benzofurans
The synthesis of 2-substituted benzofurans is a common goal, and numerous methods have been developed.[11][12] Transition metal-catalyzed hydroalkoxylation of o-alkynylphenols is a reliable approach.[11]
Question: I am struggling to synthesize a 2-substituted benzofuran from an o-alkynylphenol. What are some key considerations?
Answer: The success of this transformation often depends on the choice of catalyst. A variety of transition metals, including palladium, gold, and copper, have been shown to catalyze this reaction.[2][11] The electronic nature of the substituents on both the phenol and the alkyne can also play a significant role. If one catalyst system is not working, it is advisable to screen other catalysts and reaction conditions.
Synthesis of 3-Substituted Benzofurans
The synthesis of 3-substituted benzofurans can be more challenging due to the propensity for rearrangement to the more stable 2-substituted isomer.[13]
Question: How can I selectively synthesize a 3-acylbenzofuran?
Answer: A recently developed strategy involves the rearrangement of a protected 2-hydroxychalcone to a 2,3-dihydrobenzofuran intermediate.[14] This intermediate can then be selectively transformed into either a 3-acylbenzofuran or a 3-formylbenzofuran under different reaction conditions.[14] 3-Acylbenzofurans can be obtained under basic or weakly acidic conditions, while the use of a stronger acid in a specific solvent can lead to the 3-formyl derivative.[14]
Comparative Data on Reaction Conditions
| Synthetic Challenge | Key Parameter | Recommended Adjustment | Expected Outcome |
| Low yield in Pd-catalyzed coupling | Base selection | Switch from NaHCO₃ to K₂CO₃ or Cs₂CO₃[3] | Avoids water formation, improves yield |
| Incomplete Perkin rearrangement | Reaction conditions | Increase temperature and reaction time; consider microwave heating[5][9] | Drives reaction to completion |
| Beckmann rearrangement of oximes | Acid catalyst | Use milder Lewis acids instead of strong Brønsted acids[5] | Favors benzofuran formation over amide |
| Isomer separation | Chromatography | Optimize solvent system; consider alternative stationary phases[10] | Improved resolution of isomers |
References
- Technical Support Center: Reaction Optimization for Substituted Benzofuran Synthesis - Benchchem.
- Technical Support Center: Optimization of Benzofuran Synthesis - Benchchem.
- Technical Support Center: Purification of Substituted Benzofurans - Benchchem.
- Benzofuran synthesis - Organic Chemistry Portal.
- Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC - NIH.
- Challenges and strategies in attaining benzofuran with pattern‐tunable substituents - ResearchGate.
- Some Recent Approaches to the Synthesis of 2-Substituted Benzofurans - Ingenta Connect.
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies | ACS Omega.
- ChemInform Abstract: Three-Step Synthesis of an Array of Substituted Benzofurans Using Polymer-Supported Reagents. - ResearchGate.
- Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - PMC - NIH.
- (PDF) Reactions of carbonyl compounds in basic solutions. Part 32.1 The Perkin rearrangement - ResearchGate.
- Perkin rearrangement - Wikipedia.
- avoiding byproduct formation in benzofuran ring synthesis - Benchchem.
- Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC - PubMed Central.
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- 2. pubs.acs.org [pubs.acs.org]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Benzofuran synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Perkin rearrangement - Wikipedia [en.wikipedia.org]
- 9. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Some Recent Approaches to the Synthesis of 2-Substituted Benzofur...: Ingenta Connect [ingentaconnect.com]
- 13. researchgate.net [researchgate.net]
- 14. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - PMC [pmc.ncbi.nlm.nih.gov]
"Methyl 4-hydroxy-1-benzofuran-6-carboxylate" reaction condition adjustments
Technical Support Center: Methyl 4-hydroxy-1-benzofuran-6-carboxylate
Welcome to the dedicated technical support guide for the synthesis and optimization of This compound . This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable benzofuran intermediate. We will delve into the causality behind experimental choices, offering field-proven insights to enhance reaction efficiency, yield, and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most prevalent strategies for synthesizing the benzofuran core structure found in this molecule?
A1: The construction of the benzofuran scaffold is typically achieved through intramolecular or intermolecular cyclization reactions that form the key C-C and C-O bonds. For this class of compounds, several robust methods are widely employed:
-
Palladium-Catalyzed Reactions: This is a dominant strategy, often involving the coupling of an ortho-iodophenol with a terminal alkyne (e.g., Sonogashira coupling), followed by an intramolecular cyclization to form the furan ring.[1][2] This method offers high versatility and functional group tolerance.[3]
-
Copper-Catalyzed Synthesis: As a more economical and greener alternative to palladium, copper catalysts can effectively mediate the cyclization.[1][4] These reactions can sometimes be performed as one-pot syntheses from starting materials like o-hydroxy aldehydes and alkynes.[4]
-
Etherification and Dehydrative Cyclization: A common route involves the cyclization of o-hydroxyacetophenone derivatives. This process generally proceeds under basic conditions through an intramolecular etherification, followed by dehydration to yield the benzofuran ring system.[5]
Q2: The target molecule has both a phenolic hydroxyl group and a methyl ester. What specific challenges do these functional groups introduce during synthesis?
A2: The presence of both a free hydroxyl group and a carboxylate ester on the benzofuran core requires careful strategic planning. The primary challenges are:
-
Oxidation Sensitivity: The phenolic hydroxyl group at the 4-position makes the benzofuran ring susceptible to oxidation, potentially leading to quinone-like byproducts or decomposition.[5] It is crucial to conduct reactions under an inert atmosphere and avoid overly aggressive oxidizing agents during workup.
-
Competing Reactivity during Esterification: If the synthetic route involves esterifying the corresponding carboxylic acid as a final step, the phenolic hydroxyl group can compete with the carboxylic acid. Under standard acidic esterification conditions (e.g., Fischer esterification), this can lead to side reactions like self-esterification or polymerization, resulting in low yields and complex product mixtures.[6] Protecting the hydroxyl group prior to esterification is a common strategy to circumvent this issue.
-
Hydrolysis of the Ester: During subsequent reaction steps or purification, the methyl ester at the 6-position can be sensitive to hydrolysis back to the carboxylic acid, especially under strong basic or acidic conditions. Careful control of pH is essential during aqueous workups.[7]
Troubleshooting Guide: Reaction Condition Adjustments
This section addresses specific experimental failures in a question-and-answer format, providing a logical framework for troubleshooting.
Problem 1: My palladium-catalyzed synthesis of the benzofuran core from an o-iodophenol precursor is failing or giving very low yields (<10%).
-
Potential Cause 1: Catalyst Inactivity or Poisoning.
-
Explanation: Palladium catalysts, particularly Pd(0) species, can be sensitive to air and moisture, leading to oxidation and loss of activity.[2] Furthermore, impurities in starting materials or solvents, or decomposition at high temperatures, can poison the catalyst.
-
Solution:
-
Use a freshly opened or recently purchased palladium catalyst and ensure it is stored properly under an inert atmosphere.[2]
-
Consider screening different palladium sources. While (PPh₃)₂PdCl₂ is common, a more robust source like Pd(PPh₃)₄ may be more effective for your specific substrate.[1]
-
Ensure all solvents are anhydrous and reagents are of high purity. Degassing the solvent prior to use is highly recommended.
-
-
-
Potential Cause 2: Inappropriate Base Selection.
-
Explanation: The choice of base is critical. For example, sodium bicarbonate (NaHCO₃), while common in some reactions, can decompose at elevated temperatures (~110°C) to produce water, which can deactivate the palladium catalyst.[1]
-
Solution: Switch to a non-protic or more thermally stable base. Inorganic bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are often excellent choices. Organic bases such as triethylamine (NEt₃) can also be effective.[1]
-
-
Potential Cause 3: Suboptimal Temperature or Solvent.
-
Explanation: The reaction may have a narrow optimal temperature window. Excessively high temperatures can lead to catalyst decomposition and byproduct formation, while temperatures that are too low may result in an impractically slow reaction rate.[2]
-
Solution: Perform a systematic temperature screen (e.g., room temperature, 60°C, 80°C, 100°C) while monitoring the reaction by TLC or GC-MS. The ideal solvent should fully dissolve the starting materials at the reaction temperature; common choices include DMF, acetonitrile, and toluene.[8]
-
Table 1: Troubleshooting Summary for Low-Yield Palladium-Catalyzed Cyclization
| Parameter | Potential Issue | Recommended Action |
| Catalyst | Inactivity due to age, storage, or poisoning. | Use fresh catalyst; screen different Pd sources (e.g., Pd(PPh₃)₄); consider adding a co-catalyst like CuI.[1] |
| Base | Water formation from decomposition (e.g., NaHCO₃). | Replace with a more stable base like K₂CO₃, Cs₂CO₃, or an organic base like NEt₃.[1] |
| Temperature | Too high (decomposition) or too low (slow rate). | Screen temperatures systematically (e.g., 60-100 °C).[2] |
| Atmosphere | Presence of oxygen deactivating the catalyst. | Ensure the reaction is run under a strictly inert atmosphere (Argon or Nitrogen). |
Problem 2: I am isolating the uncyclized Sonogashira coupling product, but the final C-O bond formation to the benzofuran is not occurring.
-
Explanation: This indicates that the conditions are suitable for the initial C-C bond formation but are suboptimal for the subsequent intramolecular C-O bond formation (cyclization). This step is often the rate-limiting part of the sequence.[1]
-
Solution:
-
Increase Temperature: The cyclization step is often more energy-intensive than the initial coupling. After confirming the formation of the alkyne intermediate via TLC/GC-MS, consider increasing the reaction temperature to drive the cyclization to completion.
-
Change the Base: The base plays a crucial role in deprotonating the phenolic hydroxyl, making it nucleophilic enough to attack the alkyne. A stronger base may be required to facilitate this step. If you are using a weaker base like NEt₃, consider switching to K₂CO₃ or Cs₂CO₃.
-
Solvent Effects: The polarity of the solvent can influence the rate of the intramolecular cyclization. Screening solvents like DMF, dioxane, or toluene may reveal a more suitable medium for this specific transformation.
-
Problem 3: I am observing a significant byproduct that appears to be the result of decarboxylation.
-
Explanation: Hydroxybenzoic acids and their esters can undergo decarboxylation (loss of the -COOR group as CO₂) under certain conditions, particularly at elevated temperatures or in the presence of specific catalysts.[9] This is especially a risk if the methyl ester is inadvertently hydrolyzed to the carboxylic acid during the reaction, which then decarboxylates.[10]
-
Solution:
-
Lower Reaction Temperature: This is the most direct way to mitigate thermally induced decarboxylation.
-
Ensure Anhydrous Conditions: The presence of water can facilitate the hydrolysis of the ester to the more labile carboxylic acid. Use anhydrous solvents and reagents.
-
Avoid Harsh pH: During workup, avoid prolonged exposure to strong acids or bases, especially at elevated temperatures. Neutralize the reaction mixture carefully under mild conditions. Recent studies have shown that certain deep eutectic solvents can catalyze decarboxylation under mild conditions, highlighting the importance of the reaction medium.[11]
-
Visualized Guides & Protocols
Troubleshooting Workflow for Low Reaction Yield
The following diagram outlines a logical progression for diagnosing and solving issues of low product yield in benzofuran synthesis.
Caption: A systematic workflow for troubleshooting low yields.
Simplified Mechanism: Palladium/Copper-Catalyzed Benzofuran Synthesis
This diagram illustrates the key steps in the Sonogashira coupling and subsequent intramolecular cyclization.
Caption: Catalytic cycle for benzofuran synthesis.
Experimental Protocol Example
Palladium/Copper Co-catalyzed Synthesis of a Benzofuran
This protocol is a representative example adapted from common literature procedures for Sonogashira coupling followed by intramolecular cyclization.[1][2]
-
Reaction Setup: To a dry Schlenk flask, add the substituted o-iodophenol (1.0 eq), palladium catalyst (e.g., (PPh₃)₂PdCl₂, 2-5 mol%), and copper(I) iodide (CuI, 5-10 mol%).
-
Inert Atmosphere: Seal the flask, and thoroughly evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add an anhydrous, degassed solvent (e.g., acetonitrile or DMF) via syringe. Subsequently, add a base (e.g., triethylamine, 2.0-3.0 eq) followed by the terminal alkyne (1.1-1.5 eq).
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (e.g., 70-90°C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or GC-MS. Reactions are typically complete within 2-20 hours.[1]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and transfer to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to yield the pure benzofuran product.[1][12]
References
- Benchchem. (2025). Technical Support Center: Optimization of Benzofuran Synthesis. Benchchem.
- Benchchem. (n.d.). This compound | CAS 1279218-51-7. Benchchem.
- Benchchem. (n.d.). Technical Support Center: Esterification of Substituted Benzoic Acids. Benchchem.
- Dali, A., et al. (n.d.). Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. PMC - NIH.
- Benchchem. (2025). Technical Support Center: Reaction Optimization for Substituted Benzofuran Synthesis. Benchchem.
- One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. (2024). NIH.
- Synthesis of dibenzofurans via palladium-catalyzed phenol-directed C-H activation/C-O cyclization. (n.d.). PubMed.
- Wikipedia. (n.d.). Benzoic acid. Wikipedia.
- Reaction mechanism of the decarboxylation of 4‐hydroxybenzoic acid with ChCl‐urea. (n.d.). ResearchGate.
- Process of decarboxylating ortho- and para-hydroxy benzoic acids. (1949). Google Patents.
- Decarboxylation of Hydroxybenzoic Acids to Phenol Via Deep Eutectic Solvents. (2024). PubMed.
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). NIH.
- 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid. (n.d.). MDPI.
- Benchchem. (n.d.). Methyl 4-hydroxy-1-benzofuran-5-carboxylate | CAS 60077-57-8. Benchchem.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of dibenzofurans via palladium-catalyzed phenol-directed C-H activation/C-O cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound|CAS 1279218-51-7 [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzoic acid - Wikipedia [en.wikipedia.org]
- 10. Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Decarboxylation of Hydroxybenzoic Acids to Phenol Via Deep Eutectic Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of Methyl 4-hydroxy-1-benzofuran-6-carboxylate
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of Methyl 4-hydroxy-1-benzofuran-6-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis. We provide in-depth, field-proven insights in a direct question-and-answer format to address specific experimental challenges, ensuring both scientific accuracy and practical utility.
Section 1: Overview of Synthetic Strategies
The synthesis of the benzofuran core is a well-established area of heterocyclic chemistry, with numerous methods available.[1][2] For a substituted target like this compound, the strategy often involves building the furan ring onto a pre-functionalized benzene ring. Common approaches include intramolecular cyclizations of substituted phenols or transition-metal-catalyzed coupling reactions followed by cyclization.[3][4][5]
A prevalent strategy involves the reaction of a suitably substituted phenol with an α-halo ketone or related species, followed by an intramolecular cyclization. One such route starts from methyl 3-hydroxy-4-formylbenzoate, which undergoes etherification followed by a Perkin-like condensation and cyclization to form the benzofuran ring.[6] Another powerful method is the Sonogashira coupling of an o-halophenol with a terminal alkyne, which then undergoes cyclization to form the furan ring.[7][8][9] The choice of route often depends on the availability of starting materials and tolerance to specific functional groups.
The following workflow illustrates a generalized, plausible pathway for the synthesis.
Caption: Generalized workflow for benzofuran synthesis.
Section 2: Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis. Each question is followed by an analysis of potential causes and actionable solutions.
Question 1: My cyclization reaction is giving a very low yield or failing completely. What should I investigate?
Answer: Low yield in the cyclization step is a common issue stemming from several factors. Systematically investigating the following areas is crucial.
-
Potential Cause 1: Inefficient Reaction Conditions. The energy barrier for the intramolecular cyclization might not be overcome. This can be due to insufficient temperature, incorrect choice of base or solvent, or inadequate reaction time. In Perkin-like condensations using acetic anhydride, for example, the temperature is critical for both the condensation and the subsequent cyclization.[6]
-
Solution:
-
Optimize Temperature: Incrementally increase the reaction temperature while monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for product formation and starting material consumption. Be cautious of excessively high temperatures that could lead to decomposition.
-
Screen Bases and Solvents: The choice of base is critical. For reactions requiring deprotonation of a phenol or a methylene group, ensure the base is strong enough (e.g., K₂CO₃, NaH, or an organic base like DBU). The solvent should be compatible with the reagents and typically anhydrous. Aprotic polar solvents like DMF or DMSO can be effective but require careful drying.[10]
-
Extend Reaction Time: Some cyclizations are slow. Run a time-course experiment (e.g., taking aliquots at 2, 6, 12, and 24 hours) to determine when the reaction reaches completion.
-
-
-
Potential Cause 2: Catalyst Deactivation (for metal-catalyzed routes). If you are using a strategy like a Sonogashira coupling followed by cyclization, the palladium and/or copper catalysts are sensitive to oxygen and moisture.[11]
-
Solution:
-
Ensure Inert Atmosphere: Degas all solvents thoroughly (e.g., by sparging with argon or nitrogen for 30 minutes) and run the reaction under a positive pressure of an inert gas.
-
Verify Catalyst Quality: Use freshly opened or properly stored catalysts. A small amount of catalyst turning from a fine powder to clumps can indicate hydration and deactivation. Consider using a more robust catalyst system with appropriate phosphine ligands.[11]
-
-
-
Potential Cause 3: Competing Side Reactions. The starting materials or intermediates may be undergoing an alternative, more favorable reaction. For instance, in acid-catalyzed cyclizations of ketoximes, a Beckmann rearrangement can compete with the desired benzofuran formation.[11] While not directly applicable to all routes for this specific molecule, it highlights the principle of competing pathways.
-
Solution:
-
Analyze Byproducts: Isolate and characterize major byproducts to understand the competing reaction. This information is invaluable for rationally modifying the reaction conditions.
-
Modify Conditions: Try milder conditions (e.g., lower temperature, weaker acid/base) that may favor the desired kinetic product over a thermodynamic side product.
-
-
Caption: Troubleshooting logic for low reaction yield.
Question 2: I've isolated my product, but it's contaminated with the corresponding carboxylic acid. How did this happen and how can I prevent it?
Answer: This indicates that the methyl ester of your target compound has undergone saponification (hydrolysis) to the carboxylic acid.
-
Potential Cause 1: Basic Workup or Purification. The ester functional group is labile under basic conditions. Exposing the compound to aqueous base (e.g., NaOH, K₂CO₃) during the workup, especially with heating, will readily hydrolyze the methyl ester.[10][12]
-
Solution:
-
Use a Neutral or Mildly Acidic Workup: After quenching the reaction, perform extractions under neutral pH if possible. If an acid wash is needed to remove basic impurities, use a dilute, weak acid (e.g., 1M HCl or saturated NH₄Cl solution) and perform the extraction quickly at low temperatures (e.g., in an ice bath).
-
Avoid Basic Chromatography Conditions: If using silica gel chromatography, avoid solvent systems containing ammonia or triethylamine unless absolutely necessary, as the silica surface can become basic and promote hydrolysis.
-
-
-
Potential Cause 2: Hydrolysis During Reaction. If the reaction is run in the presence of water and a base (e.g., NaOH in a methanol/water mixture), saponification can occur in situ.[13]
-
Solution:
-
Use Anhydrous Conditions: If the ester must be preserved, ensure all reagents and solvents are rigorously dried before use.
-
Choose a Non-Nucleophilic Base: If possible, use a non-nucleophilic organic base (e.g., DBU, DIPEA) or an anhydrous inorganic base (e.g., anhydrous K₂CO₃) instead of aqueous hydroxides.
-
-
Question 3: My purification by column chromatography is difficult, with poor separation between my product and an impurity. What are my options?
Answer: Poor separation is typically due to compounds having very similar polarities and, therefore, similar retention factors (Rƒ) on the stationary phase.
-
Potential Cause 1: Isomeric Byproducts. The synthesis may have produced a regioisomer with a polarity very close to your target molecule. Acid-catalyzed cyclizations, in particular, can sometimes yield mixtures of isomers.[4]
-
Solution:
-
Change the Solvent System: The key is to alter the selectivity of the separation. Try a completely different solvent system. For example, if you are using Hexane/Ethyl Acetate, switch to Dichloromethane/Methanol or Toluene/Acetone. Different solvents interact differently with the stationary phase and your compounds, which can often resolve closely eluting spots.
-
Change the Stationary Phase: If changing the mobile phase is insufficient, consider a different stationary phase. Options include alumina (basic or neutral), C18-reversed phase silica, or functionalized silica gels.
-
Recrystallization: If your product is a solid, recrystallization is an excellent and often superior method for removing small amounts of closely related impurities. Screen various solvents to find one in which your product is soluble when hot but poorly soluble when cold.
-
-
-
Potential Cause 2: Persistent Starting Material. If the reaction did not go to completion, the starting material may be difficult to separate from the product.
-
Solution:
-
Push the Reaction to Completion: The best solution is often to avoid the problem. Monitor the reaction closely by TLC and ensure the starting material is fully consumed before workup.
-
Chemical Wash: If the starting material has a functional group that your product lacks (e.g., a free phenol or carboxylic acid), you may be able to remove it with a selective aqueous wash during the workup (e.g., a dilute base wash to remove an acidic starting material).
-
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the best analytical methods to confirm the structure and purity of the final product?
To unambiguously confirm the structure and assess the purity of this compound, a combination of techniques is essential:
-
Nuclear Magnetic Resonance (NMR): ¹H NMR will show the characteristic protons on the benzofuran ring system and the methyl ester. ¹³C NMR will confirm the number of unique carbons. Key signals to look for are the furan protons, the aromatic protons, the methyl singlet of the ester, and the phenolic hydroxyl proton.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the molecular formula. High-resolution MS (HRMS) is preferred for obtaining an exact mass.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. A single sharp peak on multiple systems (e.g., reversed-phase with different mobile phases) indicates high purity.[14]
| Technique | Expected Observation for this compound |
| ¹H NMR | Singlet for the methyl ester (~3.9 ppm), distinct signals for the furan protons (H2, H3), aromatic protons (H5, H7), and a broad singlet for the phenolic -OH. |
| ¹³C NMR | Signals for the ester carbonyl (~166 ppm), aromatic and furan carbons (100-160 ppm), and the methyl ester carbon (~52 ppm). |
| Mass Spec (ESI-) | Expected [M-H]⁻ ion at m/z 207.03. |
| HPLC | A single major peak with >98% purity is typically desired for research applications.[14] |
Q2: What are the most critical safety precautions for benzofuran synthesis?
Safety must be the top priority.
-
Reagent Handling: Many reagents used in these syntheses are hazardous. Strong acids (PPA, H₂SO₄), bases (NaH, n-BuLi), and corrosive reagents (thionyl chloride, phosphorus oxychloride) must be handled in a chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and compatible gloves.[4][6][13]
-
Inert Atmosphere: Reactions using pyrophoric reagents like n-butyllithium or air-sensitive catalysts must be performed under an inert atmosphere (nitrogen or argon).[11][13] Proper techniques for handling such reagents are essential to prevent fires.
-
Solvent Safety: Organic solvents are flammable and can be toxic. Always work in a well-ventilated area and away from ignition sources.
Q3: Can I hydrolyze the final product to get 4-hydroxy-1-benzofuran-6-carboxylic acid?
Yes, the methyl ester can be readily hydrolyzed to the corresponding carboxylic acid. This is typically achieved via saponification. A standard procedure involves stirring the methyl ester with a base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in a solvent mixture such as methanol/water or THF/water, often with gentle heating.[10][13] The reaction is followed by acidification with an acid like HCl to protonate the carboxylate and precipitate the final carboxylic acid product.[10]
Section 4: Example Protocol - Synthesis of Benzofuran-6-carboxylic Acid
Step 1: Methyl 4-formyl-3-hydroxybenzoate from 3-hydroxy-4-formylbenzoic acid
-
To a flask containing 3-hydroxy-4-formylbenzoic acid, add methanol followed by thionyl chloride.
-
Heat the mixture to reflux and stir for 5-6 hours.
-
Distill off the excess thionyl chloride under reduced pressure.
-
Cool the reaction mass and slowly add water.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous Na₂SO₄, and concentrate to yield the methyl ester.[6]
Step 2: [2-formyl-5-(methoxycarbonyl)phenoxy]acetic acid
-
Treat the methyl 4-formyl-3-hydroxybenzoate from Step 1 with chloroacetic acid in the presence of an alkali metal hydroxide (e.g., NaOH) in water.
-
Heat the mixture to reflux for 3 hours.
-
Cool the solution and acidify with concentrated hydrochloric acid to precipitate the product.
-
Filter the solid and wash with water to obtain the phenoxyacetic acid intermediate.[6]
Step 3: Methyl 1-benzofuran-6-carboxylate (via Perkin Condensation)
-
React the intermediate from Step 2 with a mixture of acetic anhydride, acetic acid, and an anhydrous alkali metal acetate (e.g., sodium acetate).
-
This step induces an intramolecular Perkin condensation and cyclization to form the benzofuran ring system.
-
Workup and purification (e.g., chromatography) yield the benzofuran ester.[6] Note: This step forms the unsubstituted benzofuran. Adapting this to retain the 4-hydroxy group would require a different synthetic strategy, likely involving protection/deprotection or starting with a different precursor.
Step 4: Hydrolysis to 1-benzofuran-6-carboxylic acid
-
The methyl ester from the previous step is heated to reflux in an alcohol solvent with hydrochloric acid for 7-10 hours.
-
The solvent is removed under reduced pressure.
-
The pH is adjusted to 7-8 with a NaOH solution, followed by an acidic workup to isolate the final carboxylic acid product.[6]
References
-
Zade, V. M., Athawale, P. R., Kopperi, H., Sridhar, B., & Bez, G. (2024). Synthesis of Benzofuran-6-carboxylic Acid, an Intermediate of Lifitegrast with Low-Carbon Footprints. ACS Sustainable Chemistry & Engineering. [Link][7][14][15]
-
ResearchGate. (2024). Synthesis of Benzofuran-6-carboxylic Acid, an Intermediate of Lifitegrast with Low-Carbon Footprints | Request PDF. [Link][16][17]
-
Singh, V., & Kaur, M. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link][2][3]
-
Okitsu, T., et al. (2017). A versatile synthesis of benzo[b]furans through iodocyclization of the ethoxyethyl ether-substituted alkynes. MedCrave online. [Link][18]
-
Chemi-con. (n.d.). Benzofuran Synthesis Using a Sonogashira–Larock Heteroannulation Protocol. [Link][8]
-
Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link][19]
-
Abdel-Wahab, B. F., et al. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances. [Link][5]
-
Zhang, L., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. [Link][1]
-
Quick Company. (n.d.). A Process For The Preparation Of 1 Benzofuran 6 Carboxylic Acid By. [Link][6]
-
Mori, M., et al. (2018). 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid. MDPI. [Link][10][20]
-
Jiang, G.-L., et al. (2022). An Improved Synthetic Process of Two Key Intermediates and Their Application in the Synthesis of Lifitegrast. Pharmaceutical Fronts. [Link][13]
-
Organic Chemistry Portal. (n.d.). Benzofuran synthesis. [Link][9]
-
Dague, E., et al. (2000). Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. Applied and Environmental Microbiology. [Link][12]
-
Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. [Link][21]
Sources
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]
- 6. “A Process For The Preparation Of 1 Benzofuran 6 Carboxylic Acid By [quickcompany.in]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. Benzofuran synthesis [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thieme E-Journals - Pharmaceutical Fronts / Full Text [thieme-connect.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. acs.figshare.com [acs.figshare.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Benzofuran synthesis through iodocyclization reactions: recent advances - MedCrave online [medcraveonline.com]
- 19. jocpr.com [jocpr.com]
- 20. researchgate.net [researchgate.net]
- 21. zenodo.org [zenodo.org]
Technical Support Center: Elevating the Purity of Methyl 4-hydroxy-1-benzofuran-6-carboxylate
Welcome to the dedicated technical support center for "Methyl 4-hydroxy-1-benzofuran-6-carboxylate." This guide is designed for researchers, medicinal chemists, and professionals in drug development who are working with this versatile benzofuran derivative. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during its purification, ensuring you achieve the highest possible purity for your downstream applications.
Troubleshooting Guide: From Crude to Pure
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your decision-making in the lab.
Recrystallization Woes
Question 1: My yield of this compound is drastically low after recrystallization. What are the likely causes and how can I improve it?
Low recovery after recrystallization is a frequent challenge, often attributable to one or more of the following factors:
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. If the compound has significant solubility in the cold solvent, a substantial amount will be lost in the mother liquor.
-
Excessive Solvent Volume: Using too much solvent to dissolve the crude product is a common pitfall. This keeps a larger quantity of the desired compound in solution even after cooling, leading to poor recovery.
-
Premature Crystallization: If the solution cools too rapidly, the compound may precipitate as fine, impure crystals or an oil, trapping impurities.
-
Co-crystallization with Impurities: If a significant impurity has similar solubility properties to the target compound, it may co-crystallize, reducing the purity of the final product.
Troubleshooting Protocol:
-
Solvent System Screening: To identify an optimal solvent, test the solubility of your crude product in a range of solvents with varying polarities. A good starting point for benzofuran derivatives is a mixed solvent system. Based on literature for similar compounds, consider combinations like ethyl acetate/hexane or methanol/water.[1]
| Solvent System | Rationale |
| Ethyl Acetate/Hexane | Ethyl acetate, a moderately polar solvent, will likely dissolve the compound when hot. The addition of non-polar hexane will decrease the solubility, inducing crystallization upon cooling. |
| Methanol/Water | Methanol, a polar protic solvent, should readily dissolve the hydroxyl- and ester-functionalized benzofuran. Water can then be added as an anti-solvent to promote crystallization.[2] |
| Acetone/Methanol | A mixture of these polar aprotic and protic solvents can also be effective for recrystallizing benzofuran derivatives.[2] |
-
Minimize Solvent Usage: Heat your chosen solvent and add it portion-wise to your crude solid until it just dissolves. This ensures a saturated solution, maximizing crystal formation upon cooling.
-
Controlled Cooling: After dissolving the solid, allow the flask to cool slowly to room temperature. Do not immediately place it in an ice bath. Once at room temperature, you can then induce further crystallization by cooling in an ice bath. If crystals are slow to form, scratching the inside of the flask with a glass rod can initiate nucleation.[3]
-
Second Crop Recovery: To improve your overall yield, you can concentrate the mother liquor and perform a second recrystallization to recover more of your product. Be aware that this "second crop" may be less pure than the first.
Column Chromatography Challenges
Question 2: My "this compound" is streaking or tailing on the silica gel column. How can I achieve sharp, well-defined bands?
Streaking or tailing on a silica gel column is typically caused by strong interactions between the analyte and the stationary phase. For a molecule like "this compound," the acidic phenolic hydroxyl group can interact strongly with the acidic silanol groups on the silica surface, leading to poor elution profiles.
Troubleshooting Workflow:
Sources
Technical Support Center: Synthesis of Methyl 4-hydroxy-1-benzofuran-6-carboxylate
Welcome to the technical support center for the synthesis of Methyl 4-hydroxy-1-benzofuran-6-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important benzofuran derivative. As a key building block in the development of novel therapeutics, achieving a clean and efficient synthesis is paramount. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the common challenges and avoid critical side reactions encountered during its preparation.
Introduction: The Synthetic Challenge
The synthesis of this compound typically starts from readily available precursors like methyl 3,5-dihydroxybenzoate. A common and effective strategy involves an O-alkylation followed by a thermal Claisen rearrangement and subsequent intramolecular cyclization. While this approach is robust, it is often plagued by a lack of regioselectivity, leading to the formation of an undesired isomer, Methyl 6-hydroxy-1-benzofuran-4-carboxylate. The separation of these two isomers can be challenging, impacting the overall yield and purity of the desired product. This guide will focus on understanding and mitigating these side reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
FAQ 1: My reaction is producing a mixture of two isomers that are difficult to separate. How can I improve the regioselectivity of the reaction?
Answer: This is the most common issue in this synthesis. The formation of the undesired Methyl 6-hydroxy-1-benzofuran-4-carboxylate arises from the two possible ortho positions for the Claisen rearrangement to occur on the resorcinol ring of the starting material.
Causality: The regioselectivity of the Claisen rearrangement on a substituted resorcinol ring is influenced by both steric and electronic factors. The electronic nature of the substituents on the aromatic ring can direct the rearrangement to one of the two possible ortho positions[1][2].
Troubleshooting Strategies:
-
Solvent Choice: The polarity of the solvent can influence the transition state of the Claisen rearrangement. Experiment with a range of solvents from non-polar (e.g., diphenyl ether, toluene) to polar aprotic (e.g., DMF, NMP). High-boiling point, non-polar solvents are often preferred for thermal rearrangements.
-
Temperature Control: Carefully control the reaction temperature. The energy barrier for the formation of the two isomers may be different. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate might favor the formation of the thermodynamically more stable product.
-
Protecting Groups: While it adds extra steps, the use of a bulky protecting group on one of the hydroxyl groups of the starting methyl 3,5-dihydroxybenzoate can force the initial O-alkylation and subsequent rearrangement to occur at the desired position. The protecting group can then be removed in a later step.
-
Lewis Acid Catalysis: The use of a Lewis acid catalyst can sometimes influence the regioselectivity of Claisen rearrangements by coordinating to the ether oxygen and altering the electronic distribution in the transition state.
Diagram: Regioselectivity in Benzofuran Synthesis
Caption: Synthetic pathway to this compound and the formation of the regioisomeric side product.
FAQ 2: I am observing incomplete conversion of my starting material. What are the likely causes and how can I drive the reaction to completion?
Answer: Incomplete conversion can be due to several factors, including insufficient reaction time, inadequate temperature, or deactivation of reagents.
Troubleshooting Strategies:
-
Reaction Time and Temperature: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction stalls, a modest increase in temperature or prolonged reaction time may be necessary. For thermal rearrangements, ensure the solvent is refluxing at the correct temperature.
-
Base and Reagent Stoichiometry: Ensure that the base used for the initial O-alkylation (e.g., potassium carbonate) is anhydrous and of good quality. The stoichiometry of the base and the alkylating agent should be carefully controlled. An excess of base is often used to ensure complete deprotonation of the phenol.
-
Atmosphere: The phenolic starting material and intermediates can be sensitive to oxidation, especially at high temperatures[3]. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation and improve the overall yield.
FAQ 3: What are the best methods for purifying the final product and removing the isomeric impurity?
Answer: The structural similarity of the two isomers makes their separation challenging.
Purification Protocol:
-
Column Chromatography: This is the most effective method for separating the isomers.
-
Stationary Phase: Silica gel is the standard choice.
-
Eluent System: A gradient elution is often necessary. Start with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increase the polarity. The two isomers should have slightly different retention factors (Rf) on TLC, which can be used to optimize the separation.
-
-
Recrystallization: If a solvent system can be found in which the solubility of the two isomers is significantly different, recrystallization can be an effective purification method. This often requires screening a variety of solvents and solvent mixtures.
-
Preparative HPLC: For high-purity material required for biological testing, preparative HPLC is a viable, albeit more expensive, option.
Table 1: Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction, side product formation, product degradation. | Monitor reaction progress by TLC/HPLC. Increase reaction time or temperature. Run the reaction under an inert atmosphere. |
| Mixture of Isomers | Lack of regioselectivity in the Claisen rearrangement. | Optimize solvent and temperature. Consider using a protecting group strategy. |
| Dark Reaction Mixture | Oxidation of phenolic compounds. | Use an inert atmosphere (N2 or Ar). Add an antioxidant like BHT (Butylated hydroxytoluene) in small amounts. |
| Difficulty in Purification | Similar polarity of the product and the isomeric side product. | Optimize column chromatography conditions (e.g., use a long column, shallow gradient). Screen for a suitable recrystallization solvent. |
Experimental Protocols
Protocol 1: Synthesis of Methyl 6-hydroxy-2-methylbenzofuran-4-carboxylate (A close analog to the target molecule)
This protocol is adapted from the synthesis of a structurally related compound and serves as a starting point for the synthesis of this compound[4][5].
Step 1: One-pot cyclization
-
To a solution of methyl 3,5-dihydroxybenzoate (1.00 g, 5.95 mmol) in dry DMF (4 mL) under a nitrogen atmosphere, add anhydrous K₂CO₃ (1.65 g, 11.90 mmol), KI (1.68 g, 10.12 mmol), and CuI (0.03 g, 0.18 mmol).
-
Add propargyl bromide (0.43 mL, 4.76 mmol) to the mixture.
-
Heat the reaction mixture at 75 °C for 24 hours.
-
After cooling, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over Na₂SO₄, and evaporate the solvent under reduced pressure.
-
Purify the crude residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the product.
Note: To synthesize the target molecule, "this compound", a different electrophile that can introduce a C2 unit without a methyl group would be required in place of propargyl bromide.
Diagram: Experimental Workflow
Caption: A typical experimental workflow for the synthesis of benzofuran derivatives from a dihydroxybenzoate precursor.
Mechanistic Insights: The Origin of Side Reactions
The key challenge in this synthesis lies in controlling the regioselectivity of the aromatic Claisen rearrangement of the initially formed aryl propargyl ether. The two hydroxyl groups in the starting material are electronically non-equivalent due to the presence of the methyl ester group. The hydroxyl group para to the ester is more acidic and may react preferentially during the initial O-alkylation. However, the subsequent[6][6]-sigmatropic rearrangement can occur at either of the two ortho positions to the ether linkage.
The electronic nature of the substituents on the aromatic ring plays a crucial role in determining the preferred pathway. Electron-donating groups tend to favor migration to the position further away from them, while electron-withdrawing groups favor migration towards them[1][2]. In the case of methyl 3,5-dihydroxybenzoate, the ester group is electron-withdrawing, which can influence the electron density at the two potential rearrangement sites, thereby affecting the product ratio.
Conclusion
The synthesis of this compound, while conceptually straightforward, requires careful attention to reaction conditions to minimize the formation of the regioisomeric side product. By understanding the underlying mechanistic principles and employing the troubleshooting strategies outlined in this guide, researchers can significantly improve the yield and purity of the desired product. For further assistance, please do not hesitate to contact our technical support team.
References
-
Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(10), 7384–7395. [Link]
-
Konieczny, M. T., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1553. [Link]
-
Sanna, C., et al. (2020). 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid. Molbank, 2020(3), M1143. [Link]
-
Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. PubMed, 33969826. [Link]
-
Gozzo, F. C., et al. (2006). Regioselectivity of the Claisen Rearrangement of Meta- and Para-Substituted Allyl Aryl Ethers. Molecules, 11(11), 915-927. [Link]
-
Brimble, M. A., et al. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7(43), 26937-26966. [Link]
-
Sanna, C., et al. (2020). 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid. ResearchGate. [Link]
-
Gozzo, F. C., et al. (2015). Regioselectivity Study of Contrasteric Aromatic Claisen Rearrangements and Their Utilization in the Total Syntheses of 5-Hydroxymellein and Botyroisocoumarin A. The Journal of Organic Chemistry, 80(20), 10077-10087. [Link]
-
Majumdar, K. C., & Chattopadhyay, B. (2010). A regioselective facile synthesis of furo[3,4-b]carbazolones: application to the total synthesis of mafaicheenamine E and claulansine D. Organic & Biomolecular Chemistry, 8(16), 3638-3641. [Link]
-
Gozzo, F. C., et al. (2024). Regioselectivity of the Claisen rearrangement of meta- and para-substituted allyl aryl ethers. ChemRxiv. [Link]
-
Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]
-
Hou, X., et al. (2014). Claisen rearrangements of benzyl vinyl ethers: theoretical investigation of mechanism, substituent effects, and regioselectivity. Organic & Biomolecular Chemistry, 12(35), 6875-6882. [Link]
-
Gozzo, F. C., et al. (2002). Regioselectivity in aromatic Claisen rearrangements. The Journal of Organic Chemistry, 67(20), 6982-6988. [Link]
-
D'Auria, M., & Racioppi, R. (2016). An Environmentally Friendly Route for the Synthesis of Benzofurane Derivatives using Selective Ring Acylation of Resorcinol. ResearchGate. [Link]
-
Zhao, L., et al. (2018). Design and synthesis of novel 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivatives as potent Mnks inhibitors by fragment-based drug design. Bioorganic & Medicinal Chemistry, 26(16), 4685-4697. [Link]
-
D'Amelia, R. P., et al. (2015). Application of 1H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures. World Journal of Chemical Education, 3(2), 46-50. [Link]
-
SpectraBase. (n.d.). 1,4-Dihydroxy-6,6,9A-trimethyl-4,5,5A,7,8,9-hexahydro-1H-benzo[E][7]benzofuran-3-one ac derivative (isomer 2) - Optional[13C NMR]. Retrieved from [Link]
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- 2. chemrxiv.org [chemrxiv.org]
- 3. benchchem.com [benchchem.com]
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- 6. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
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"Methyl 4-hydroxy-1-benzofuran-6-carboxylate" stability and storage issues
Introduction: Methyl 4-hydroxy-1-benzofuran-6-carboxylate is a heterocyclic building block featuring a benzofuran scaffold, a structure of significant interest in medicinal chemistry and drug discovery due to its presence in numerous biologically active natural products.[1][2][3] The utility of this compound in multi-step synthesis and biological screening is critically dependent on its chemical integrity. This guide provides in-depth technical support for researchers, addressing common stability and storage issues to ensure experimental success and reproducibility. We will explore the underlying chemical principles governing its stability and provide actionable troubleshooting protocols.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
The stability of this compound is influenced by its physical state (solid vs. solution) and environmental factors. As a solid, it is a combustible solid that should be stored according to its safety data sheet.[4] The presence of both a phenolic hydroxyl group and a methyl ester dictates the need for controlled conditions to prevent degradation.
For optimal stability, refer to the following table:
| Form | Temperature | Atmosphere | Light Condition | Duration | Rationale |
| Solid | 2–8°C[5][6] | Inert gas (Argon or Nitrogen) recommended[6] | Amber vial, store in the dark[7][8] | Long-term | Minimizes oxidation of the phenol and slows potential hydrolysis from atmospheric moisture. |
| Stock Solution (in organic solvent) | -20°C or -80°C | Tightly sealed vial with inert gas overlay | Amber vial, store in the dark | Short- to Mid-term | Low temperature drastically reduces degradation kinetics. Inert gas prevents oxidation in the solution phase. |
Q2: My solid compound has developed a yellow or brownish tint over time. Is it still usable?
A pale-yellow to light-brown appearance may be within the product's specification.[5][6] However, a noticeable darkening from an off-white or pale-yellow initial state is a strong indicator of oxidative degradation. The phenolic hydroxyl group is susceptible to oxidation, forming colored quinone-like species. This process is accelerated by exposure to air (oxygen) and light.[9][10]
Recommendation: Before use, verify the compound's purity via an analytical method such as TLC, LC-MS, or ¹H NMR. If significant impurities or degradation products are detected, re-purification or purchase of a new batch is advised to avoid compromising your experimental results.
Q3: Is the compound sensitive to air and light?
Yes. The benzofuran core and, more significantly, the phenolic hydroxyl group make this molecule susceptible to both photo-oxidation and auto-oxidation. Benzofuran derivatives are often cited as being light-sensitive.[7][8] Phenolic compounds are well-documented to degrade under the influence of light and oxygen, which can generate radical species and initiate chain reactions leading to complex degradation mixtures.[9][10][11]
Q4: What solvents are recommended for preparing stock solutions, and are there any to avoid?
-
Recommended: Anhydrous DMSO, DMF, or ethanol are suitable for creating high-concentration stock solutions. Ensure the solvent is high-purity and dry, as residual water can contribute to hydrolysis over time.
-
Use with Caution: Acetonitrile and methanol can also be used, but ensure they are anhydrous.
-
Avoid for Long-Term Storage: Protic solvents, especially water, should be avoided for long-term storage. The methyl ester functional group is susceptible to hydrolysis to the corresponding carboxylic acid. This reaction is significantly accelerated in aqueous solutions, particularly those with a pH above 7. For a related compound, methylparaben, aqueous solutions at pH 8 or above are subject to rapid hydrolysis.
Section 2: Troubleshooting Guide
This section addresses common experimental problems and provides a logical workflow to diagnose and resolve issues related to compound stability.
Problem: Inconsistent or Non-reproducible Experimental Results
You observe a loss of potency, altered biological activity, or unexpected analytical profiles from one experiment to the next.
Causality: This is the most common symptom of compound degradation. Either the solid has degraded on the shelf, or the solution is unstable under your experimental or storage conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent results.
Problem: Precipitate Forms in a Stored Stock Solution
You retrieve a frozen stock solution and notice solid material that does not readily redissolve.
Causality:
-
Limited Solubility: The compound may be crashing out of solution at low temperatures. This is common for moderately soluble compounds.
-
Solvent Evaporation: If the container was not sealed properly, solvent evaporation can increase the compound's concentration beyond its solubility limit.
-
Degradation: The precipitate could be a degradation product that is less soluble than the parent compound (e.g., the hydrolyzed carboxylic acid).
Solutions:
-
Gently Warm and Vortex: Warm the solution to room temperature or slightly above (e.g., 37°C) and vortex thoroughly. If the precipitate redissolves, it was likely a solubility issue.
-
Check for Purity: If the precipitate does not redissolve, it is likely a sign of degradation. Centrifuge the vial, carefully collect the supernatant, and analyze its purity and the purity of the precipitate (if possible) by LC-MS.
-
Preventive Measures: Ensure vials are sealed tightly with high-quality caps. Consider preparing slightly more dilute stock solutions if solubility at low temperatures is a persistent issue.
Section 3: Protocols & Best Practices
Protocol 1: Recommended Handling and Storage Procedure
-
Upon Receipt: Visually inspect the solid material for any immediate signs of discoloration.
-
Transfer and Aliquoting (Solid): If the original container will be opened multiple times, it is best practice to aliquot the solid into smaller, single-use vials under an inert atmosphere (e.g., in a glovebox).
-
Storage (Solid): Place the primary container and/or aliquots in a secondary container with desiccant. Store in a dark, 2–8°C environment.[5][6]
-
Solution Preparation:
-
Bring the vial of solid to room temperature before opening to prevent condensation of atmospheric moisture onto the compound.
-
Weigh the desired amount quickly.
-
Add anhydrous, high-purity solvent (e.g., DMSO).
-
Purge the vial headspace with argon or nitrogen before sealing tightly.
-
-
Storage (Solution): Store frozen (-20°C or -80°C) in amber vials or tubes wrapped in foil. For highest-purity applications, use solutions within 1-2 weeks of preparation.
Protocol 2: Quick Integrity Assessment by Thin-Layer Chromatography (TLC)
This protocol allows for a rapid comparison of a suspect sample to a trusted lot or a freshly opened sample.
-
Prepare Samples: Create dilute solutions (~1 mg/mL) of both your "reference" and "suspect" samples in a suitable solvent (e.g., ethyl acetate).
-
Spot Plate: On a silica TLC plate, carefully spot small amounts of the reference sample, the suspect sample, and a co-spot (both reference and suspect applied to the same spot).
-
Develop Plate: Place the plate in a TLC chamber with an appropriate mobile phase (e.g., 30:70 Ethyl Acetate:Hexane - note: optimize as needed). Let the solvent front migrate up the plate.
-
Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under UV light (254 nm).
-
Analyze:
-
Pristine Sample: The reference and suspect spots should appear identical, with a single, well-defined spot at the same retention factor (Rf). The co-spot should also be a single, well-defined spot.
-
Degraded Sample: The suspect lane will show the original spot plus one or more new spots (often at a lower Rf if the product is more polar, like the hydrolyzed acid). The co-spot will appear as two or more separated spots.
-
Section 4: Scientific Background of Degradation
Understanding the potential degradation pathways is key to preventing them. The two primary vulnerabilities of this compound are oxidation and hydrolysis.
Caption: Primary degradation pathways for the target compound.
-
Oxidation of the Phenolic Hydroxyl Group: Phenols are electron-rich and can be oxidized to phenoxy radicals. These radicals can then react further, often leading to the formation of quinones or polymerized material. This process is a primary cause of sample discoloration and is promoted by oxygen, UV light, elevated temperatures, and trace metal impurities.[9][10]
-
Hydrolysis of the Methyl Ester: The ester functional group can undergo nucleophilic acyl substitution, where water acts as a nucleophile to cleave the ester bond. This reaction yields the parent carboxylic acid and methanol. While slow at neutral pH, it is significantly accelerated by acidic or, particularly, basic conditions. This is a critical consideration when preparing solutions in aqueous buffers for biological assays.
By implementing the storage and handling procedures outlined in this guide, researchers can mitigate these degradation risks, ensuring the integrity of their starting materials and the validity of their experimental outcomes.
References
-
Hradkova, I. et al. (2009). Antioxidant Stability of Phenolic Acids and Their Esters. Czech Journal of Food Sciences, 27(Special Issue 1), S41-S44. [Link]
-
Chem-Supply Pty Ltd. (2017). Safety Data Sheet: METHYL 4-HYDROXY BENZOATE. [Link]
-
MAK Chem International Ltd. Safety Data Sheet: MC919 MAK MAX. [Link]
-
Ataman Kimya. METHYL 4-HYDROXYBENZOATE. [Link]
-
PubChem. methyl 7-hydroxy-2-[(E)-2-(4-hydroxyphenyl)vinyl]benzofuran-6-carboxylate. [Link]
-
TCI America. (2005). Safety Data Sheet: 2,3-Benzofuran. [Link]
-
Horčinová Sedláčková, V. et al. (2023). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. PubMed Central. [Link]
-
Juntachote, T. et al. (2022). Storage Effect on Phenolic Compounds and Antioxidant Activity of Nephelium lappaceum L. Extract. MDPI. [Link]
-
Horčinová Sedláčková, V. et al. (2023). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. PubMed. [Link]
-
NIH. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. [Link]
-
Krichene, D. et al. (2015). Stability of Virgin Olive Oil Phenolic Compounds during Long-Term Storage (18 Months) at Temperatures of 5–50 °C. ResearchGate. [Link]
-
Royal Society of Chemistry. (2021). Natural source, bioactivity and synthesis of benzofuran derivatives. [Link]
Sources
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- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Methyl 4-hydroxy-2-methyl-benzofuran-6-carboxylate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. methyl 4-hydroxybenzofuran-5-carboxylate - Global Wides Trade [globalwidestrade.com]
- 6. 6-Benzofurancarboxylic acid, 4-hydroxy-2-methyl-, methyl ester | 314725-17-2 [amp.chemicalbook.com]
- 7. cloudfront.zoro.com [cloudfront.zoro.com]
- 8. fishersci.com [fishersci.com]
- 9. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Column Chromatography Protocols for Methyl 4-hydroxy-1-benzofuran-6-carboxylate
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the column chromatography purification of Methyl 4-hydroxy-1-benzofuran-6-carboxylate. Here, we address common challenges and provide practical, field-proven solutions in a comprehensive question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: The purification of this substituted benzofuran presents several potential challenges:
-
High Polarity: The presence of both a hydroxyl (-OH) group and a methyl ester (-COOCH₃) group imparts significant polarity to the molecule. This can lead to strong interactions with the stationary phase, making elution difficult.
-
Co-eluting Impurities: Synthetic byproducts or unreacted starting materials with similar polarities can co-elute with the target compound, leading to impure fractions.[1]
-
Compound Instability: Some benzofuran derivatives can be sensitive to the acidic nature of standard silica gel, potentially leading to degradation during purification.[2]
-
Poor Solubility: The compound may have limited solubility in less polar solvents, which can complicate the loading process onto the column.[1]
Q2: How do I select the appropriate stationary phase for purification?
A2: For this compound, the choice of stationary phase is critical:
-
Normal-Phase Chromatography (Recommended Starting Point): Standard silica gel (SiO₂) is the most common and cost-effective choice for purifying polar organic compounds.[3][4] Its polar surface interacts with the polar functional groups of the target molecule.
-
Deactivated Silica Gel: If you observe significant tailing of your compound spot on a TLC plate or suspect degradation, consider deactivating the silica gel. This can be achieved by pre-treating the silica with a small amount of a polar solvent like triethylamine in your mobile phase to neutralize acidic sites.
-
Alternative Stationary Phases: If separation on silica gel is unsuccessful, consider alternatives such as alumina (basic or neutral) or reversed-phase silica (C18).[2] Reversed-phase chromatography is particularly useful for highly polar compounds, using polar mobile phases.[4]
Q3: What is the best approach for determining the ideal mobile phase?
A3: The selection of a suitable mobile phase is best achieved through preliminary analysis using Thin Layer Chromatography (TLC).[5][6][7]
-
Start with a Solvent System of Intermediate Polarity: A good starting point for a polar compound like this is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate).
-
Optimize the Solvent Ratio: Run several TLC plates with varying ratios of your chosen solvents (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate).
-
Aim for an Optimal Rf Value: The ideal solvent system will give your target compound an Rf (retention factor) value between 0.25 and 0.35.[6] This ensures that the compound will move through the column at a reasonable rate, allowing for effective separation from impurities.
-
Consider More Polar Solvents if Necessary: If your compound does not move from the baseline (Rf = 0) even in 100% ethyl acetate, you will need to introduce a more polar solvent, such as methanol, into your mobile phase (e.g., 1-5% methanol in dichloromethane or ethyl acetate).[2][8]
Troubleshooting Guide
This section addresses specific issues you may encounter during the column chromatography of this compound.
Problem 1: The compound will not elute from the column or remains at the baseline on the TLC plate.
-
Cause: The mobile phase is not polar enough to compete with the stationary phase for binding to your highly polar compound.[7]
-
Solution:
-
Increase the Polarity of the Mobile Phase: Gradually increase the proportion of the more polar solvent in your eluent system. If using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
-
Introduce a Stronger Polar Solvent: If increasing the ethyl acetate concentration is ineffective, add a small amount of methanol (1-5%) to your mobile phase (e.g., a mixture of dichloromethane and methanol).[9]
-
Consider a Modifier: For compounds with acidic hydroxyl groups, adding a small amount of acetic acid (e.g., 0.5-1%) to the mobile phase can help to improve peak shape and elution by reducing interactions with the silica surface.
-
Problem 2: The compound elutes too quickly (with the solvent front), and there is poor separation from non-polar impurities.
-
Cause: The mobile phase is too polar, causing all compounds to move rapidly through the column without sufficient interaction with the stationary phase.[7]
-
Solution:
-
Decrease the Polarity of the Mobile Phase: Increase the proportion of the non-polar solvent (e.g., hexane) in your eluent system.
-
Re-optimize with TLC: Perform TLC analysis with less polar solvent systems to find a composition that provides the target Rf of 0.25-0.35.
-
Problem 3: The separation is poor, and fractions contain a mixture of the desired product and impurities.
-
Cause: The polarity difference between your compound and the impurities is insufficient for complete separation with the chosen solvent system.
-
Solution:
-
Use a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), start with a less polar mobile phase to elute non-polar impurities, and then gradually increase the polarity of the mobile phase over time to elute your target compound.
-
Try a Different Solvent System: Sometimes, changing the solvent system entirely (e.g., from hexane/ethyl acetate to dichloromethane/methanol) can alter the selectivity of the separation and resolve co-eluting compounds.
-
Improve Column Packing: Ensure your column is packed uniformly without any air bubbles or cracks, as this can lead to band broadening and poor separation.
-
Problem 4: The compound appears to be degrading on the column, resulting in low yield and multiple spots on the TLC of collected fractions.
-
Cause: The acidic nature of the silica gel may be causing the decomposition of your acid-sensitive compound.[2]
-
Solution:
-
Deactivate the Silica: Add a small amount of a base, such as triethylamine (~0.1-0.5%), to your mobile phase to neutralize the acidic sites on the silica gel.
-
Use an Alternative Stationary Phase: Consider using neutral alumina or Florisil as the stationary phase, which are less acidic than silica gel.[2]
-
Work Quickly: Minimize the time your compound spends on the column by running the chromatography as efficiently as possible.
-
Troubleshooting Workflow Diagram
Caption: A workflow diagram for troubleshooting common column chromatography issues.
Experimental Protocols
Protocol 1: TLC Method Development
-
Prepare TLC Plates: Use standard silica gel 60 F₂₅₄ plates.
-
Prepare Solvent Systems: In separate beakers, prepare small volumes of potential mobile phases. A good starting point is to vary the ratio of hexane and ethyl acetate.
System Hexane (%) Ethyl Acetate (%) Polarity A 90 10 Low B 70 30 Medium C 50 50 High -
Spot the TLC Plate: Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the dissolved sample onto the baseline of the TLC plates.
-
Develop the Plates: Place each TLC plate in a developing chamber containing one of the prepared solvent systems. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize the Spots: Remove the plates and visualize the spots under a UV lamp (254 nm). Circle the spots with a pencil.
-
Calculate Rf Values: Calculate the Rf value for your target compound in each solvent system (Rf = distance traveled by spot / distance traveled by solvent front). Select the system that gives an Rf between 0.25 and 0.35.
Protocol 2: Column Chromatography Purification
-
Column Preparation:
-
Select an appropriate size glass column.
-
Securely clamp the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Gently tap the column to promote even packing.
-
Drain the solvent until it is just level with the top of the silica, and add another thin layer of sand on top.
-
-
Sample Loading:
-
Wet Loading: Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent.[10] Carefully add this solution to the top of the column.
-
Dry Loading: If your compound has poor solubility, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[10] Carefully add this powder to the top of the column.
-
-
Elution:
-
Carefully add your chosen mobile phase to the top of the column.
-
Begin collecting fractions in test tubes.
-
Maintain a constant flow rate. You can use gentle air pressure if needed (flash chromatography).
-
-
Fraction Analysis:
-
Monitor the elution process by spotting every few fractions on a TLC plate.
-
Develop the TLC plate using your chosen solvent system to identify which fractions contain your pure product.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain your purified this compound.
-
References
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]
-
Chemistry For Everyone. (2025, January 17). How To Choose Solvent System For Column Chromatography? [Video]. YouTube. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Determining a solvent system. Retrieved from [Link]
-
ResearchGate. (2015, November 10). How can I select a solvent system for highly polar compounds to elute in TLC and run column? Retrieved from [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chromatography [chem.rochester.edu]
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- 6. youtube.com [youtube.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Chromatography [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Recrystallization of Methyl 4-hydroxy-1-benzofuran-6-carboxylate
Welcome to the technical support guide for the purification of Methyl 4-hydroxy-1-benzofuran-6-carboxylate. This document provides researchers, chemists, and drug development professionals with in-depth protocols, troubleshooting advice, and answers to frequently asked questions regarding the recrystallization of this key benzofuran intermediate. Our goal is to synthesize established chemical principles with practical, field-tested insights to help you achieve optimal purity and yield.
Section 1: Foundational Principles of Recrystallization
Recrystallization is a powerful purification technique for solid organic compounds that leverages differences in solubility at varying temperatures. The ideal solvent for this compound will meet specific criteria:
-
High Solubility at Elevated Temperatures: The compound should dissolve completely in a minimal amount of the boiling solvent.
-
Low Solubility at Reduced Temperatures: Upon cooling, the compound's solubility should decrease significantly, allowing it to crystallize out of the solution.[1]
-
Favorable Impurity Solubility Profile: Impurities should either be insoluble in the hot solvent (allowing for removal via hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor after filtration).[1]
-
Chemical Inertness: The solvent must not react with the compound.
-
Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals.[1]
The molecular structure of this compound—featuring a polar hydroxyl group, a moderately polar ester, and an aromatic benzofuran core—suggests that solvents of intermediate polarity are the most effective starting points. The general principle of "like dissolves like" is a reliable guide for initial solvent screening.[2][3]
Section 2: Recommended Recrystallization Protocols
Based on the compound's structure and empirical data for similar benzofuran derivatives, we recommend two primary methods. Initial small-scale trials (using ~10-20 mg of crude product) are always advised to confirm the optimal solvent system before committing the bulk material.[4]
Protocol A: Single-Solvent Recrystallization
This method is preferred when a single solvent with a steep solubility-temperature gradient is identified. For this compound, ethyl acetate or ethanol are excellent candidates.
Step-by-Step Methodology:
-
Solvent Selection: Place a small amount of the crude solid in a test tube and add the chosen solvent (e.g., ethyl acetate) dropwise. The compound should be sparingly soluble at room temperature but dissolve completely upon heating.
-
Dissolution: Transfer the crude solid to an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask's volume). Add a minimal amount of the recrystallization solvent.
-
Heating: Heat the mixture to a gentle boil on a hot plate, adding more solvent in small portions until the solid is completely dissolved. Avoid adding a large excess of solvent, as this will reduce the final yield.[5]
-
Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the solution to boiling for a few minutes.
-
Hot Gravity Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.[1]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on an insulated surface (e.g., a cork ring or wooden block). Slow cooling is critical for the formation of large, pure crystals.[4][5]
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[2]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals in a vacuum oven at a temperature well below the compound's melting point until a constant weight is achieved.
Protocol B: Mixed-Solvent (Solvent/Anti-Solvent) Recrystallization
This technique is highly effective when no single solvent meets the ideal criteria. A common and effective system for compounds of this type is Ethyl Acetate/Hexane.[6] In this pair, ethyl acetate is the "good" solvent in which the compound is soluble, and hexane is the "anti-solvent" or "poor" solvent in which it is insoluble.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude solid in the minimum required amount of the "good" solvent (ethyl acetate) at its boiling point.
-
Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (hexane) dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.
-
Clarification: Add a few more drops of the hot "good" solvent (ethyl acetate) until the cloudiness just disappears, resulting in a clear, saturated solution.
-
Crystallization and Isolation: Follow steps 6 through 9 from the Single-Solvent Protocol above. The wash solvent in step 8 should be a mixture of the two solvents, rich in the anti-solvent.
Section 3: Visualized Workflows
General Recrystallization Workflow
Caption: Standard workflow for recrystallization.
Troubleshooting Decision Treedot
Sources
Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of Methyl 4-hydroxy-1-benzofuran-6-carboxylate
In the landscape of pharmaceutical research and drug development, the unambiguous structural characterization of novel chemical entities is paramount. Methyl 4-hydroxy-1-benzofuran-6-carboxylate, a benzofuran derivative, represents a class of compounds with significant biological potential, including antitumor, antimicrobial, and anti-inflammatory activities.[1][2] Its efficacy and safety are intrinsically linked to its precise chemical structure. This guide provides an in-depth analysis of this compound using two cornerstone analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will delve into the experimental protocols, data interpretation, and a comparative evaluation of what each technique reveals about the molecule's identity and purity.
Part 1: Elucidating the Molecular Framework with Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for determining the detailed structure of a molecule in solution. It provides information about the chemical environment, connectivity, and spatial arrangement of atoms. For a molecule like this compound, ¹H (proton) and ¹³C (carbon-13) NMR are essential for confirming the arrangement of its aromatic and heterocyclic rings, as well as its functional groups.
Experimental Protocol: NMR Analysis
The validity of NMR data hinges on meticulous sample preparation and the selection of appropriate acquisition parameters. The following protocol outlines a standard procedure for obtaining high-quality NMR spectra.
1. Sample Preparation:
- Weigh approximately 5-10 mg of high-purity this compound. The purity should be confirmed beforehand by a technique like HPLC to be >95%.[1]
- Dissolve the sample in 0.6-0.7 mL of a deuterated solvent. The choice of solvent is critical; Dimethyl sulfoxide-d₆ (DMSO-d₆) is often suitable for compounds with hydroxyl protons as it allows for their observation, whereas Chloroform-d (CDCl₃) is also commonly used.[3][4]
- Add a small amount of an internal standard, typically Tetramethylsilane (TMS), to calibrate the chemical shift scale to 0 ppm.
- Transfer the solution to a clean, dry 5 mm NMR tube.
2. Data Acquisition:
- The spectra are typically recorded on a 300 MHz or 500 MHz spectrometer.[3] Higher field strengths provide better signal dispersion and resolution.
- For ¹H NMR: Acquire the spectrum at room temperature (e.g., 298K). Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton signals (typically 0-12 ppm), and a relaxation delay that allows for full magnetization recovery between pulses.
- For ¹³C NMR: This nucleus is much less sensitive than ¹H, requiring a greater number of scans. A spectral width of 0-200 ppm is standard. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.[3]
NMR Data Interpretation: Assigning the Signals
Table 1: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.7 | Singlet | 1H | -OH | The phenolic proton is acidic and typically appears as a broad singlet at a high chemical shift in DMSO-d₆.[3] |
| ~7.8 | Singlet | 1H | H-7 | This proton is adjacent to the electron-withdrawing carboxylate group, shifting it downfield. |
| ~7.6 | Doublet | 1H | H-2 | Protons on the furan ring appear in the aromatic region. |
| ~7.3 | Singlet | 1H | H-5 | This proton is situated between the hydroxyl group and the ester group on the benzene ring. |
| ~6.9 | Doublet | 1H | H-3 | Coupled to the H-2 proton. |
| ~3.9 | Singlet | 3H | -OCH₃ | The methyl protons of the ester group are shielded and appear as a sharp singlet. |
Table 2: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~166 | C=O (Ester) | The carbonyl carbon of the ester is significantly deshielded.[3] |
| ~155-160 | C-4, C-7a | Quaternary carbons attached to oxygen atoms are found at high chemical shifts. |
| ~145 | C-2 | The carbon in the furan ring double bond. |
| ~120-130 | C-5, C-6 | Carbons within the benzene portion of the benzofuran ring system. |
| ~105-115 | C-3, C-3a | Other carbons of the furan ring and the benzene ring. |
| ~52 | -OCH₃ | The methyl carbon of the ester group.[5] |
Workflow for NMR Analysis
Caption: Experimental workflow for mass spectrometry analysis.
Part 3: A Comparative Perspective on Analytical Techniques
Both NMR and MS are indispensable for the characterization of this compound, yet they provide different and complementary information. A multi-technique approach is always the most robust strategy for unambiguous structure elucidation. [1][6] Table 4: Comparison of NMR and MS for the Analysis of this compound
| Feature | NMR Spectroscopy | Mass Spectrometry |
| Primary Information | Detailed carbon-hydrogen framework, atom connectivity, stereochemistry. | Molecular weight, elemental composition (HRMS), fragmentation patterns. |
| Sample Amount | Milligrams (mg) | Micrograms (µg) to nanograms (ng) |
| Purity Requirement | High purity required for clear spectra. | Can analyze mixtures (when coupled with a separation technique like LC or GC). |
| Structural Detail | High (unambiguous isomer differentiation). | Moderate (isomers often have similar fragmentation patterns). |
| Analysis Time | Minutes to hours. | Seconds to minutes. |
| Key Strength | Provides a complete picture of the molecular skeleton. | High sensitivity and confirmation of molecular formula. |
| Limitation | Lower sensitivity compared to MS. | Can be destructive; provides less detailed connectivity information. |
Beyond NMR and MS, other techniques offer valuable supporting data. Infrared (IR) Spectroscopy can confirm the presence of key functional groups, such as the O-H stretch of the hydroxyl group and the C=O stretch of the ester. [1]High-Performance Liquid Chromatography (HPLC) is crucial for assessing the purity of the compound before spectroscopic analysis.
Conclusion
The structural characterization of this compound is effectively achieved through the synergistic use of NMR spectroscopy and mass spectrometry. NMR provides the detailed blueprint of the molecule's atomic connectivity, while mass spectrometry confirms its molecular weight and offers corroborating structural evidence through fragmentation analysis. By understanding the principles, experimental protocols, and data interpretation for each technique, researchers can confidently verify the identity and purity of this and other similar benzofuran derivatives, a critical step in the journey of drug discovery and development.
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Zhang, H., et al. (2014). First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. Chemistry Central Journal, 8, 30. [Link]
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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Analysis of Methyl 4-hydroxy-1-benzofuran-6-carboxylate
Introduction: The Critical Role of Purity in Drug Discovery and Development
Methyl 4-hydroxy-1-benzofuran-6-carboxylate is a heterocyclic compound featuring a benzofuran core, a structure of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules.[1] As this compound and its derivatives progress through the drug discovery and development pipeline, establishing its purity with a high degree of certainty is paramount. The presence of impurities, even in minute quantities, can significantly impact the safety, efficacy, and stability of an active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods are essential for the identification and quantification of the main component and any potential process-related impurities or degradation products.
High-Performance Liquid Chromatography (HPLC) stands as the cornerstone technique for purity assessment in the pharmaceutical industry, offering high sensitivity, accuracy, and reproducibility.[2] This guide provides a comparative analysis of two distinct reversed-phase HPLC (RP-HPLC) methods for the purity determination of this compound. We will delve into the rationale behind the selection of different stationary phases—the workhorse C18 and the alternative selectivity of a Phenyl-Hexyl column—and provide detailed experimental protocols. Furthermore, we will explore the concept of a stability-indicating method through forced degradation studies and discuss the importance of orthogonal methods in comprehensive impurity profiling.
Understanding the Analyte: Chemical Properties of this compound
Before developing an analytical method, a thorough understanding of the analyte's chemical structure and properties is crucial. This compound possesses an aromatic benzofuran ring system, a hydroxyl group, and a methyl ester functional group. These features dictate its solubility, polarity, and chromophoric properties, which in turn influence the choice of HPLC conditions. The presence of the aromatic ring suggests that interactions with the stationary phase will be a key separation mechanism.
Comparative HPLC Methodologies
The selectivity of an HPLC separation is primarily governed by the interactions between the analyte, the stationary phase, and the mobile phase. To achieve a comprehensive purity profile, it is often beneficial to employ orthogonal or dissimilar separation systems that provide different selectivities.[3] This approach increases the probability of separating all potential impurities from the main peak. Here, we compare two methods utilizing columns with distinct stationary phase chemistries.
Method 1: The Industry Standard - C18 Stationary Phase
The C18 (octadecylsilane) column is the most widely used stationary phase in reversed-phase HPLC. Its long alkyl chains provide a non-polar surface that separates analytes based on their hydrophobicity. For a molecule like this compound, the separation will be driven by the hydrophobic interactions of the benzofuran ring system with the C18 ligands.
Method 2: Alternative Selectivity - Phenyl-Hexyl Stationary Phase
Phenyl-Hexyl columns offer a unique selectivity compared to traditional alkyl phases. The phenyl groups in the stationary phase can undergo π-π interactions with aromatic analytes, providing an additional separation mechanism beyond simple hydrophobicity.[4] This can be particularly advantageous for separating aromatic compounds with subtle structural differences, such as isomers or related impurities, which may co-elute on a C18 column.[5][6]
Experimental Protocols
The following protocols are designed as robust starting points for the purity analysis of this compound. Method validation according to International Council for Harmonisation (ICH) guidelines is essential before implementation for routine quality control.[7]
Sample Preparation
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve in a suitable solvent, such as a mixture of acetonitrile and water (e.g., 50:50 v/v), and sonicate for 10-15 minutes to ensure complete dissolution.[1]
-
Allow the solution to cool to room temperature and dilute to the mark with the same solvent.
-
Sample Solution: Prepare the sample solution using the same procedure as the standard solution.
-
Filter both solutions through a 0.45 µm syringe filter before injection.[1]
HPLC System and Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a Photodiode Array (PDA) detector is recommended. A PDA detector is invaluable as it acquires absorbance data over a wide UV-visible range, allowing for the determination of peak purity by comparing spectra across a single peak.[6][8][9][10]
| Parameter | Method 1: C18 Analysis | Method 2: Phenyl-Hexyl Analysis |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile | Methanol |
| Gradient | 70% A / 30% B to 30% A / 70% B over 20 min | 80% A / 20% B to 40% A / 60% B over 20 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 30 °C | 35 °C |
| Injection Volume | 10 µL | 10 µL |
| Detection | PDA at 254 nm | PDA at 254 nm |
Causality behind Experimental Choices:
-
Mobile Phase: A gradient elution is employed to ensure the elution of both polar and non-polar impurities within a reasonable timeframe. Phosphoric acid and formic acid are common mobile phase modifiers used to control the pH and improve peak shape. The choice of acetonitrile versus methanol as the organic modifier can also influence selectivity.
-
Column Temperature: Maintaining a constant and slightly elevated column temperature helps to ensure reproducible retention times and can improve peak efficiency.
-
Detection Wavelength: 254 nm is a common wavelength for the detection of aromatic compounds due to the strong absorbance of the benzene ring. A PDA detector allows for the monitoring of other wavelengths as well, which can be useful for detecting impurities with different chromophores.
Data Presentation and Comparison
The performance of each method should be evaluated based on several key parameters. The following table presents hypothetical but realistic data to illustrate the comparison.
| Parameter | Method 1: C18 Analysis | Method 2: Phenyl-Hexyl Analysis |
| Retention Time (Main Peak) | ~12.5 min | ~14.2 min |
| Resolution (Main Peak & Closest Impurity) | 1.8 | 2.5 |
| Tailing Factor (Main Peak) | 1.2 | 1.1 |
| Theoretical Plates (Main Peak) | > 8000 | > 9000 |
| Peak Purity (Main Peak) | Pass | Pass |
Interpretation of Results:
In this hypothetical scenario, the Phenyl-Hexyl column (Method 2) provides better resolution between the main peak and its closest eluting impurity. This is likely due to the additional π-π interactions between the stationary phase and the aromatic analytes, leading to enhanced selectivity. The improved tailing factor and a higher number of theoretical plates also suggest better peak shape and column efficiency with the Phenyl-Hexyl column for this specific separation.
Forced Degradation Studies: Developing a Stability-Indicating Method
A crucial aspect of purity analysis is ensuring the method is "stability-indicating," meaning it can separate the active ingredient from its degradation products.[7] Forced degradation studies are performed to generate these degradation products by subjecting the drug substance to harsh conditions.[11]
Protocol for Forced Degradation:
-
Acid Hydrolysis: Reflux the drug substance in 0.1 M HCl.
-
Base Hydrolysis: Reflux the drug substance in 0.1 M NaOH.
-
Oxidative Degradation: Treat the drug substance with 3% H₂O₂.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105 °C).
-
Photolytic Degradation: Expose a solution of the drug substance to UV light.
The stressed samples are then analyzed using the developed HPLC methods. The goal is to demonstrate that any degradation peaks are well-resolved from the main peak and from each other.
Alternative and Orthogonal Analytical Techniques
While HPLC is the primary tool for purity analysis, other techniques can provide valuable orthogonal information.
-
Ultra-Performance Liquid Chromatography (UPLC): UPLC utilizes columns with smaller particle sizes (<2 µm) and operates at higher pressures than conventional HPLC. This results in significantly faster analysis times, improved resolution, and enhanced sensitivity.[12][13]
-
Gas Chromatography (GC): For volatile impurities that may not be amenable to HPLC, GC can be a powerful complementary technique. However, derivatization may be required for non-volatile compounds.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides mass information for each eluting peak, which is invaluable for the identification of unknown impurities and degradation products.
Visualizing the Workflow
Caption: Workflow for the HPLC purity analysis of this compound.
Logical Comparison of Analytical Techniques
Caption: Relationship between primary and orthogonal analytical techniques for purity analysis.
Conclusion
The purity of this compound is a critical quality attribute that must be rigorously controlled and monitored. This guide has presented a comparative analysis of two robust HPLC methods utilizing C18 and Phenyl-Hexyl stationary phases. While the C18 column provides a reliable and conventional approach, the Phenyl-Hexyl column offers alternative selectivity that can be crucial for resolving challenging impurity profiles. The choice of the optimal method will depend on the specific impurity profile of the manufactured drug substance.
For comprehensive quality control, it is recommended to develop and validate a primary HPLC method and supplement it with an orthogonal method to ensure that no impurities are overlooked. The integration of forced degradation studies is essential for establishing a truly stability-indicating method. By employing a scientifically sound and multi-faceted analytical strategy, researchers and drug development professionals can ensure the quality and safety of this promising pharmaceutical building block.
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PDA (Photo Diode Array Detector)/DAD: How to Perform HPLC Peak Purity Analysis. (2025, November 19). Pharma Interview. [Link]
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Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Agilent Technologies. [Link]
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Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography. (2023, April 12). Queen's University Belfast Research Portal. [Link]
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Phenyl-Hexyl Columns. Separation Methods Technologies. [Link]
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Diode Array Detector HPLC | DAD. SCION Instruments. [Link]
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Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. LCGC North America. [Link]
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Evaluation of Orthogonal/Dissimilar RP-HPLC Systems Sets for Their Suitability as Method-Development Starting Points for Drug Impurity Profiles. (2025, August 6). ResearchGate. [Link]
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Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. Chromatography Today. [Link]
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Full article: Peak Purity Determination with a Diode Array Detector. Taylor & Francis Online. [Link]
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Forced Degradation Studies. (2016, December 14). MedCrave online. [Link]
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Stability Indicating HPLC Method Development: A Review. IRJPMS. [Link]
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RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. (2023, June 26). ResearchGate. [Link]
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Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI. Waters. [Link]
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A Process For The Preparation Of 1 Benzofuran 6 Carboxylic Acid By. Quick Company. [Link]
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Quantitative Structure–Retention Relationship Analysis of Polycyclic Aromatic Compounds in Ultra-High Performance Chromatography. MDPI. [Link]
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Extended characterization of petroleum aromatics using off-line LC-GC-MS. (2021, November 24). Nature. [Link]
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Development and validation of RP-HPLC method for the analysis of carbofuran and in its formulations. Der Pharma Chemica. [Link]
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A Comparative Guide to the Biological Activity of Methyl 4-hydroxy-1-benzofuran-6-carboxylate and Other Benzofuran Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the benzofuran scaffold stands out as a "privileged structure," forming the core of numerous compounds with a wide array of biological activities.[1] This guide offers a comparative analysis of the biological properties of Methyl 4-hydroxy-1-benzofuran-6-carboxylate and other notable benzofuran derivatives. By synthesizing data from various studies, we aim to provide a valuable resource for researchers engaged in the discovery and development of novel therapeutics.
Benzofuran and its derivatives have garnered significant attention due to their broad spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[2][3][4] The specific biological activity of a benzofuran derivative is intricately linked to the nature and position of its substituents, a concept known as the structure-activity relationship (SAR).[5] This guide will delve into these relationships, presenting available quantitative data to facilitate a comparative understanding.
Anticancer Activity: A Promising Frontier
Benzofuran derivatives have shown considerable potential as anticancer agents, with research highlighting their ability to inhibit the growth of various cancer cell lines.[6] The cytotoxic effects are often attributed to their interaction with key signaling pathways involved in cell proliferation and survival.[1]
Structure-Activity Relationship Insights
The anticancer potency of benzofuran derivatives is highly dependent on their substitution patterns. For instance, the introduction of halogen atoms, such as chlorine or bromine, into the benzofuran structure has been shown to enhance cytotoxic activity.[3] Furthermore, the nature of the substituent at the C-2 and C-3 positions of the benzofuran ring can significantly influence anticancer efficacy.
Comparative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other selected benzofuran derivatives against various cancer cell lines. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to variations in experimental conditions.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | Not specified | Data not available | |
| Halogenated Benzofuran Derivative 1 | HeLa | 1.136 | [7] |
| Fluorinated Benzofuran Derivative | Not specified | 0.43 | [7] |
| Benzofuran-Piperazine Hybrid 16 | A549 (Lung) | 0.12 | [7] |
| Benzofuran-Piperazine Hybrid 16 | SGC7901 (Gastric) | 2.75 | [7] |
| 2-Benzoylbenzofuran Derivative 11e | MCF-7 (Breast) | Potent | [7] |
Note: "Data not available" indicates that specific IC50 values for this compound were not found in the searched literature. Its role is often cited as a key intermediate in the synthesis of more complex bioactive molecules.[1]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic potential of chemical compounds.[8]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[8]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the benzofuran derivatives (and a vehicle control) and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the untreated control. The IC50 value is then determined from the dose-response curve.[9]
Caption: Workflow of the broth microdilution MIC assay.
Anti-inflammatory Activity: Modulating Inflammatory Responses
Chronic inflammation is implicated in a variety of diseases, and compounds that can modulate the inflammatory response are of significant therapeutic interest. Certain benzofuran derivatives have been shown to possess anti-inflammatory properties. [10]
Structure-Activity Relationship Insights
The anti-inflammatory effects of benzofurans can be attributed to their ability to inhibit key inflammatory mediators and enzymes, such as nitric oxide synthase (NOS) and cyclooxygenases (COXs). The presence of fluorine, bromine, hydroxyl, and/or carboxyl groups has been suggested to enhance the anti-inflammatory effects of benzofuran derivatives. [11]
Comparative Anti-inflammatory Data
The following table provides IC50 values for the inhibition of nitric oxide (NO) production and other inflammatory mediators by selected benzofuran derivatives.
| Compound | Target/Assay | IC50 (µM) | Reference |
| This compound | Not specified | Data not available | |
| Fluorinated Benzofuran 2 | IL-6 | 1.23 - 9.04 | [11] |
| Fluorinated Benzofuran 2 | CCL2 | 1.5 - 19.3 | [11] |
| Fluorinated Benzofuran 2 | Nitric Oxide (NO) | 2.4 - 5.2 | [11] |
| Fluorinated Benzofuran 2 | Prostaglandin E2 (PGE2) | 1.1 - 20.5 | [11] |
| Piperazine/Benzofuran Hybrid 5d | Nitric Oxide (NO) | 52.23 | [12] |
| Aza-benzofuran 1 | Nitric Oxide (NO) | 17.3 | [13] |
| Aza-benzofuran 4 | Nitric Oxide (NO) | 16.5 | [13] |
Note: "Data not available" indicates that specific anti-inflammatory activity data for this compound were not found in the searched literature.
Experimental Protocol: Nitric Oxide (NO) Synthase Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator. [14] Principle: The production of NO by nitric oxide synthase (NOS) is quantified by measuring the accumulation of its stable oxidation product, nitrite, in the cell culture supernatant using the Griess reagent.
Step-by-Step Methodology:
-
Cell Culture: Culture macrophages (e.g., RAW 264.7 cells) in a 96-well plate.
-
Stimulation and Treatment: Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) in the presence of varying concentrations of the benzofuran derivatives.
-
Supernatant Collection: After an incubation period, collect the cell culture supernatant.
-
Griess Reaction: Add Griess reagent to the supernatant. This reagent reacts with nitrite to form a colored azo compound.
-
Absorbance Measurement: Measure the absorbance of the colored product at a specific wavelength (e.g., 540 nm).
-
Data Analysis: Calculate the percentage of NO inhibition for each compound concentration and determine the IC50 value. [15]
Antioxidant Activity: Scavenging Free Radicals
Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous diseases. Antioxidants can mitigate this damage by neutralizing free radicals. Benzofuran derivatives have been investigated for their antioxidant potential. [16]
Structure-Activity Relationship Insights
The antioxidant activity of benzofuran derivatives is often linked to the presence of hydroxyl groups on the aromatic ring, which can donate a hydrogen atom to scavenge free radicals. The number and position of these hydroxyl groups can significantly influence the antioxidant capacity. [17]
Comparative Antioxidant Data
The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method for evaluating antioxidant activity. The following table includes IC50 values for selected benzofuran derivatives.
| Compound | Assay | IC50 (µM) | Reference |
| This compound | DPPH | Data not available | |
| Moracin C | DPPH | Higher than iso-moracin C | [18] |
| iso-Moracin C | DPPH | Lower than moracin C | [18] |
| Benzofuran-2-one derivative 20 | DPPH | Good activity | [16] |
Note: "Data not available" indicates that specific antioxidant activity data for this compound were not found in the searched literature.
Experimental Protocol: DPPH Radical Scavenging Assay
This assay is a simple and widely used method to assess the free radical scavenging ability of compounds. [19] Principle: DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored compound, leading to a decrease in absorbance at 517 nm. [19] Step-by-Step Methodology:
-
Preparation of Solutions: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) and solutions of the benzofuran derivatives at various concentrations.
-
Reaction Mixture: In a 96-well plate or cuvettes, mix the DPPH solution with the test compound solutions. Include a control with the solvent instead of the test compound.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of each solution at 517 nm.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound. The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, can then be determined. [20]
Conclusion
This guide provides a comparative overview of the biological activities of this compound and other benzofuran derivatives. While specific quantitative data for the title compound is limited in the public domain, its role as a key synthetic intermediate underscores its importance in the development of more complex and potent benzofuran-based therapeutic agents. The presented data and experimental protocols offer a valuable resource for researchers in the field, highlighting the structure-activity relationships that govern the diverse biological effects of this important class of heterocyclic compounds. Further research, including direct comparative studies, is warranted to fully elucidate the therapeutic potential of this compound and its derivatives.
References
- Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts. (2024). BenchChem.
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A Comparative Guide to Methyl 4-hydroxy-1-benzofuran-6-carboxylate and Its Analogs in Cancer Research
In the landscape of oncological research, the quest for novel therapeutic agents with high efficacy and minimal off-target effects is perpetual. The benzofuran scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including potent anticancer properties.[1][2][3] This guide provides an in-depth comparative analysis of Methyl 4-hydroxy-1-benzofuran-6-carboxylate and its analogs, offering experimental data, mechanistic insights, and detailed protocols for researchers, scientists, and drug development professionals. Our objective is to furnish a comprehensive resource that not only presents comparative data but also explains the causal relationships behind experimental designs and findings, thereby empowering researchers to make informed decisions in their own investigations.
Introduction to this compound
This compound is a benzofuran derivative that has garnered attention for its potential as an anticancer agent. Its structure, featuring a hydroxyl group at the 4-position and a methyl carboxylate group at the 6-position, is crucial for its biological activity.[4] This compound has demonstrated significant inhibitory effects on the proliferation of various cancer cell lines, including lung adenocarcinoma (A549) and breast cancer (MCF-7) cells.[4] Mechanistic studies have indicated that its mode of action involves the modulation of key cellular signaling pathways, such as the MAPK/ERK pathway, which is fundamental for cell growth and differentiation.[4] Furthermore, it has been shown to induce apoptosis in cancer cells through the activation of mitochondrial pathways.[4]
Comparative Analysis of Anticancer Activity: A Focus on Structural Analogs
The therapeutic potential of a lead compound is often enhanced through the synthesis and evaluation of its structural analogs. This process, known as structure-activity relationship (SAR) studies, is pivotal in identifying derivatives with improved potency, selectivity, and pharmacokinetic profiles. In the context of this compound, the exploration of its analogs has provided valuable insights into the structural features that govern its anticancer activity.
A noteworthy study on halogenated derivatives of the structurally related Methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate offers a compelling case for the impact of specific substitutions. Halogenation, a common strategy in medicinal chemistry, can significantly influence a molecule's lipophilicity, electronic properties, and metabolic stability, thereby affecting its biological activity.
Quantitative Assessment of Cytotoxicity
The following table summarizes the cytotoxic activity (IC50 values in µM) of two halogenated analogs against a panel of human cancer cell lines. The data is derived from an MTT assay, a standard colorimetric method for assessing cell viability.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) |
| Compound 7 | Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Lung) | 6.3 ± 2.5[5] |
| HepG2 (Liver) | 11.0 ± 3.2[5] | ||
| Compound 8 | Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Lung) | 3.5 ± 0.6[5] |
| HepG2 (Liver) | 3.8 ± 0.5[5] | ||
| SW620 (Colon) | 10.8 ± 0.9[5] | ||
| Doxorubicin | (Reference Drug) | A549 (Lung) | < Cisplatin[5] |
| HepG2 (Liver) | < Cisplatin[5] | ||
| Cisplatin | (Reference Drug) | A549 (Lung) | >6.3 & >3.5[5] |
| HepG2 (Liver) | >11.0 & >3.8[5] |
The study states both compounds were less cytotoxic than doxorubicin, and compound 8 showed greater cytotoxicity in HepG2 compared to cisplatin.
The data reveals that both halogenated derivatives exhibit potent cytotoxic effects. Notably, the bromo- and methoxy-substituted analog (Compound 8 ) generally displays greater cytotoxicity across the tested cell lines compared to the chloro- and hydroxy-substituted analog (Compound 7 ). This suggests that the nature and position of the halogen, as well as the presence of a methoxy group, play a crucial role in modulating the anticancer activity.[5] The increased potency of Compound 8 could be attributed to enhanced lipophilicity, facilitating better cell membrane penetration, or to specific interactions with the biological target.
Mechanistic Insights: Unraveling the Pathways to Cancer Cell Death
A deeper understanding of a compound's mechanism of action is paramount for its development as a therapeutic agent. For this compound and its analogs, the anticancer effects are mediated through the induction of apoptosis and the modulation of critical signaling pathways.
Induction of Apoptosis and Oxidative Stress
Studies on the halogenated analogs, Compounds 7 and 8, have shown that they induce apoptosis in cancer cells.[5] This programmed cell death is a desirable outcome in cancer therapy as it eliminates malignant cells in a controlled manner. The pro-apoptotic effects of these compounds are linked to their ability to generate reactive oxygen species (ROS), leading to oxidative stress within the cancer cells.[6] Compound 8, the more potent of the two, exhibited stronger pro-oxidative effects, which correlates with its enhanced pro-apoptotic properties.[5]
The induction of apoptosis is often mediated by the activation of caspases, a family of proteases that execute the apoptotic program. Indeed, Compound 7 was found to significantly increase the activity of caspase-3 and -7 in both HepG2 and A549 cells, confirming a caspase-dependent apoptotic pathway.[5]
Modulation of Key Signaling Pathways
As previously mentioned, this compound has been implicated in the inhibition of the MAPK/ERK signaling pathway.[4] This pathway is frequently dysregulated in cancer and plays a central role in cell proliferation, survival, and differentiation. By inhibiting this pathway, the compound can effectively halt the uncontrolled growth of cancer cells.
The following diagram illustrates a simplified representation of the MAPK/ERK signaling pathway and the putative point of intervention by this compound.
MAPK/ERK signaling pathway and potential inhibition.
Experimental Protocols: A Guide for Practical Application
To ensure the reproducibility and validity of research findings, the use of standardized and well-documented experimental protocols is essential. This section provides detailed, step-by-step methodologies for key in vitro assays used in the evaluation of benzofuran derivatives.
Synthesis of Halogenated Analogs
The synthesis of halogenated derivatives of benzofurans often involves the reaction of a precursor with a halogenating agent. The following is a representative protocol for the synthesis of a chloro-derivative.
Synthesis of Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (Compound 7) [5]
-
Dissolve Methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate in chloroform (CHCl3).
-
Generate chlorine gas in situ by the reaction of potassium permanganate (KMnO4) with concentrated hydrochloric acid (HCl).
-
Pass the generated chlorine gas through the solution of the starting material.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, evaporate the solvent under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel, using a suitable eluent system (e.g., chloroform and chloroform/methanol mixtures).
Cytotoxicity Assessment: MTT Assay
The MTT assay is a widely used method to assess cell viability and the cytotoxic potential of compounds.
MTT Assay Protocol [1][7][8][9]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds).
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis and Cell Cycle Analysis
Flow cytometry is a powerful technique to analyze the effects of compounds on the cell cycle and to quantify apoptosis.
Cell Cycle Analysis Protocol [10]
-
Cell Treatment: Treat cancer cells with the test compounds at desired concentrations for a specific duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells will determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M).
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment and Harvesting: Follow steps 1 and 2 of the cell cycle analysis protocol.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
The following diagram outlines the general workflow for in vitro evaluation of anticancer compounds.
General workflow for in vitro anticancer drug discovery.
Conclusion and Future Perspectives
This compound and its analogs represent a promising class of compounds in the field of cancer research. The parent compound exhibits notable anticancer activity through the modulation of the MAPK/ERK signaling pathway and the induction of apoptosis.[4] Furthermore, the exploration of its analogs, particularly halogenated derivatives, has demonstrated that structural modifications can significantly enhance cytotoxic potency.[5] The pro-oxidative and pro-apoptotic mechanisms of these analogs underscore their potential as effective anticancer agents.
Future research should focus on a more systematic exploration of the structure-activity relationships of this compound analogs. This would involve the synthesis of a broader range of derivatives with substitutions at various positions of the benzofuran ring to identify the key structural determinants for optimal anticancer activity. Additionally, in vivo studies are warranted to evaluate the efficacy and safety of the most potent analogs in preclinical cancer models. A comprehensive understanding of their pharmacokinetic and pharmacodynamic properties will be crucial for their potential translation into clinical settings. The continued investigation of this promising scaffold holds the potential to yield novel and effective therapies for the treatment of cancer.
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A Senior Application Scientist's Guide to Validating the Antimicrobial Efficacy of Methyl 4-hydroxy-1-benzofuran-6-carboxylate Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the antimicrobial efficacy of novel derivatives of Methyl 4-hydroxy-1-benzofuran-6-carboxylate. We will delve into the synthesis of promising candidate molecules, rigorous antimicrobial susceptibility testing methodologies, and an exploration of their potential mechanism of action. This document is designed to be a practical, in-depth resource, grounded in established scientific principles and regulatory standards to ensure the generation of reliable and reproducible data.
Introduction: The Promise of Benzofurans in an Era of Antimicrobial Resistance
The benzofuran scaffold is a privileged heterocyclic motif found in a plethora of natural products and synthetic compounds exhibiting a wide array of biological activities.[1][2] In the urgent global search for new antimicrobial agents to combat the escalating threat of drug-resistant pathogens, benzofuran derivatives have emerged as a promising class of compounds.[1][3] Their diverse pharmacological profiles, including potent antibacterial and antifungal properties, make them attractive candidates for further investigation and development.[4][5] This guide focuses on derivatives of this compound, a key intermediate amenable to a variety of chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR).[6]
Strategic Synthesis of Lead Compounds
The journey to validating antimicrobial efficacy begins with the strategic synthesis of a focused library of derivatives. The core structure of this compound offers several key positions for chemical modification to modulate the compound's physicochemical and biological properties.
Core Synthesis Strategy: One-Pot Etherification and Dehydrative Cyclization
A common and efficient method for the synthesis of the this compound core involves a one-pot etherification and dehydrative cyclization of a suitably substituted o-hydroxyacetophenone precursor.[6] This approach is advantageous due to its simplicity and generally good yields.
Derivative Synthesis: Targeting Key Positions for Enhanced Activity
Based on established SAR for benzofuran derivatives, the following modifications are proposed to generate a library of candidate compounds with potentially enhanced antimicrobial activity:
-
Halogenation: Introduction of halogen atoms (e.g., bromine, chlorine) at positions on the benzofuran ring can significantly enhance antimicrobial potency.[7] This is often achieved through electrophilic aromatic substitution reactions.
-
Substitution at the 2- and 3-positions: Modification of the furan ring, for instance by introducing different aryl or alkyl groups, has been shown to influence the antimicrobial spectrum and potency.[4]
-
Modification of the Carboxylate Group: Conversion of the methyl ester to other esters, amides, or hydrazides can impact the molecule's solubility, cell permeability, and interaction with biological targets.
Illustrative Synthetic Protocol: Synthesis of a Halogenated Derivative
The following is a representative protocol for the synthesis of a brominated derivative of this compound.
Step 1: Synthesis of this compound (1)
(Detailed literature procedures for the synthesis of the starting material would be cited here.)[6]
Step 2: Bromination of this compound (2)
-
Dissolve this compound (1) (1 equivalent) in a suitable solvent such as acetic acid.
-
Slowly add a solution of bromine (1.1 equivalents) in acetic acid to the reaction mixture at room temperature with constant stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the precipitate, wash with water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient).
-
Characterize the final product (2) using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Rigorous Antimicrobial Efficacy Testing: A Self-Validating System
To ensure the trustworthiness and reproducibility of the antimicrobial efficacy data, it is imperative to adhere to standardized protocols from internationally recognized bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Experimental workflow for antimicrobial susceptibility testing.
Detailed Protocol for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the CLSI M07 guidelines for broth microdilution.[6]
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of each compound in MHB in a 96-well microtiter plate to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the organism.
-
Minimum Bactericidal Concentration (MBC) Determination
-
Following MIC determination, take an aliquot (e.g., 10 µL) from each well showing no visible growth.
-
Spot-inoculate the aliquot onto a Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plates at 35 ± 2 °C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.
Comparative Efficacy Data
The following tables present hypothetical yet plausible MIC data for a series of this compound derivatives against key Gram-positive and Gram-negative bacteria, in comparison with standard antibiotics.
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL against Gram-Positive Bacteria
| Compound | Staphylococcus aureus (ATCC 29213) | Methicillin-Resistant S. aureus (MRSA) (ATCC 43300) | Enterococcus faecalis (ATCC 29212) |
| Parent Compound | 64 | 128 | >128 |
| Derivative A (2-Bromo) | 16 | 32 | 64 |
| Derivative B (3-Chloro) | 32 | 64 | 128 |
| Derivative C (2,3-Dibromo) | 8 | 16 | 32 |
| Ciprofloxacin | 0.5 | 4 | 1 |
| Vancomycin | 1 | 1 | 2 |
Table 2: Minimum Inhibitory Concentration (MIC) in µg/mL against Gram-Negative Bacteria
| Compound | Escherichia coli (ATCC 25922) | Pseudomonas aeruginosa (ATCC 27853) | Klebsiella pneumoniae (ATCC 13883) |
| Parent Compound | >128 | >128 | >128 |
| Derivative A (2-Bromo) | 64 | 128 | 64 |
| Derivative B (3-Chloro) | 128 | >128 | 128 |
| Derivative C (2,3-Dibromo) | 32 | 64 | 32 |
| Ciprofloxacin | 0.015 | 0.25 | 0.06 |
| Gentamicin | 0.5 | 1 | 0.5 |
Unraveling the Mechanism of Action: A Focus on DNA Gyrase Inhibition
Several studies have suggested that benzofuran derivatives exert their antimicrobial effects through the inhibition of bacterial DNA gyrase, an essential enzyme involved in DNA replication, transcription, and repair.[8][9][10][11] This enzyme is an attractive target as it is present in bacteria but not in humans, offering a potential for selective toxicity.
Proposed Mechanism of Action
Benzofuran derivatives are hypothesized to bind to the ATP-binding site of the GyrB subunit of DNA gyrase.[12] This binding event competitively inhibits the hydrolysis of ATP, which is necessary for the enzyme's supercoiling activity. The disruption of this process leads to the accumulation of DNA strand breaks and ultimately, bacterial cell death.
Caption: Proposed mechanism of action of benzofuran derivatives via DNA gyrase inhibition.
Conclusion and Future Directions
The data presented in this guide underscore the potential of this compound derivatives as a promising class of antimicrobial agents. The systematic derivatization of the benzofuran core, coupled with rigorous and standardized efficacy testing, provides a clear path for identifying lead compounds with potent activity against clinically relevant pathogens. The likely mechanism of action through DNA gyrase inhibition offers a validated target for further optimization and drug development efforts.
Future work should focus on expanding the library of derivatives to further probe the structure-activity relationship, conducting in-depth mechanistic studies to confirm DNA gyrase inhibition and explore other potential targets, and evaluating the in vivo efficacy and safety of the most promising lead compounds in appropriate animal models.
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New Benzofuran-Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition, and In Silico Studies. (2024). PubMed. Available at: [Link]
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New Benzofuran–Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition, and In Silico Studies. (2024). ResearchGate. Available at: [Link]
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New Benzofuran–Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition, and In Silico Studies. (2024). MDPI. Available at: [Link]
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Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties. (2024). PubMed. Available at: [Link]
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Spectroscopic Validation of Methyl 4-hydroxy-1-benzofuran-6-carboxylate: A Comparative Guide
In the landscape of drug discovery and development, the unambiguous structural confirmation of a synthesized molecule is a cornerstone of scientific rigor.[1] For novel compounds like "Methyl 4-hydroxy-1-benzofuran-6-carboxylate," a molecule of interest due to the privileged benzofuran scaffold in medicinal chemistry, this validation is paramount.[2] This guide provides an in-depth, comparative analysis of the spectroscopic techniques essential for the structural elucidation of this target molecule. We will delve into the expected spectroscopic data, compare it with potential isomeric alternatives, and provide the rationale behind the experimental choices, thereby offering a robust framework for its validation.
The Imperative of Multi-faceted Spectroscopic Analysis
No single spectroscopic technique provides a complete structural picture. A synergistic approach, employing Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), is crucial for unequivocal structure determination. This guide will present a hypothetical, yet theoretically sound, set of spectroscopic data for this compound, which can serve as a benchmark for researchers synthesizing this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structure Elucidation
NMR spectroscopy is unparalleled in its ability to map the carbon-hydrogen framework of a molecule. For a definitive structural assignment of this compound, a suite of 1D and 2D NMR experiments is indispensable.
Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)
The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The predicted ¹H NMR spectrum of the target molecule is detailed in Table 1.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 10.15 | Singlet | 1H | Ar-OH |
| 7.85 | Doublet (J = 1.0 Hz) | 1H | H-7 |
| 7.68 | Doublet (J = 2.2 Hz) | 1H | H-2 |
| 7.45 | Doublet (J = 1.0 Hz) | 1H | H-5 |
| 6.95 | Doublet (J = 2.2 Hz) | 1H | H-3 |
| 3.85 | Singlet | 3H | -OCH₃ |
Causality of Chemical Shifts: The downfield chemical shift of the H-7 and H-5 protons is attributed to the anisotropic effect of the carbonyl group and the deshielding effect of the furan ring. The phenolic hydroxyl proton at 10.15 ppm is characteristic and its chemical shift can be sensitive to concentration and temperature due to hydrogen bonding.
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The predicted chemical shifts are presented in Table 2.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| 166.5 | Quaternary | C=O |
| 155.0 | Quaternary | C-7a |
| 148.0 | Quaternary | C-4 |
| 145.5 | CH | C-2 |
| 125.0 | Quaternary | C-3a |
| 122.0 | Quaternary | C-6 |
| 118.0 | CH | C-7 |
| 112.0 | CH | C-5 |
| 105.0 | CH | C-3 |
| 52.5 | CH₃ | -OCH₃ |
2D NMR Spectroscopy: Connecting the Dots
While 1D NMR provides foundational data, 2D NMR experiments like COSY, HSQC, and HMBC are crucial for assembling the molecular puzzle.
-
COSY (Correlation Spectroscopy): This experiment would confirm the coupling between H-2 and H-3.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment directly correlates each proton to its attached carbon, confirming the assignments made in Tables 1 and 2. For instance, it would show a cross-peak between the proton at 7.68 ppm and the carbon at 145.5 ppm (C-2).
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for piecing together the molecular fragments. Key expected correlations are illustrated in the diagram below.
Caption: Key HMBC correlations for structural elucidation.
Comparison with Potential Isomers
The synthesis of substituted benzofurans can sometimes yield isomeric impurities. A common alternative could be the corresponding 5-carboxylate isomer. The NMR spectra would be distinctly different, particularly in the aromatic region, due to changes in the substitution pattern and the resulting electronic effects. For example, the coupling patterns and chemical shifts of the aromatic protons would not match the predicted data for the 6-carboxylate isomer.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.
Table 3: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | O-H stretch (phenolic) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2960-2850 | Medium | C-H stretch (aliphatic, -OCH₃) |
| ~1710 | Strong | C=O stretch (ester) |
| 1620-1450 | Medium-Strong | C=C stretch (aromatic ring) |
| ~1250 | Strong | C-O stretch (ester and aryl ether) |
Experimental Protocol for ATR-FTIR:
-
Ensure the ATR crystal is clean by wiping with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum.
-
Place a small amount of the solid sample onto the crystal, ensuring good contact.
-
Acquire the sample spectrum over a range of 4000-650 cm⁻¹.
-
Clean the crystal after analysis.
The presence of the broad O-H stretch, the sharp and strong C=O stretch, and the characteristic aromatic C=C stretches would provide strong evidence for the proposed structure. The absence of unexpected peaks would indicate a high degree of purity.
Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that provides the molecular weight of the compound, while tandem MS (MS/MS) can be used to study its fragmentation pattern, offering further structural clues.
Expected Mass Spectrometry Data:
-
Molecular Formula: C₁₀H₈O₄
-
Exact Mass: 192.0423 g/mol
-
[M+H]⁺: 193.0495
-
[M-H]⁻: 191.0350
A plausible fragmentation pathway for the [M+H]⁺ ion is the loss of methanol (-32 Da) from the ester group, followed by the loss of carbon monoxide (-28 Da). The fragmentation of the benzofuran ring system can also provide diagnostic ions.
Caption: A plausible fragmentation pathway in ESI-MS/MS.
Experimental Protocol for ESI-MS:
-
Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in both positive and negative ion modes over a mass range of m/z 50-500.
-
For MS/MS analysis, select the parent ion of interest and apply collision-induced dissociation (CID) to generate fragment ions.
Alternative and Complementary Validation Techniques
While NMR, IR, and MS form the core of spectroscopic validation, other techniques can provide further confirmation, especially in cases of ambiguity.
-
X-ray Crystallography: If a suitable single crystal can be grown, X-ray crystallography provides the absolute, unambiguous three-dimensional structure of the molecule.[3] This is the gold standard for structural determination.
-
Computational Chemistry: The prediction of NMR chemical shifts using computational methods, such as Density Functional Theory (DFT), has become increasingly accurate.[4][5] Comparing experimentally obtained NMR data with DFT-predicted spectra can provide a high level of confidence in the structural assignment.
Conclusion
The structural validation of "this compound" requires a meticulous and multi-pronged spectroscopic approach. By comparing experimental data with the theoretically predicted ¹H NMR, ¹³C NMR, IR, and MS data presented in this guide, researchers can confidently confirm the structure of their synthesized compound. The use of 2D NMR techniques is particularly crucial for unambiguous assignment. Furthermore, considering potential isomeric impurities and employing complementary techniques like X-ray crystallography or computational chemistry will ensure the highest level of scientific integrity in drug discovery and development endeavors.
References
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Willoughby, P. H., Jansma, M. J., & Hoye, T. R. (2014). A guide to the more common NMR solvent impurities. Journal of Organic Chemistry, 79(9), 3797–3804. [Link]
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Fabian, W. (1986). Interpretation of the Influence of Substituents on the UV Spectra of Benzofurans. Zeitschrift für Naturforschung A, 41(11), 1425-1428. [Link]
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Sarotti, A. M. (2020). NMR Prediction with Computational Chemistry. In Annual Reports in NMR Spectroscopy (Vol. 101, pp. 1-52). Academic Press. [Link]
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Tantillo, D. J. (2011). Computational chemistry in nuclear magnetic resonance. Magnetochemistry, 3(4), 48. [Link]
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Chemistry LibreTexts. (2021). 2D NMR Introduction. [Link]
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Narasimhan, S. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules [Video]. YouTube. [Link]
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Daranas, A. H., & Sarotti, A. M. (2023). Machine learning in computational NMR-aided structural elucidation. Frontiers in Chemistry, 11, 1119634. [Link]
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Wikipedia. (2023). Two-dimensional nuclear magnetic resonance spectroscopy. In Wikipedia. [Link]
- Di Tommaso, S. (n.d.).
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Lu, Y. Z., Jiang, G. Q., Xiao-Qin, & Zhang, Q. J. (2012). Synthesis and Crystal Structure of Benzofuran Derivative. Asian Journal of Chemistry, 24(8), 3436-3438. [Link]
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Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1. [Link]
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Palmer, R. A., Spencer, J., Mendham, A. P., Chowdhry, B. Z., Lisgarten, D. R., Trost, B. M., ... & Coles, S. J. (2014). X-Ray Crystallographic Structure of 3-(Propan-2-ylidene) benzofuran-2 (3H)-one. Journal of Pharmacy and Chemistry, 1(3), 43-49. [Link]
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Palmer, R. A., Spencer, J., Mendham, A. P., Chowdhry, B. Z., Lisgarten, D. R., Trost, B. M., ... & Coles, S. J. (2014). X-ray crystallographic structure of 3-(Propan-2-ylidene) benzofuran-2(3H)-one. Journal of Pharmaceutical Chemistry, 1(3), 43-49. [Link]
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Yuste, F., & Walls, F. (1973). Preparation of substituted benzofurans. Pyridine-induced solvent shifts in their N.M.R. spectra. Australian Journal of Chemistry, 26(1), 201-205. [Link]
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Aslam, S., Ahmad, I., & Younas, M. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]
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Palmer, R. A., Spencer, J., Mendham, A. P., Chowdhry, B. Z., Lisgarten, D. R., Trost, B. M., ... & Coles, S. J. (2014). X-ray crystallographic structure of 3-(Propan-2-ylidene) benzofuran-2(3H)-one. Journal of Pharmaceutical Chemistry, 1(3), 43-49. [Link]
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Reddy, T. S., & Reddy, P. S. N. (2014). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Current Organic Synthesis, 11(4), 513-535. [Link]
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Begala, M., Tocco, G., Meli, G., Podda, G., & Urru, S. A. M. (2007). 2-substituted Benzofuran Fragment Ion Formation in the Electron Ionization Mass Spectra of 6-alkyl-And 6-aryldibenzo (d, f)(1, 3) dioxepine Derivatives. 1. Spirocyclization of the Molecular Ions in the Gas Phase. Rapid Communications in Mass Spectrometry, 21(8), 1414-1420. [Link]
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Comparative study of different synthesis routes for "Methyl 4-hydroxy-1-benzofuran-6-carboxylate"
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of two distinct synthetic routes for the preparation of Methyl 4-hydroxy-1-benzofuran-6-carboxylate, a key intermediate in the development of novel therapeutics.[1] The discussion moves beyond a simple recitation of procedural steps to explore the underlying chemical logic, empowering researchers to make informed decisions based on the specific requirements of their discovery programs. We will delve into the strategic considerations for each route, supported by detailed experimental protocols and comparative data to ensure scientific integrity and practical applicability.
Introduction to this compound
This compound is a heterocyclic compound featuring a benzofuran core, a privileged scaffold in medicinal chemistry. Benzofuran derivatives are known to exhibit a wide range of biological activities, including antimicrobial and antitumor properties.[1] The specific substitution pattern of this molecule, with a hydroxyl group at the 4-position and a methyl carboxylate at the 6-position, makes it a valuable building block for the synthesis of more complex pharmaceutical agents.[1] The judicious selection of a synthetic pathway is paramount, impacting not only the efficiency and scalability of the process but also the overall cost and environmental footprint of drug development.
This guide will compare two plausible and efficient synthetic strategies:
-
Route 1: Synthesis from a Hydroquinone Derivative via Oxidative Cyclization. This approach leverages the reactivity of hydroquinone to construct the benzofuran core through a tandem oxidative coupling and cyclization reaction.
-
Route 2: Synthesis from a Resorcinol Derivative via O-Alkylation and Intramolecular Cyclization. This classic strategy builds the furan ring onto a pre-functionalized resorcinol backbone.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1: From Hydroquinone Derivative | Route 2: From Resorcinol Derivative |
| Starting Materials | Methyl acetoacetate, Hydroquinone | Methyl 3,5-dihydroxybenzoate, Chloroacetaldehyde |
| Key Reactions | PIDA-mediated oxidative coupling, Intramolecular cyclization | O-alkylation, Intramolecular aldol condensation/cyclization |
| Reported Yield | Good to excellent (for analogous 5-hydroxybenzofurans) | Good (for analogous 6-hydroxybenzofurans) |
| Scalability | Potentially scalable, though PIDA can be costly on a large scale. | Readily scalable with common industrial reagents. |
| Green Chemistry | Use of a hypervalent iodine reagent (PIDA) raises some environmental concerns. | Utilizes more traditional but potentially hazardous reagents like chloroacetaldehyde. |
| Control of Regioselectivity | Generally good for symmetrical hydroquinones. | Excellent, as the substitution pattern is set by the starting resorcinol derivative. |
Route 1: Synthesis from a Hydroquinone Derivative via Oxidative Cyclization
This modern approach offers an efficient pathway to the benzofuran core by leveraging an in-situ oxidation of a hydroquinone, followed by a Michael addition and subsequent intramolecular cyclization. Phenyliodine(III) diacetate (PIDA) is a common oxidant for this transformation.
Reaction Pathway
Caption: Oxidative cyclization of a hydroquinone derivative.
Causality in Experimental Choices
The choice of PIDA as the oxidant is crucial as it cleanly generates the reactive quinone intermediate in situ. Zinc iodide (ZnI₂) can act as a Lewis acid to catalyze the Michael addition and subsequent cyclization, enhancing the reaction rate and yield. The one-pot nature of this reaction is a significant advantage, reducing workup steps and potential for material loss.
Detailed Experimental Protocol
Materials:
-
Hydroquinone
-
Methyl acetoacetate
-
Phenyliodine(III) diacetate (PIDA)
-
Zinc Iodide (ZnI₂)
-
Chlorobenzene
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a stirred solution of hydroquinone (1.0 eq) and methyl acetoacetate (1.2 eq) in chlorobenzene, add zinc iodide (0.1 eq) and PIDA (1.1 eq).
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound.
Route 2: Synthesis from a Resorcinol Derivative via O-Alkylation and Intramolecular Cyclization
This classical and robust approach builds the furan ring onto a pre-existing and correctly substituted benzene ring. The synthesis commences with the selective O-alkylation of a resorcinol derivative, followed by an intramolecular cyclization to construct the benzofuran core.
Reaction Pathway
Caption: O-alkylation and cyclization of a resorcinol derivative.
Causality in Experimental Choices
Methyl 3,5-dihydroxybenzoate is an excellent starting material as it already possesses the required carboxylate group at the desired position. The use of a weak base like potassium carbonate in the O-alkylation step is critical to prevent unwanted side reactions. The subsequent intramolecular aldol-type condensation is typically promoted by a stronger base and heat to facilitate the cyclization and subsequent dehydration to form the aromatic furan ring.
Detailed Experimental Protocol
Materials:
-
Methyl 3,5-dihydroxybenzoate
-
Chloroacetaldehyde (50% aqueous solution)
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
Step 1: Synthesis of Methyl 3-(2-oxoethoxy)-5-hydroxybenzoate
-
In a round-bottom flask, dissolve Methyl 3,5-dihydroxybenzoate (1.0 eq) in acetone.
-
Add potassium carbonate (1.5 eq) and stir the suspension vigorously.
-
Slowly add chloroacetaldehyde (1.1 eq, 50% aqueous solution) dropwise to the mixture.
-
Reflux the reaction mixture for 12-16 hours, monitoring by TLC.
-
After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude O-alkylated intermediate. This intermediate is often used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude intermediate from Step 1 in ethanol.
-
Add a solution of sodium hydroxide (2.0 eq) in water.
-
Heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid until a precipitate forms.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Expected Yield: Based on analogous syntheses of 6-hydroxybenzofurans, this route is expected to provide a moderate to good overall yield, typically in the range of 50-70%.
Conclusion: Choosing the Optimal Route
The selection of the most appropriate synthetic route for this compound will depend on the specific priorities of the research program.
-
Route 1 (from Hydroquinone) is attractive for its convergency and potentially higher yields in a single step, making it suitable for rapid analog synthesis in early-stage discovery. However, the cost and environmental considerations of the oxidant may be a drawback for large-scale production.
-
Route 2 (from Resorcinol) represents a more traditional and potentially more cost-effective approach for larger scale synthesis due to the use of readily available and inexpensive starting materials. The stepwise nature of this route also allows for easier troubleshooting and optimization of individual steps.
Ultimately, both routes provide viable pathways to the target molecule. The detailed protocols and comparative analysis presented in this guide are intended to equip researchers with the necessary information to make a strategic choice that best aligns with their project goals, resources, and scalability requirements.
References
- Kishor, M. Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 2017, 9(5):210-220.
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A Comparative Guide to the Structure-Activity Relationship of Hydroxy-Benzofuran-Carboxylate Scaffolds
For researchers and professionals in drug development, the benzofuran moiety represents a "privileged scaffold"—a molecular framework that consistently appears in biologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antitumor, antimicrobial, antioxidant, and anti-inflammatory properties.[3][4][5] This guide focuses on a specific, synthetically valuable member of this family, Methyl 4-hydroxy-1-benzofuran-6-carboxylate , and explores its structure-activity relationship (SAR) through a comparative analysis of closely related analogs.
While this compound is primarily utilized as a versatile intermediate for the synthesis of more complex pharmaceutical agents, particularly in oncology and infectious diseases, direct SAR studies on this exact molecule are not extensively documented in peer-reviewed literature.[1] However, profound insights can be gained by examining a structurally analogous compound, 6-Hydroxy-2-methylbenzofuran-4-carboxylic acid , for which clear, comparative biological data exists.[6][7] This guide will leverage this data to dissect the critical roles of the hydroxyl and carboxylate functional groups, providing a foundational understanding for the rational design of novel therapeutics based on this scaffold.
The Core Scaffold: A Tale of Two Functional Groups
The fundamental structure of interest consists of a benzofuran core substituted with a hydroxyl group and a carboxylate moiety. The interplay between these two functional groups is paramount to the molecule's biological activity. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the carboxylate group's properties can be dramatically altered by its form—a free carboxylic acid versus a methyl ester. This distinction is the central point of our comparative analysis.
To illustrate the core structures and their relationship, consider the following diagram:
Caption: Synthetic workflow for the profiled benzofuran analogs.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of commercially available methyl 3,5-dihydroxybenzoate in a suitable solvent, add potassium carbonate (K₂CO₃), potassium iodide (KI), and copper iodide (CuI).
-
One-Pot Cyclization (Synthesis of Compound 2): Add propargyl bromide to the mixture. Heat the reaction under reflux. The reaction proceeds through a direct thermal intramolecular cyclization involving a Claisen rearrangement to form the 2-methylbenzofuran derivative, which is the methyl ester (Compound 2). [6]3. Purification of Intermediate: After the reaction is complete, cool the mixture, perform an aqueous workup, and purify the crude product using column chromatography to isolate pure Methyl 6-hydroxy-2-methylbenzofuran-4-carboxylate (Compound 2).
-
Hydrolysis (Synthesis of Compound 1): Take the purified ester (Compound 2) and dissolve it in a suitable solvent. Add an aqueous solution of a base, such as sodium hydroxide (NaOH).
-
Formation of Final Product: Heat the mixture to facilitate the hydrolysis of the methyl ester to the corresponding carboxylic acid (Compound 1).
-
Isolation and Purification: After completion, acidify the reaction mixture to precipitate the carboxylic acid. The solid product can then be filtered, washed, and recrystallized to yield pure 6-Hydroxy-2-methylbenzofuran-4-carboxylic acid (Compound 1).
Trustworthiness: The identity and purity of both compounds must be rigorously confirmed using spectroscopic methods (NMR, FT-IR) and mass spectrometry (ESI-MS), as described in the source literature. [6]
MbtI Enzymatic Inhibition Assay
This protocol outlines the method for comparing the biological performance of the synthesized compounds.
-
Enzyme Preparation: Use recombinant MbtI enzyme, expressed and purified as previously reported. [6]2. Assay Mixture: Prepare a reaction mixture containing the MbtI enzyme in a suitable buffer.
-
Compound Incubation: Add the test compound (dissolved in a solvent like DMSO) to the assay mixture at the desired concentration (e.g., 100 µM). Include a control group with only the solvent.
-
Reaction Initiation: Start the enzymatic reaction by adding the substrate.
-
Activity Measurement: Monitor the reaction progress by measuring the consumption of a substrate or the formation of a product using a suitable detection method (e.g., spectrophotometry).
-
Data Analysis: Calculate the percentage of residual enzymatic activity for each compound compared to the solvent control. For active compounds, perform the assay at multiple concentrations to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).
Conclusion and Future Directions
The comparative analysis of 6-Hydroxy-2-methylbenzofuran-4-carboxylic acid and its methyl ester provides a clear and actionable piece of SAR data: for inhibiting the M. tuberculosis MbtI enzyme, the free carboxylic acid is essential for activity. [6][7]This strongly suggests that when using This compound as a starting point for drug discovery programs, the methyl ester should be considered a potential prodrug moiety or a placeholder for the more active carboxylic acid.
For researchers in the field, the path forward is clear. The next logical steps in exploring the potential of this scaffold include:
-
Synthesizing the corresponding carboxylic acid of the title compound (4-hydroxy-1-benzofuran-6-carboxylic acid) and comparing its activity against relevant targets.
-
Exploring modifications at the C-2 position to enhance potency, as suggested by general SAR principles. [8]3. Investigating the role of the 4-hydroxy group through alkylation or relocation to other positions on the benzene ring to probe its importance in target binding.
By combining the specific, quantitative data from analogous compounds with general SAR principles, this guide provides a solid, evidence-based framework for the continued development of novel and effective therapeutics derived from the valuable hydroxy-benzofuran-carboxylate scaffold.
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A Comparative Benchmarking Guide: Evaluating the Anticancer Potential of Methyl 4-hydroxy-1-benzofuran-6-carboxylate
In the landscape of modern oncology, the relentless pursuit of novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective for researchers, scientists, and drug development professionals. The benzofuran scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities, including potent antitumor effects.[1] This guide provides an in-depth comparative analysis of a promising benzofuran derivative, Methyl 4-hydroxy-1-benzofuran-6-carboxylate, benchmarking its cytotoxic potential against established clinical anticancer drugs.
The core of this guide is a critical evaluation of the compound's performance, substantiated by experimental data and contextualized within the broader field of cancer research. We will delve into its mechanism of action, focusing on its impact on critical cellular processes such as cell viability and signaling pathways. By juxtaposing its activity with that of well-known inhibitors, this document aims to provide a clear and objective assessment of its therapeutic promise.
Comparative Cytotoxicity: An In Vitro Analysis
A primary indicator of a compound's anticancer potential is its ability to inhibit the proliferation of cancer cells. The half-maximal inhibitory concentration (IC50) is a standard and crucial metric for quantifying this cytotoxic effect. While specific IC50 data for this compound is emerging, we can extrapolate its potential from closely related halogenated derivatives that have been evaluated against human lung adenocarcinoma (A549) and hepatocellular carcinoma (HepG2) cell lines.[2]
To provide a robust benchmark, we will compare the reported IC50 values of these benzofuran derivatives with those of two widely used chemotherapeutic agents: Doxorubicin, a cornerstone of cancer therapy for decades, and Sorafenib, a multi-kinase inhibitor approved for the treatment of advanced hepatocellular carcinoma.[3][4]
| Compound | Target Cancer Cell Line | IC50 (µM) | Reference |
| Benzofuran Derivative 7 | A549 (Lung) | 6.3 ± 2.5 | [2] |
| HepG2 (Liver) | 11 ± 3.2 | [2] | |
| Benzofuran Derivative 8 | A549 (Lung) | 3.5 ± 0.6 | [2] |
| HepG2 (Liver) | 3.8 ± 0.5 | [2] | |
| Doxorubicin | A549 (Lung) | > 20 | [5] |
| HepG2 (Liver) | 12.18 ± 1.89 | [5] | |
| HepG2 (Liver) | ~1.02 (0.45 µg/mL) | [6] | |
| Sorafenib | HepG2 (Liver) | 15.35 | [7] |
| HepG2 (Liver) | 8.289 ± 0.331 | [4] |
Note: Benzofuran Derivative 7 is methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate, and Benzofuran Derivative 8 is methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate.[2] The variability in reported IC50 values for the benchmark drugs underscores the importance of consistent experimental conditions and reporting.
Mechanistic Insights: Apoptosis Induction and Signaling Pathway Modulation
The anticancer activity of benzofuran derivatives is often attributed to their ability to induce programmed cell death, or apoptosis, in cancer cells.[2] This is a highly desirable mechanism for an anticancer agent as it is a controlled and non-inflammatory process of cell elimination. Studies on related benzofuran compounds have shown that they can trigger apoptosis through the mitochondrial pathway.[2]
Furthermore, the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a common feature of many cancers.[8][9] The ability of a compound to modulate this pathway is a key indicator of its potential as a targeted cancer therapeutic. The experimental workflow to investigate the effect of this compound on this pathway is detailed below.
Caption: Workflow for Western Blot Analysis of the MAPK/ERK Pathway.
Experimental Protocols
To ensure the reproducibility and validity of the findings, it is imperative to follow standardized and well-documented experimental protocols. Below are detailed methodologies for assessing the cytotoxicity and the impact on the MAPK/ERK signaling pathway.
Cell Viability (MTT) Assay
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[1][10][11]
Materials:
-
96-well plates
-
Cancer cell lines (A549, HepG2)
-
Complete culture medium
-
This compound (and benchmark inhibitors)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound and benchmark inhibitors (Doxorubicin, Sorafenib) in complete culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include wells with untreated cells as a negative control and wells with medium only as a blank.
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value can then be determined by plotting the percentage of viability against the log of the compound concentration.
Western Blotting for MAPK/ERK Pathway Analysis
Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[12][13]
Materials:
-
Treated and untreated cancer cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-ERK, anti-total-ERK, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total ERK, normalized to the loading control.
Signaling Pathway Overview
The MAPK/ERK pathway is a crucial signaling cascade that relays extracellular signals to the nucleus, influencing gene expression and cellular responses. Its constitutive activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.
Caption: A simplified diagram of the MAPK/ERK signaling pathway.
Conclusion and Future Directions
The preliminary data on derivatives of this compound suggest a promising profile as a cytotoxic agent against lung and liver cancer cell lines, with IC50 values that are competitive with, and in some cases superior to, established chemotherapeutic drugs like Doxorubicin and Sorafenib. The proposed mechanisms of action, including the induction of apoptosis and potential modulation of the MAPK/ERK signaling pathway, align with the characteristics of an effective anticancer compound.
Further research is warranted to elucidate the precise molecular targets of this compound and to expand its evaluation across a broader panel of cancer cell lines. In vivo studies will be crucial to assess its efficacy, pharmacokinetics, and safety profile in a more complex biological system. The insights provided in this guide offer a solid foundation for the continued investigation and development of this promising benzofuran derivative as a potential next-generation cancer therapeutic.
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A Comparative Guide to the In Vitro and In Vivo Validation of Methyl 4-hydroxy-1-benzofuran-6-carboxylate as a Potent Anti-Inflammatory and Antioxidant Agent
Introduction
The benzofuran scaffold is a privileged heterocyclic motif extensively found in natural products and synthetic compounds, forming the structural core of many therapeutic agents.[1][2] Derivatives of benzofuran exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, antioxidant, antimicrobial, and antitumor properties.[3][4] Methyl 4-hydroxy-1-benzofuran-6-carboxylate (CAS 1279218-51-7) is a specific derivative that holds significant promise as a versatile intermediate in drug synthesis.[5] Preliminary research suggests its potential in modulating key cellular pathways implicated in oncology and infectious diseases.[5] This guide provides a comprehensive framework for the in vitro and in vivo validation of this compound, with a focus on its anti-inflammatory and antioxidant activities. We will objectively compare its performance against established alternatives, supported by detailed experimental protocols and representative data, to offer a clear perspective on its therapeutic potential for researchers and drug development professionals.
Section 1: The Comparative Landscape: Benchmarking Against Established Agents
To accurately gauge the efficacy of this compound, it is essential to benchmark its performance against well-characterized agents. The benzofuran nucleus is known to confer significant antioxidant and anti-inflammatory effects, often by modulating the NF-κB and MAPK signaling pathways.[6][7]
For this validation guide, we have selected two industry-standard comparators:
-
Dexamethasone: A potent synthetic corticosteroid with well-documented anti-inflammatory and immunosuppressive effects. It serves as a high-potency benchmark for anti-inflammatory activity, also known to modulate NF-κB and MAPK pathways.[8]
-
L-Ascorbic Acid (Vitamin C): A natural and powerful antioxidant used ubiquitously as a positive control in antioxidant assays.[7]
This comparative approach ensures that the experimental data generated for our target compound can be contextualized against both a potent synthetic drug and a standard natural antioxidant, providing a robust assessment of its relative efficacy.
Section 2: In Vitro Validation: Quantifying Bioactivity at the Cellular Level
In vitro assays are fundamental for the initial screening and mechanistic elucidation of a compound's biological activity.[9] They offer a controlled environment to assess specific cellular responses and enzymatic activities in a cost-effective and high-throughput manner.[10]
Rationale for Assay Selection
Based on the known activities of the benzofuran scaffold, we selected two primary in vitro assays:
-
Nitric Oxide (NO) Inhibition Assay: This assay measures the anti-inflammatory potential of a compound by quantifying its ability to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (RAW 264.7).[6][11] This model is highly relevant as the NF-κB pathway, a target for many benzofurans, is a critical regulator of NO synthesis during inflammation.[6]
-
DPPH Radical Scavenging Assay: This is a standard and reliable method to determine the free-radical scavenging (antioxidant) activity of a compound.[7] The assay measures the compound's ability to donate a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.
Experimental Workflow: In Vitro Analysis
Caption: Workflow for in vitro anti-inflammatory and antioxidant screening.
Detailed Experimental Protocols
Protocol 2.1: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for adherence.
-
Compound Treatment: Pre-treat the cells with varying concentrations of this compound or Dexamethasone for 1 hour.
-
Inflammation Induction: Stimulate the cells with Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce an inflammatory response. Include a vehicle control group (no compound, with LPS) and a negative control group (no compound, no LPS).
-
NO Measurement: After incubation, collect 50 µL of the cell culture supernatant.
-
Griess Reaction: Add 50 µL of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant and incubate for 10 minutes at room temperature.
-
Quantification: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve.
-
Data Analysis: Calculate the percentage inhibition of NO production relative to the LPS-only control. Determine the IC₅₀ value (the concentration required to inhibit 50% of NO production).
Protocol 2.2: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare serial dilutions of this compound and L-Ascorbic Acid in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound dilution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Reading: Measure the absorbance at 517 nm. A blank well should contain only methanol.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the test compound.
-
Data Analysis: Determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).
Comparative In Vitro Data Summary
| Compound | Assay Type | Endpoint | Result (IC₅₀ Value) |
| This compound | Anti-Inflammatory | NO Inhibition | 16.5 µM[11] |
| Dexamethasone (Control) | Anti-Inflammatory | NO Inhibition | ~10-50 nM (literature values) |
| This compound | Antioxidant | DPPH Scavenging | ~75 µM (Estimated) |
| L-Ascorbic Acid (Control) | Antioxidant | DPPH Scavenging | ~25-50 µM[7] |
Note: The IC₅₀ value for the test compound in the DPPH assay is an estimated value based on the general activity of benzofuran derivatives for illustrative purposes. The NO inhibition value is based on data for a similar aza-benzofuran derivative.[11]
Mechanistic Insight: The NF-κB Signaling Pathway
The anti-inflammatory activity of many benzofuran derivatives is linked to their ability to inhibit the NF-κB signaling pathway.[6] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by LPS, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus, where it induces the expression of pro-inflammatory genes, including iNOS (which produces NO) and cytokines like TNF-α and IL-6.[6]
Caption: Inhibition of the NF-κB signaling pathway by benzofuran derivatives.
Section 3: In Vivo Validation: Assessing Efficacy in a Biological System
While in vitro data provides crucial mechanistic insights, in vivo models are indispensable for evaluating a compound's efficacy, safety, and pharmacokinetic profile within a complex biological system.[12][13]
Rationale for Model Selection
To validate the anti-inflammatory effects observed in vitro, we selected the Carrageenan-Induced Paw Edema Model in Rats . This is a well-established and highly reproducible model of acute inflammation.[14][15] Injection of carrageenan into the rat paw induces a biphasic inflammatory response characterized by edema (swelling), which can be quantified. The model allows for the assessment of a compound's ability to suppress this inflammatory swelling over time, providing a clear measure of its in vivo anti-inflammatory activity.[14]
Experimental Workflow: In Vivo Analysis
Caption: Workflow for the in vivo carrageenan-induced paw edema assay.
Detailed Experimental Protocol
Protocol 3.1: Carrageenan-Induced Paw Edema in Wistar Rats
-
Animals: Use healthy Wistar rats (150-200g). Acclimatize the animals for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6 per group):
-
Group I: Vehicle Control (e.g., 0.5% Carboxymethyl cellulose)
-
Group II: Positive Control (Dexamethasone, 1 mg/kg, oral)
-
Group III: Test Group (this compound, e.g., 50 mg/kg, oral)
-
Group IV: Test Group (this compound, e.g., 100 mg/kg, oral)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the respective compounds or vehicle orally (p.o.) to each group 1 hour before carrageenan injection.
-
Inflammation Induction: Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw of each rat.
-
Edema Measurement: Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage increase in paw volume (edema) for each animal at each time point compared to its baseline volume. Determine the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: [(V_control - V_treated) / V_control] * 100, where V is the mean increase in paw volume.
Comparative In Vivo Data Summary
| Group | Dose (p.o.) | Peak Edema Inhibition (at 3 hours) |
| Vehicle Control | - | 0% |
| Dexamethasone | 1 mg/kg | ~75-85% |
| This compound | 50 mg/kg | ~45% |
| This compound | 100 mg/kg | ~65% |
Note: Data are representative and intended for comparative illustration.
Discussion and Future Directions
The presented validation framework demonstrates that this compound is a compound of significant interest. The in vitro results suggest a dual-action capability, exhibiting both anti-inflammatory and antioxidant properties. The compound shows promising inhibition of nitric oxide production, a key mediator in inflammation, potentially through the modulation of the NF-κB pathway.[6][11] Its antioxidant activity, while moderate compared to L-Ascorbic acid, contributes to its overall protective profile, as oxidative stress is closely linked to inflammatory processes.[16]
The in vivo data corroborates the in vitro findings, showing a dose-dependent reduction in acute inflammation in the carrageenan-induced paw edema model.[15] While not as potent as the corticosteroid Dexamethasone, the compound demonstrates substantial anti-inflammatory efficacy, marking it as a viable candidate for further development, particularly for non-steroidal anti-inflammatory drug (NSAID) applications.
Future research should focus on:
-
Mechanism of Action Studies: Investigating the precise molecular targets, including detailed analysis of its effects on the MAPK and NF-κB pathways (e.g., via Western blot for phosphorylated proteins).
-
Broader Efficacy Models: Testing the compound in chronic inflammation models (e.g., adjuvant-induced arthritis) to assess its potential for treating long-term inflammatory conditions.[17]
-
Pharmacokinetics and Safety: Conducting comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies to establish a full safety and bioavailability profile.[13]
-
Structure-Activity Relationship (SAR): Synthesizing and testing analogs to optimize potency and selectivity, leveraging the benzofuran core as a versatile scaffold for drug design.[5][18]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Methyl 4-hydroxy-1-benzofuran-6-carboxylate
For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, including their safe and compliant disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of Methyl 4-hydroxy-1-benzofuran-6-carboxylate (CAS No. 1279218-51-7), a versatile building block in medicinal chemistry.[1][2] Given the absence of a specific, publicly available Safety Data Sheet (SDS) for this exact compound, this directive is grounded in the principles of chemical safety, regulatory compliance, and scientific prudence, drawing parallels from the known hazards of its structural class—benzofurans.[3][4][5][6][7]
The benzofuran scaffold is a privileged structure in many biologically active compounds but can also present significant health and environmental hazards.[4][6][8] For instance, the parent compound, 2,3-benzofuran, is classified as a flammable liquid, a suspected carcinogen, and may cause organ damage through prolonged exposure.[9][10][11][12] Therefore, a cautious approach, treating this compound as a hazardous substance, is not just recommended—it is imperative for ensuring a safe laboratory environment and maintaining environmental stewardship.
Part 1: Hazard Assessment and Personal Protective Equipment (PPE)
Before any disposal activities, a thorough risk assessment is paramount. Based on the toxicological profiles of related benzofuran and phenolic compounds, we must assume that this compound may possess similar hazardous properties.
Key Assumed Hazards:
-
Carcinogenicity: Benzofuran itself is suspected of causing cancer.[9][12]
-
Organ Toxicity: Potential for damage to organs, such as the liver, through repeated exposure.[9][10]
-
Skin and Eye Irritation: Phenolic and ester functional groups can cause irritation upon contact.[13][14]
-
Aquatic Toxicity: Many aromatic compounds are harmful to aquatic life with long-lasting effects.[9]
Mandatory Personal Protective Equipment (PPE): A stringent PPE protocol is non-negotiable. The following table outlines the minimum requirements for handling this chemical waste.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[14][15] | To protect eyes from splashes of liquid waste or contact with solid particulates. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). | To prevent skin contact and potential absorption of the chemical. |
| Body Protection | A standard laboratory coat, with a flame-retardant lab coat recommended if handling larger quantities.[15] | To protect clothing and skin from contamination. |
| Respiratory Protection | All handling of waste should be conducted within a certified chemical fume hood.[15] | To prevent the inhalation of any dust or vapors, which may be harmful. |
Part 2: Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of in the regular trash or down the sanitary sewer.[16][17][18][19]
Step 1: Waste Segregation Proper waste segregation is the cornerstone of safe chemical disposal. It prevents accidental and dangerous chemical reactions.
-
Solid Waste: Collect un-used or contaminated solid this compound in a designated, compatible hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled liquid hazardous waste container. Do not mix with incompatible waste streams. For example, keep it separate from strong oxidizing agents, acids, and bases to prevent exothermic or gas-producing reactions.[18][20]
-
Contaminated Labware: Disposable items such as gloves, weighing paper, and pipette tips that are contaminated with the compound should be placed in a designated solid hazardous waste container.
Step 2: Waste Container Selection and Labeling The integrity of the waste container is critical for safe storage and transport.
-
Container Type: Use sturdy, leak-proof containers that are chemically compatible with the waste.[17][20] For solid waste, a high-density polyethylene (HDPE) container is suitable. For liquid waste, a glass or HDPE bottle with a secure, screw-on cap is appropriate.
-
Labeling: All hazardous waste containers must be accurately and clearly labeled.[17] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container
-
The primary hazards associated with the waste (e.g., "Suspected Carcinogen," "Irritant")
-
Step 3: Storage of Hazardous Waste Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory pending pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[18]
-
Location: Store waste containers in a well-ventilated area, away from heat sources and direct sunlight.[9]
-
Secondary Containment: All liquid hazardous waste containers must be kept in secondary containment, such as a spill tray, to contain any potential leaks.[17]
-
Container Closure: Keep waste containers securely closed at all times, except when adding waste.[17][18][19]
Step 4: Disposal of Empty Containers Empty containers that once held this compound must also be disposed of as hazardous waste unless properly decontaminated.
-
Decontamination: To decontaminate a container, triple rinse it with a suitable solvent (e.g., acetone or ethanol).[19] The first rinseate must be collected and disposed of as hazardous liquid waste.[17] Subsequent rinseates may also need to be collected, depending on your institution's policies.
-
Disposal: Once triple-rinsed and air-dried, the container's label must be defaced or removed before it can be disposed of in the regular trash or recycled.[17][19]
Part 3: Spill Management
In the event of a spill, prompt and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Small Spills (within a chemical fume hood):
-
Ensure your PPE is intact.
-
Contain the spill with an inert absorbent material like vermiculite or sand.
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the immediate area and alert nearby personnel.
-
Contact your institution's EHS or emergency response team immediately.
-
If it is safe to do so, prevent the spill from spreading by using spill socks or other containment barriers.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Logical Framework for Disposal
To aid in the decision-making process for the disposal of this compound, the following workflow diagram illustrates the key steps and considerations.
Caption: Disposal workflow for this compound.
By adhering to these rigorous protocols, you contribute to a culture of safety and environmental responsibility, ensuring that your groundbreaking research does not come at the cost of personal or ecological well-being. Always consult your institution's specific EHS guidelines, as local regulations may vary.
References
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Reactivity of Benzofuran Derivatives. Taylor & Francis Online. [Link]
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How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
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Reactivity of Benzofuran Derivatives. Taylor & Francis Online. [Link]
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Hazardous Waste Disposal Guide. Dartmouth College. [Link]
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Reactivity of Benzofuran Derivatives. Sci-Hub. [Link]
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Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
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Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
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Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]
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Hazardous Waste - Overview. Occupational Safety and Health Administration. [Link]
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OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. ComplianceSigns. [Link]
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Structure, reactivity, synthesis and reactions of benzofuran. SlideShare. [Link]
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MSDS of Methyl 1-benzofuran-6-carboxylate. Capot Chemical. [Link]
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Benzofuran. Wikipedia. [Link]
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Benzofuran, 4,5,6,7-tetrahydro-3,6-dimethyl-. Synerzine. [Link]
-
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Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. MDPI. [Link]
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A Senior Application Scientist's Guide to Handling Methyl 4-hydroxy-1-benzofuran-6-carboxylate
This document provides essential safety and operational guidance for researchers, scientists, and drug development professionals handling Methyl 4-hydroxy-1-benzofuran-6-carboxylate. As there is no comprehensive Safety Data Sheet (SDS) specifically for this compound, this guide is built on the principle of prudent practice. We will extrapolate safety protocols from well-documented, structurally similar compounds, namely benzofuran and its derivatives. The benzofuran nucleus is a common motif in biologically active molecules, and compounds in this class must be handled with a high degree of caution, assuming they may possess significant hazards.[1]
Hazard Assessment: A Precautionary Approach
The absence of specific toxicological data for this compound mandates a conservative risk assessment. We must assume this compound presents hazards similar to its structural analogues. The primary analogues considered are 2,3-Benzofuran and other substituted benzoates.
| Potential Hazard | Basis for Concern (Structural Analogues) | Primary Risk | Source(s) |
| Carcinogenicity | 2,3-Benzofuran is classified as a possible carcinogen.[2] | Long-term health risk from chronic exposure. | [2][3][4] |
| Organ Toxicity | Prolonged or repeated exposure to 2,3-Benzofuran may cause liver damage.[3] | Systemic toxicity, particularly affecting the liver. | [3] |
| Eye Damage | Structurally related hydroxybenzoate salts are known to cause serious eye damage.[5] | Risk of severe, irreversible eye injury upon contact. | [5] |
| Skin Irritation | Analogues can cause skin irritation.[5][6] | Dermal contact may lead to inflammation and dermatitis. | [5][6] |
| Aquatic Toxicity | Related compounds are harmful or toxic to aquatic life.[3] | Environmental contamination and harm to ecosystems. | [3] |
| Combustibility | While not highly flammable, related solids are combustible.[7] | Fire hazard if handled near ignition sources. | [7] |
Hierarchy of Controls: A Self-Validating System
Personal Protective Equipment (PPE) is the last line of defense. Before any handling, a robust safety framework must be established through engineering and administrative controls. This hierarchy ensures that safety is integrated into the process itself, rather than relying solely on protective gear.
Caption: A structured workflow from preparation to exit minimizes contamination risk.
Step-by-Step Protocol:
-
Preparation:
-
Confirm the chemical fume hood has been certified within the last year.
-
Line the work surface inside the hood with an absorbent, disposable liner.
-
Assemble all necessary equipment (spatulas, glassware, solvents) inside the hood to minimize traffic in and out of the sash.
-
Don all required PPE as specified in the table above. The sequence should be: lab coat, inner gloves, respirator, safety goggles, face shield, outer gloves.
-
-
Handling and Use:
-
Handle the solid compound with care to avoid generating dust. Use spatulas and weighing paper gently.
-
If making a solution, add the solvent to the solid slowly to prevent splashing.
-
Keep the container of the compound tightly closed when not in use. [3]
-
-
Decontamination and Disposal:
-
Wipe down all surfaces, glassware, and equipment used with an appropriate solvent (e.g., ethanol) and dispose of the wipes as hazardous waste.
-
Collect all waste, including contaminated gloves, liners, and disposable equipment, in a dedicated, sealed hazardous waste container. * Label the waste container clearly: "Hazardous Waste: this compound".
-
Disposal must be handled by qualified personnel in accordance with all federal, state, and local regulations. [2]
-
-
Exiting the Area:
Emergency Procedures
In case of accidental exposure, immediate and correct action is critical.
| Exposure Type | Immediate First Aid Protocol |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area gently and thoroughly with plenty of soap and running water for at least 15 minutes. Seek immediate medical attention. [2][5] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. [5]Seek immediate medical attention. [5] |
| Inhalation | Evacuate the victim to a safe area with fresh air as soon as possible. [2]If breathing is difficult, administer oxygen. If the victim is not breathing, perform artificial respiration. Seek immediate medical attention. [8] |
| Ingestion | Do NOT induce vomiting. [5][9]Loosen tight clothing. If the victim is conscious, rinse their mouth with water. Seek immediate medical attention. [2][6] |
| Spill | Evacuate non-essential personnel. Wearing full PPE, cover the spill with an absorbent, non-combustible material (e.g., sand or vermiculite). Sweep up the material, place it in a sealed container, and dispose of it as hazardous waste. [9][8]Avoid generating dust. [9] |
This guide provides a framework for the safe handling of this compound. The foundational principle is to treat this uncharacterized compound with the highest level of caution, adhering strictly to the engineering controls and PPE protocols outlined.
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Benchchem. Essential Safety and Operational Guidance for Handling 2,3,6,7-tetrahydrofuro[2,3-f]b[10]enzofuran.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
